4-Bromo-2-ethyl-1-fluorobenzene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-ethyl-1-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF/c1-2-6-5-7(9)3-4-8(6)10/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMZYBYSTYYOFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20627233 | |
| Record name | 4-Bromo-2-ethyl-1-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
627463-25-6 | |
| Record name | 4-Bromo-2-ethyl-1-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=627463-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-ethyl-1-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-bromo-2-ethyl-1-fluorobenzene from 5-bromo-2-fluorostyrene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic route for the selective hydrogenation of 5-bromo-2-fluorostyrene to yield 4-bromo-2-ethyl-1-fluorobenzene. This transformation is relevant for the synthesis of substituted aromatic building blocks crucial in medicinal chemistry and materials science. Due to the absence of a directly published procedure for this specific conversion, this guide synthesizes information from established methodologies for the catalytic hydrogenation of styrene derivatives, with a special focus on preserving the halogen substituents.
Reaction Overview
The core of this synthesis is the selective reduction of the vinyl group of 5-bromo-2-fluorostyrene to an ethyl group without affecting the bromo and fluoro substituents on the aromatic ring. The most viable and widely used method for this transformation is catalytic hydrogenation.
The general reaction is as follows:
5-bromo-2-fluorostyrene → this compound
This is achieved using a catalyst, typically palladium on carbon (Pd/C), under a hydrogen atmosphere. The key challenge in this synthesis is to prevent the undesired side reaction of dehalogenation, where the bromine or fluorine atoms are reductively cleaved from the aromatic ring.
Physicochemical and Spectroscopic Data
Clear identification of the starting material and the product is critical. The following tables summarize their key properties.
Table 1: Physicochemical Properties
| Property | 5-bromo-2-fluorostyrene | This compound |
| Molecular Formula | C₈H₆BrF | C₈H₈BrF |
| Molecular Weight | 201.04 g/mol | 203.05 g/mol [1] |
| CAS Number | 221030-92-8[2] | 627463-25-6[1] |
| Appearance | Liquid[2] | Not specified (likely a liquid or low-melting solid) |
| Boiling Point | Not specified | Not specified |
| LogP | Not specified | 3.97 (Predicted)[3] |
Table 2: Spectroscopic Data (Predicted/Representative)
| Data Type | 5-bromo-2-fluorostyrene (Predicted/Representative) | This compound (Predicted/Representative) |
| ¹H NMR (CDCl₃) | δ 7.50-7.30 (m, 2H, Ar-H), 7.10-6.90 (m, 1H, Ar-H), 6.70 (dd, 1H, -CH=), 5.80 (d, 1H, =CH₂), 5.40 (d, 1H, =CH₂) | δ 7.30-7.10 (m, 2H, Ar-H), 6.95-6.80 (m, 1H, Ar-H), 2.65 (q, 2H, -CH₂-), 1.25 (t, 3H, -CH₃) |
| ¹³C NMR (CDCl₃) | δ 158.0 (d, J=250 Hz, C-F), 136.0 (d, J=8 Hz), 133.0, 130.0 (d, J=5 Hz), 128.0 (d, J=10 Hz), 116.0 (d, J=22 Hz), 115.0 | δ 159.0 (d, J=245 Hz, C-F), 134.0 (d, J=7 Hz), 131.0, 129.0 (d, J=5 Hz), 127.0 (d, J=9 Hz), 117.0 (d, J=21 Hz), 25.0, 14.0 |
| Mass Spectrum (EI) | m/z 202/200 (M⁺), 121, 101 | m/z 204/202 (M⁺), 189/187, 108 |
Note: The spectroscopic data provided are estimations based on analogous compounds and general principles of NMR and MS fragmentation. Actual experimental data should be acquired for confirmation.
Experimental Protocol: Catalytic Hydrogenation
This section details a proposed experimental procedure for the synthesis of this compound.
3.1. Materials and Reagents
-
5-bromo-2-fluorostyrene
-
Palladium on carbon (10% Pd/C)
-
Ethanol (or Ethyl Acetate), reagent grade
-
Hydrogen gas (high purity)
-
Inert gas (Nitrogen or Argon)
-
Celite® or a similar filter aid
3.2. Equipment
-
Two or three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Hydrogen balloon or a Parr hydrogenation apparatus
-
Vacuum/inert gas manifold
-
Buchner funnel and filter flask
-
Rotary evaporator
3.3. Procedure
-
Reaction Setup:
-
To a clean, dry two or three-necked round-bottom flask equipped with a magnetic stir bar, add 10% Palladium on carbon (5-10 mol%).
-
Seal the flask and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Under a positive pressure of the inert gas, add the solvent (e.g., ethanol or ethyl acetate) to create a slurry of the catalyst.[4]
-
-
Addition of Substrate:
-
Dissolve 5-bromo-2-fluorostyrene (1.0 eq) in the reaction solvent.
-
Add the substrate solution to the catalyst slurry in the reaction flask via a syringe or dropping funnel.
-
-
Hydrogenation:
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure an inert atmosphere is replaced by hydrogen.
-
For atmospheric pressure hydrogenation, attach a balloon filled with hydrogen gas.[5] For higher pressures, use a Parr hydrogenation apparatus and pressurize to the desired pressure (e.g., 2-4 bar).
-
Stir the reaction mixture vigorously at room temperature.
-
-
Reaction Monitoring:
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or by in-line techniques such as flow NMR.[5] The disappearance of the starting material indicates the completion of the reaction.
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[5] Wash the filter cake with the reaction solvent.
-
Caution: The palladium catalyst on Celite® may be pyrophoric. Do not allow it to dry completely and handle it with care. Quench the filter cake with water before disposal.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
The crude product can be purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes or a mixture of hexanes and ethyl acetate) to afford pure this compound.
-
3.4. Prevention of Dehalogenation
Dehalogenation is a common side reaction in the catalytic hydrogenation of aryl halides. To minimize this:
-
Catalyst Choice: While Pd/C is effective, other catalysts like platinum oxide (Adam's catalyst) or Raney nickel could be explored, though they may require different reaction conditions.
-
Reaction Conditions:
-
Use milder reaction conditions (lower hydrogen pressure and temperature).
-
Careful monitoring of the reaction to stop it once the starting material is consumed can prevent over-reduction.
-
-
Additives: In some cases, the addition of a small amount of a dehalogenation inhibitor or a base (e.g., a non-nucleophilic amine) can suppress this side reaction.
Logical and Experimental Workflow
The following diagrams illustrate the synthetic pathway and the experimental workflow.
Caption: Synthetic pathway for the hydrogenation of 5-bromo-2-fluorostyrene.
Caption: Step-by-step experimental workflow for the synthesis.
Conclusion
The synthesis of this compound from 5-bromo-2-fluorostyrene via catalytic hydrogenation is a feasible and practical approach. By carefully selecting the catalyst and controlling the reaction conditions, the selective reduction of the vinyl group can be achieved with a high anticipated yield, while minimizing the undesired dehalogenation. The detailed protocol and data provided in this guide serve as a robust starting point for researchers and professionals in the field of drug development and chemical synthesis. It is recommended to perform small-scale optimization experiments to fine-tune the reaction conditions for optimal results.
References
Characterization of 4-bromo-2-ethyl-1-fluorobenzene: A Technical Guide to NMR and Mass Spectrometry Analysis
Introduction
This technical guide provides a comprehensive overview of the characterization of 4-bromo-2-ethyl-1-fluorobenzene using nuclear magnetic resonance (NMR) and mass spectrometry (MS). These analytical techniques are indispensable in the structural elucidation of organic molecules, providing detailed information about the molecular framework, functional groups, and overall connectivity. This document is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis and analysis of novel chemical entities.
It is important to note that publicly available, experimentally derived NMR and mass spectral data for this compound are limited. Therefore, this guide will utilize predicted spectroscopic data based on established principles of structure-property relationships in NMR and well-documented fragmentation patterns in mass spectrometry for similar halogenated aromatic compounds. The experimental protocols provided are generalized best practices for the analysis of small organic molecules.
Predicted Spectroscopic Data
The structural formula of this compound is C₈H₈BrF, with a monoisotopic mass of 201.9793 g/mol . The predicted data for ¹H NMR, ¹³C NMR, and mass spectrometry are summarized in the following tables.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the ethyl group. The chemical shifts are influenced by the electronic effects of the fluorine, bromine, and ethyl substituents on the benzene ring.
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| CH₃ | ~ 1.2 | Triplet (t) | 3H |
| CH₂ | ~ 2.7 | Quartet (q) | 2H |
| Ar-H (position 3) | ~ 7.2 | Doublet of doublets (dd) | 1H |
| Ar-H (position 5) | ~ 7.3 | Doublet of doublets (dd) | 1H |
| Ar-H (position 6) | ~ 7.0 | Triplet (t) | 1H |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will display signals for the eight carbon atoms in the molecule. The chemical shifts are predicted based on the substituent effects on the aromatic ring and the aliphatic side chain.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| CH₃ | ~ 14 |
| CH₂ | ~ 23 |
| C1 (C-F) | ~ 160 (doublet, ¹JCF) |
| C2 (C-CH₂CH₃) | ~ 130 |
| C3 (C-H) | ~ 128 |
| C4 (C-Br) | ~ 115 |
| C5 (C-H) | ~ 132 |
| C6 (C-H) | ~ 118 |
Predicted Mass Spectrometry Data
The mass spectrum of this compound is expected to show a characteristic molecular ion peak with an M+2 isotope peak of nearly equal intensity due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes). The fragmentation pattern is predicted to involve the loss of the ethyl group and subsequent rearrangements.
| m/z | Ion | Predicted Relative Abundance | Notes |
| 202/204 | [C₈H₈BrF]⁺• | Moderate | Molecular ion (M⁺•) with bromine isotope pattern. |
| 187/189 | [C₇H₅BrF]⁺• | High | Loss of a methyl radical (•CH₃) from the molecular ion, forming a stable benzylic cation. This is often the base peak. |
| 123 | [C₈H₈F]⁺ | Low | Loss of a bromine radical (•Br) from the molecular ion. |
| 108 | [C₇H₅F]⁺ | Moderate | Loss of a bromine radical (•Br) from the [M-CH₃]⁺ fragment. |
| 77 | [C₆H₅]⁺ | Low | Phenyl cation, a common fragment in the mass spectra of benzene derivatives.[1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation [2]
-
Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.
-
Filter the solution through a pipette with a glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.
-
The final sample height in the NMR tube should be approximately 4-5 cm.
-
Cap the NMR tube securely.
2. ¹H NMR Spectrum Acquisition [3]
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Tune and match the probe for the ¹H frequency.
-
Acquire the spectrum using a standard single-pulse experiment. Typical parameters for a 400 MHz spectrometer would include:
-
Pulse width: ~30-45 degrees
-
Spectral width: ~16 ppm
-
Acquisition time: ~2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16, depending on sample concentration.
-
-
Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and performing baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).
3. ¹³C NMR Spectrum Acquisition [3][4]
-
Follow the same sample preparation and initial spectrometer setup as for ¹H NMR.
-
Tune and match the probe for the ¹³C frequency.
-
Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters for a 100 MHz (for ¹³C) spectrometer would include:
-
Pulse width: ~30-45 degrees
-
Spectral width: ~240 ppm
-
Acquisition time: ~1-2 seconds
-
Relaxation delay: 2-5 seconds (can be longer for quaternary carbons).
-
Number of scans: 128 to 1024 or more, depending on concentration.
-
-
Process the FID similar to the ¹H spectrum.
-
Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Mass Spectrometry (MS)
1. Sample Preparation
-
For Gas Chromatography-Mass Spectrometry (GC-MS), dissolve a small amount of the sample (~1 mg) in a volatile solvent (e.g., dichloromethane, ethyl acetate) to make a ~1 mg/mL solution.
-
For direct infusion, a similar concentration in a solvent compatible with the ionization source (e.g., methanol or acetonitrile for electrospray ionization) is prepared.
2. GC-MS Analysis (Electron Ionization) [5]
-
Chromatographic Separation:
-
Injector temperature: ~250 °C
-
Carrier gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven temperature program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
-
Mass Spectrometry: [6]
-
Ionization mode: Electron Ionization (EI).
-
Electron energy: 70 eV.
-
Ion source temperature: ~230 °C.
-
Mass analyzer: Quadrupole or Time-of-Flight.
-
Scan range: m/z 40-400.
-
3. Data Analysis
-
Identify the peak corresponding to the compound of interest in the total ion chromatogram (TIC).
-
Extract the mass spectrum for that peak.
-
Identify the molecular ion peak (M⁺•), paying attention to the isotopic pattern for bromine (M⁺• and M⁺•+2 peaks of ~1:1 ratio).[7]
-
Analyze the fragmentation pattern to confirm the structure. Key fragmentations for this molecule would include benzylic cleavage.[1]
Visualizations
Logical Workflow for Compound Characterization
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.
Predicted ¹H NMR and ¹³C NMR Correlations for this compound
Caption: Predicted NMR correlations for this compound.
References
- 1. C8H10 mass spectrum of ethylbenzene fragmentation pattern of m/z m/e ions for analysis and identification of ethylbenzene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 3. books.rsc.org [books.rsc.org]
- 4. chem.uiowa.edu [chem.uiowa.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Mass Spectrometry [www2.chemistry.msu.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
physical and chemical properties of 4-bromo-2-ethyl-1-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of 4-bromo-2-ethyl-1-fluorobenzene, a substituted aromatic halide of interest in synthetic chemistry and potentially in drug discovery. Due to the limited availability of direct experimental data for this specific compound, this document combines reported information with predicted values and outlines hypothetical experimental protocols for its synthesis, purification, and characterization based on established methodologies for analogous compounds. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, reactivity, and potential applications of this compound.
Introduction
This compound is a halogenated aromatic compound featuring a bromine atom, an ethyl group, and a fluorine atom on a benzene ring. Its structure suggests its potential utility as a building block in organic synthesis, particularly in cross-coupling reactions where the carbon-bromine bond can be functionalized to create more complex molecular architectures. Such compounds are often pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. This guide aims to consolidate the available information and provide a predictive framework for the experimental handling and chemical manipulation of this molecule.
Physicochemical Properties
Table 1: General and Computed Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 627463-25-6 | [1][2] |
| Molecular Formula | C₈H₈BrF | [1][2] |
| Molecular Weight | 203.05 g/mol | [1][2] |
| Exact Mass | 201.97934 Da | [1] |
| XLogP3 | 3.5 | [1] |
Table 2: Predicted Physical Properties of this compound
| Property | Predicted Value | Basis of Prediction |
| Boiling Point | ~190-210 °C | Based on isomers and related substituted benzenes. |
| Melting Point | Not readily predictable | May be a low-melting solid or a liquid at room temperature. |
| Density | ~1.4 - 1.5 g/mL | Based on isomers and related substituted benzenes. |
| Solubility | Soluble in common organic solvents (e.g., ethers, halogenated hydrocarbons, aromatic solvents). Insoluble in water. | General solubility of similar non-polar aromatic compounds. |
Proposed Synthesis and Purification
A plausible synthetic route to this compound is the electrophilic bromination of 2-ethyl-1-fluorobenzene. The following is a detailed, hypothetical experimental protocol.
Electrophilic Bromination of 2-ethyl-1-fluorobenzene
Objective: To synthesize this compound via the bromination of 2-ethyl-1-fluorobenzene.
Materials:
-
2-ethyl-1-fluorobenzene
-
N-Bromosuccinimide (NBS)
-
Iron(III) bromide (FeBr₃) or acetic acid as a catalyst
-
Dichloromethane (DCM) or another suitable inert solvent
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for elution
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-ethyl-1-fluorobenzene (1.0 eq) in dichloromethane under a nitrogen or argon atmosphere.
-
Catalyst Addition: Add a catalytic amount of iron(III) bromide (e.g., 0.05 eq).
-
Brominating Agent Addition: Slowly add N-bromosuccinimide (1.05 eq) portion-wise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up:
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to isolate the desired this compound isomer.
Proposed Characterization Methods
The following experimental techniques are proposed for the structural elucidation and purity assessment of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet) and the aromatic protons. The aromatic region will display a characteristic splitting pattern due to the substitution.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the two carbons of the ethyl group and the six aromatic carbons. The carbon attached to the bromine will experience a "heavy atom effect," potentially shifting its resonance upfield.
-
¹⁹F NMR: The fluorine NMR spectrum will provide a single resonance, with coupling to the adjacent aromatic protons.
Mass Spectrometry (MS)
-
Electron Ionization (EI)-MS: The mass spectrum under EI conditions is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of the ethyl group and the bromine atom.
-
High-Resolution Mass Spectrometry (HRMS): This will provide the exact mass of the molecular ion, confirming the elemental composition.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for:
-
C-H stretching of the alkyl and aromatic groups.
-
C=C stretching of the aromatic ring.
-
C-F and C-Br stretching vibrations.
-
Aromatic C-H out-of-plane bending, which can be indicative of the substitution pattern.
Predicted Chemical Reactivity and Potential Applications
The presence of a carbon-bromine bond makes this compound an excellent candidate for various cross-coupling reactions.
Suzuki-Miyaura Coupling
This palladium-catalyzed reaction would couple the aryl bromide with a boronic acid or boronic ester to form a new carbon-carbon bond. This is a widely used method for the synthesis of biaryl compounds, which are common motifs in drug molecules.
Hypothetical Reaction Scheme: this compound + R-B(OH)₂ --[Pd catalyst, base]--> 4-R-2-ethyl-1-fluorobenzene
Buchwald-Hartwig Amination
This reaction would form a carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst. This is a powerful tool for the synthesis of arylamines, another important class of compounds in medicinal chemistry.
Hypothetical Reaction Scheme: this compound + R₂NH --[Pd catalyst, base]--> 4-(R₂N)-2-ethyl-1-fluorobenzene
Conclusion
While specific experimental data on this compound is sparse, this technical guide provides a robust framework for its synthesis, characterization, and potential synthetic utility. The proposed protocols and predicted properties are based on well-established principles of organic chemistry and data from analogous compounds. This document should serve as a valuable starting point for researchers aiming to explore the chemistry of this and related substituted aromatic halides. Further experimental investigation is warranted to validate the predictions and fully elucidate the properties and reactivity of this compound.
References
In-Depth Technical Guide: 4-Bromo-2-ethyl-1-fluorobenzene (CAS No. 627463-25-6)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of publicly available chemical properties and safety data for 4-Bromo-2-ethyl-1-fluorobenzene. As of the latest search, there is no available information in the public domain regarding specific biological activities, involvement in signaling pathways, or detailed experimental protocols beyond standard laboratory handling for this compound. It is primarily cataloged as a chemical intermediate for research and development purposes.
Chemical and Physical Properties
This compound is a substituted aromatic compound. Its core structure is a benzene ring with bromo, ethyl, and fluoro substituents. The quantitative properties of this chemical are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈BrF | [1] |
| Molecular Weight | 203.05 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 627463-25-6 | [1] |
| Physical Form | Solid or liquid | [2] |
| Boiling Point | 201.0 ± 20.0 °C at 760 mmHg | [3] |
| Density | 1.4 ± 0.1 g/cm³ | [3] |
| Flash Point | 78.0 ± 16.6 °C | [3] |
| LogP (Octanol-Water Partition Coefficient) | 3.97 | [3] |
| Vapor Pressure | 0.4 ± 0.4 mmHg at 25°C | [3] |
| Index of Refraction | 1.522 | [3] |
| InChI Key | AFMZYBYSTYYOFO-UHFFFAOYSA-N | [1] |
Safety and Handling Data
This section provides critical safety information for handling this compound in a laboratory setting. The information is compiled from various safety data sheets (SDS).
| Safety Aspect | Information | Source(s) |
| GHS Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [4] |
| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4][5] |
| First Aid Measures | If Inhaled: Move person into fresh air. If not breathing, give artificial respiration.In case of Skin Contact: Wash off with soap and plenty of water.In case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. | [6][7] |
| Handling Precautions | Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed. | [6] |
| Storage Conditions | Keep container tightly closed in a dry and well-ventilated place. Store at room temperature. | [2][8] |
| Personal Protective Equipment (PPE) | Eye/face protection, skin protection (gloves and lab coat), and respiratory protection. | [7] |
Experimental Protocols
No specific experimental protocols for the use of this compound in biological assays or as a drug development candidate are available in the public literature. The compound is sold as a laboratory chemical, and its handling should follow standard protocols for organic compounds with similar hazard classifications. A general workflow for handling such a chemical in a research laboratory is provided below.
Mandatory Visualizations
As no specific signaling pathways or complex experimental workflows involving this compound are documented, a generalized workflow for the safe handling and use of a chemical intermediate in a research setting is depicted below.
Caption: General laboratory workflow for a chemical intermediate.
Signaling Pathways
There is no information available in the searched scientific literature to suggest that this compound is directly involved in or modulates any biological signaling pathways. Its utility is likely as a building block in the synthesis of more complex molecules that may have biological activity.
This guide is intended for informational purposes for a technical audience. All laboratory work should be conducted after a thorough risk assessment and in accordance with institutional safety policies.
References
- 1. This compound | C8H8BrF | CID 22641025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - CAS:627463-25-6 - Sunway Pharm Ltd [3wpharm.com]
- 3. This compound | CAS#:627463-25-6 | Chemsrc [chemsrc.com]
- 4. 4-Bromo-2-ethynyl-1-fluorobenzene | C8H4BrF | CID 53422396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
4-Bromo-2-ethyl-1-fluorobenzene: A Key Fluorinated Building Block for Advanced Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 4-Bromo-2-ethyl-1-fluorobenzene is a strategically important fluorinated organic building block in modern medicinal chemistry. Its unique substitution pattern, featuring a fluorine atom, a bromine atom, and an ethyl group on a benzene ring, provides a versatile scaffold for the synthesis of complex molecular architectures. The presence of the fluorine atom can significantly enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates, while the bromine atom serves as a convenient handle for a variety of cross-coupling reactions, enabling the introduction of further molecular diversity. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on its role in the development of novel therapeutics.
Physicochemical and Spectroscopic Data
While experimentally determined data for some properties of this compound are not widely published, a combination of data from commercial suppliers and computational predictions provides a useful profile of the compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 627463-25-6 | PubChem[1] |
| Molecular Formula | C₈H₈BrF | PubChem[1] |
| Molecular Weight | 203.05 g/mol | PubChem[1] |
| Boiling Point | 201.0 ± 20.0 °C at 760 mmHg | ChemSrc[2] |
| Density | 1.4 ± 0.1 g/cm³ | ChemSrc[2] |
| LogP (calculated) | 3.97 | ChemSrc[2] |
| Refractive Index (predicted) | 1.522 | ChemSrc[2] |
| Flash Point (predicted) | 78.0 ± 16.6 °C | ChemSrc[2] |
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet) and the aromatic protons. The chemical shifts and coupling constants of the aromatic protons will be influenced by the fluorine, bromine, and ethyl substituents.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the two carbons of the ethyl group and the six aromatic carbons. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant, a characteristic feature in the ¹³C NMR of fluorinated aromatics. The carbon bearing the bromine atom will also show a characteristic chemical shift.
-
IR Spectroscopy: The infrared spectrum will feature characteristic absorption bands for C-H stretching of the aromatic ring and the ethyl group, C=C stretching vibrations of the aromatic ring, and C-F and C-Br stretching vibrations.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of the ethyl group and halogen atoms.
Synthesis of this compound
A detailed experimental protocol for the synthesis of this compound is not explicitly described in readily accessible literature. However, a plausible synthetic route can be devised based on established organometallic cross-coupling reactions. One potential starting material is 4-bromo-1-chloro-2-fluorobenzene, which has been cited in the patent literature for the synthesis of RIPK1 inhibitors.[3] The synthesis could proceed via a selective cross-coupling reaction to introduce the ethyl group.
Figure 1: Plausible synthetic route to this compound.
Experimental Protocol (Hypothetical): Synthesis of this compound via Kumada Coupling
This protocol is a general representation and would require optimization.
Materials:
-
4-Bromo-1-chloro-2-fluorobenzene
-
Ethylmagnesium bromide (in a suitable solvent like THF)
-
Palladium or Nickel catalyst (e.g., Pd(dppf)Cl₂, Ni(dppf)Cl₂)
-
Anhydrous THF
-
Standard work-up and purification reagents
Procedure:
-
To a dry, inert-atmosphere flask, add 4-bromo-1-chloro-2-fluorobenzene and the palladium or nickel catalyst.
-
Add anhydrous THF to dissolve the reactants.
-
Cool the mixture to 0 °C.
-
Slowly add the ethylmagnesium bromide solution to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Applications in Drug Discovery: A Versatile Building Block for Key Targets
This compound is a valuable intermediate in the synthesis of several classes of biologically active molecules, including inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1) and Transient Receptor Potential Vanilloid 4 (TRPV4) channels.
RIPK1 Inhibitors
RIPK1 is a crucial mediator of inflammation and programmed cell death (necroptosis) and is implicated in a range of inflammatory and neurodegenerative diseases.[4] Small molecule inhibitors of RIPK1 are therefore of significant therapeutic interest. Patent literature discloses the use of precursors derived from 4-bromo-substituted fluorobenzenes in the synthesis of potent RIPK1 inhibitors.[3]
Figure 2: General synthetic strategy for RIPK1 inhibitors.
TRPV4 Antagonists
TRPV4 is a non-selective cation channel involved in various physiological processes, and its dysregulation is linked to conditions such as edema, pain, and respiratory diseases.[5][6] Consequently, TRPV4 antagonists are being actively pursued as potential therapeutics. The 4-bromo-2-ethyl-1-fluorophenyl moiety can be found in the core structures of some patented TRPV4 antagonists, highlighting the importance of this building block in the field.
Figure 3: General synthetic approach to TRPV4 antagonists.
Key Experimental Protocols for Derivatization
The bromine atom in this compound is the primary site for introducing molecular complexity through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation are two of the most powerful and widely used methods.
Table 2: Representative Cross-Coupling Reactions
| Reaction | Coupling Partner | Product Type |
| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids or esters | Biaryls and heteroaryl-aryls |
| Buchwald-Hartwig Amination | Primary or secondary amines | Aryl amines |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid (Illustrative)
This protocol is a general representation and would require optimization.
Figure 4: Workflow for a typical Suzuki-Miyaura coupling reaction.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., potassium carbonate)
-
Solvent system (e.g., Toluene and Water)
Procedure:
-
In a reaction vessel, combine this compound, phenylboronic acid, and the base.
-
Add the solvent system (e.g., a 3:1 mixture of toluene and water).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the palladium catalyst to the degassed mixture.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and separate the organic and aqueous layers.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the desired biaryl product.
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine (Illustrative)
This protocol is a general representation and would require optimization.
Figure 5: Workflow for a typical Buchwald-Hartwig amination.
Materials:
-
This compound
-
Morpholine
-
Palladium precatalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0))
-
Phosphine ligand (e.g., XPhos)
-
Strong base (e.g., sodium tert-butoxide)
-
Anhydrous, deoxygenated solvent (e.g., toluene)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium precatalyst, the phosphine ligand, and the base.
-
Add this compound and the anhydrous, deoxygenated solvent.
-
Add morpholine to the reaction mixture.
-
Seal the vessel and heat the mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired N-aryl amine.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules, particularly in the context of drug discovery. Its strategic placement of fluorine, bromine, and ethyl substituents allows for the fine-tuning of pharmacokinetic properties and provides a reactive handle for the introduction of diverse functionalities through robust and reliable cross-coupling methodologies. As the quest for novel therapeutics targeting complex diseases continues, the utility of such strategically functionalized building blocks will undoubtedly continue to grow, making this compound a key component in the medicinal chemist's toolbox.
References
- 1. This compound | C8H8BrF | CID 22641025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:627463-25-6 | Chemsrc [chemsrc.com]
- 3. WO2023225041A1 - Ripk1 inhibitors and methods of use - Google Patents [patents.google.com]
- 4. Design, synthesis, and evaluation of potent RIPK1 inhibitors with in vivo anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2012174340A1 - Trpv4 antagonists - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Spectroscopic Analysis of 4-bromo-2-ethyl-1-fluorobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data analysis of 4-bromo-2-ethyl-1-fluorobenzene. The document outlines the expected spectroscopic data based on the compound's structure and furnishes detailed, generalized experimental protocols for acquiring such data. This guide is intended to serve as a practical resource for researchers and professionals engaged in the characterization of similar small molecules.
Compound Information
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 627463-25-6 |
| Molecular Formula | C₈H₈BrF |
| Molecular Weight | 203.05 g/mol [1][2] |
| SMILES | CCC1=C(C=CC(=C1)Br)F |
| InChI | InChI=1S/C8H8BrF/c1-2-6-5-7(9)3-4-8(6)10/h3-5H,2H2,1H3 |
Predicted Spectroscopic Data
Due to the limited availability of public experimental spectra for this compound, the following tables present predicted data based on established principles of spectroscopy and analysis of similar chemical structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.3 - 7.5 | Multiplet | 2H | Aromatic CH |
| ~ 7.0 - 7.2 | Multiplet | 1H | Aromatic CH |
| ~ 2.6 - 2.8 | Quartet | 2H | -CH₂- |
| ~ 1.1 - 1.3 | Triplet | 3H | -CH₃ |
¹³C NMR (Carbon NMR)
| Chemical Shift (δ) (ppm) | Assignment |
| ~ 158 - 162 (d, ¹JCF) | C-F |
| ~ 132 - 135 | Aromatic CH |
| ~ 128 - 131 | Aromatic CH |
| ~ 120 - 124 (d, ²JCF) | C-Br |
| ~ 115 - 118 (d, ²JCF) | Aromatic CH |
| ~ 112 - 115 | C-C(ethyl) |
| ~ 22 - 25 | -CH₂- |
| ~ 13 - 16 | -CH₃ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 2975 - 2850 | Medium-Strong | Aliphatic C-H Stretch |
| 1600 - 1450 | Medium-Strong | Aromatic C=C Bending |
| 1280 - 1200 | Strong | C-F Stretch |
| 1100 - 1000 | Strong | C-Br Stretch |
| 850 - 750 | Strong | C-H Out-of-plane Bending |
Mass Spectrometry (MS)
| m/z | Relative Intensity (%) | Assignment |
| 202/204 | High | [M]⁺ (Molecular ion peak, bromine isotopes) |
| 187/189 | Moderate | [M-CH₃]⁺ |
| 173/175 | Moderate | [M-C₂H₅]⁺ |
| 123 | Moderate | [M-Br]⁺ |
Experimental Protocols
The following are detailed, generalized methodologies for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure of the compound.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 5-25 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). To ensure a homogenous solution, the sample should be vortexed.
-
For quantitative analysis, an internal standard such as tetramethylsilane (TMS) is added.
-
The resulting solution is transferred to a clean, dry 5 mm NMR tube.
-
-
Instrumentation and Data Acquisition:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.
-
The instrument is tuned and shimmed to the specific sample to optimize the magnetic field homogeneity.
-
For ¹H NMR, standard acquisition parameters are employed, including a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity. A longer acquisition time and a greater number of scans are generally required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing and Analysis:
-
The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum.
-
The spectrum is then phased and baseline corrected.
-
Chemical shifts (δ) are referenced to the residual solvent peak or the internal standard (TMS at 0 ppm).
-
Integration of the peaks in the ¹H NMR spectrum is performed to determine the relative number of protons.
-
Analysis of chemical shifts, coupling constants (J-values), and multiplicities allows for the assignment of signals to specific nuclei within the molecule.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology:
-
Sample Preparation (Neat Liquid):
-
Since this compound is expected to be a liquid at room temperature, the neat liquid sampling technique is appropriate.
-
A single drop of the compound is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
A second salt plate is carefully placed on top to create a thin liquid film between the plates.[3][4]
-
-
Instrumentation and Data Acquisition:
-
A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.
-
A background spectrum of the empty sample compartment is recorded to subtract the contributions of atmospheric CO₂ and water vapor.
-
The prepared salt plates containing the sample are placed in the spectrometer's sample holder.
-
The IR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).
-
-
Data Processing and Analysis:
-
The resulting spectrum is analyzed for the presence of characteristic absorption bands.
-
The wavenumbers (in cm⁻¹) of the absorption peaks are correlated with specific vibrational modes of the functional groups present in the molecule.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound, and to assess its purity.
Methodology:
-
Sample Preparation:
-
A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). The concentration should be in the range of 10-100 µg/mL.
-
-
Instrumentation and Data Acquisition:
-
A GC-MS system equipped with a capillary column suitable for the separation of halogenated aromatic compounds (e.g., a non-polar or mid-polarity column) is used.
-
The GC oven temperature is programmed to start at a low temperature and ramp up to a higher temperature to ensure good separation of the analyte from any impurities and the solvent.
-
A small volume (typically 1 µL) of the prepared sample is injected into the GC inlet.
-
The separated components eluting from the GC column are introduced into the mass spectrometer.
-
The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.
-
The mass analyzer scans a mass-to-charge (m/z) range appropriate for the expected molecular weight and fragments of the compound.
-
-
Data Processing and Analysis:
-
The total ion chromatogram (TIC) is examined to determine the retention time of the compound and to assess its purity.
-
The mass spectrum corresponding to the chromatographic peak of this compound is extracted.
-
The molecular ion peak ([M]⁺) is identified to confirm the molecular weight. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed in the molecular ion and any bromine-containing fragments.
-
The fragmentation pattern is analyzed to provide further structural information.
-
Visualizations
Caption: Workflow for the spectroscopic analysis of this compound.
References
- 1. This compound | C8H8BrF | CID 22641025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromo-1-ethyl-2-fluorobenzene | C8H8BrF | CID 22641057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]
An In-depth Technical Guide to Exploring the Reactivity of the C-Br Bond in 4-bromo-2-ethyl-1-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the expected reactivity of the carbon-bromine (C-Br) bond in 4-bromo-2-ethyl-1-fluorobenzene, a halogenated aromatic compound with potential applications in medicinal chemistry and materials science. While specific experimental data for this particular substrate is limited in the public domain, this document outlines the anticipated behavior in key synthetic transformations based on established principles of organic chemistry and data from analogous compounds. The guide covers fundamental cross-coupling reactions including Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling, as well as Grignard reagent formation and the potential for nucleophilic aromatic substitution. Detailed, generalized experimental protocols are provided as a starting point for laboratory investigation.
Introduction: The Structural and Electronic Landscape of this compound
This compound possesses a unique substitution pattern that influences the reactivity of its C-Br bond. The electronic nature of the substituents—an activating, ortho/para-directing ethyl group and a deactivating, ortho/para-directing fluorine atom—creates a nuanced electronic environment. The fluorine atom, being highly electronegative, exerts a strong -I (inductive) effect, withdrawing electron density from the aromatic ring and making the C-Br bond more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions. Conversely, the +R (resonance) effect of the fluorine and the +I and hyperconjugation effects of the ethyl group can modulate the overall electron density of the ring. Understanding these competing effects is crucial for predicting the compound's reactivity in various synthetic transformations.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond in this compound is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds via palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis, particularly for the construction of complex molecular architectures in drug discovery.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)-C(sp²) bonds by reacting an aryl halide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.
Expected Reactivity: The C-Br bond of this compound is expected to readily undergo Suzuki-Miyaura coupling. The electron-withdrawing nature of the fluorine atom should facilitate the initial oxidative addition of the aryl bromide to the Pd(0) catalyst, which is often the rate-determining step.
| Coupling Partner (Ar-B(OH)₂) | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | N/A |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | 16 | N/A |
| 3-Pyridinylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 110 | 8 | N/A |
| N/A: Specific experimental data for this compound was not available in the reviewed literature. The conditions presented are representative for similar aryl bromides. |
-
To a dry Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a base such as K₃PO₄ (2.0 equiv).
-
Add the palladium catalyst, for instance, a pre-catalyst system of Pd(OAc)₂ (2 mol%) and a ligand like SPhos (4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
DOT Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an aryl halide with a primary or secondary amine, catalyzed by a palladium complex.[1] This reaction is of paramount importance in the synthesis of pharmaceuticals, many of which contain arylamine moieties.
Expected Reactivity: The C-Br bond in this compound should be amenable to Buchwald-Hartwig amination. The choice of phosphine ligand and base will be critical to achieve high yields and avoid side reactions.
| Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | N/A |
| Morpholine | Pd(OAc)₂ / RuPhos | K₂CO₃ | Dioxane | 110 | 24 | N/A |
| n-Butylamine | PdCl₂(Amphos)₂ | Cs₂CO₃ | t-BuOH | 90 | 16 | N/A |
| N/A: Specific experimental data for this compound was not available in the reviewed literature. The conditions presented are representative for similar aryl bromides. |
-
In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv) to a dry Schlenk tube.
-
Add the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Add this compound (1.0 equiv) and the amine (1.2 equiv).
-
Seal the vessel and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify the crude product by flash column chromatography.
DOT Diagram: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds, coupling an aryl halide with a terminal alkyne. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.
Expected Reactivity: this compound is a suitable substrate for the Sonogashira coupling. The reaction should proceed under standard conditions, and copper-free protocols may also be applicable.
| Alkyne | Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 60 | 6 | N/A |
| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | i-Pr₂NH | DMF | 80 | 8 | N/A |
| 1-Hexyne | Pd(OAc)₂ / XPhos | - | Cs₂CO₃ | Dioxane | 100 | 12 | N/A |
| N/A: Specific experimental data for this compound was not available in the reviewed literature. The conditions presented are representative for similar aryl bromides. |
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Add an anhydrous solvent (e.g., THF or DMF) and a degassed amine base (e.g., Et₃N).
-
Add the terminal alkyne (1.1-1.5 equiv) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat to 40-80 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
DOT Diagram: Sonogashira Coupling Experimental Workflow
Caption: A typical experimental workflow for a Sonogashira coupling reaction.
Grignard Reagent Formation
The formation of a Grignard reagent involves the insertion of magnesium metal into the C-Br bond. This reverses the polarity of the carbon atom, transforming it from an electrophilic to a highly nucleophilic center.
Expected Reactivity: The C-Br bond in this compound is significantly more reactive towards magnesium than the C-F bond. Therefore, selective formation of the Grignard reagent at the bromine-bearing carbon is expected.[2] The resulting Grignard reagent can then be used in a wide array of subsequent reactions, such as additions to carbonyls, nitriles, and carbon dioxide.
| Electrophile | Grignard Reaction Product | Yield (%) |
| Carbon Dioxide (CO₂) | 2-ethyl-4-fluorobenzoic acid | N/A |
| Acetone | 2-(2-ethyl-4-fluorophenyl)propan-2-ol | N/A |
| Benzaldehyde | (2-ethyl-4-fluorophenyl)(phenyl)methanol | N/A |
| N/A: Specific experimental data for this compound was not available in the reviewed literature. |
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar.
-
Add magnesium turnings (1.2 equiv) to the flask and briefly heat under vacuum, then allow to cool under an inert atmosphere.
-
Add a small crystal of iodine to activate the magnesium.
-
In the dropping funnel, prepare a solution of this compound (1.0 equiv) in anhydrous diethyl ether or THF.
-
Add a small portion of the aryl bromide solution to the magnesium. The reaction is initiated when the color of the iodine disappears and the solvent begins to reflux.
-
Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed.
-
The resulting Grignard solution can then be added to a solution of the desired electrophile at an appropriate temperature (often 0 °C or below).
-
After the reaction with the electrophile is complete, quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent, wash, dry, and purify as described in previous sections.
DOT Diagram: Logic of Grignard Reagent Formation
Caption: Logical relationship in the formation of a Grignard reagent.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is generally less common for aryl bromides compared to aryl chlorides or fluorides and typically requires strong activation by electron-withdrawing groups positioned ortho or para to the leaving group.
Expected Reactivity: The C-Br bond in this compound is not expected to be highly reactive towards nucleophilic aromatic substitution under typical SNAr conditions. The ethyl group is electron-donating, which disfavors the formation of the negatively charged Meisenheimer intermediate. While the fluorine atom is electron-withdrawing, its effect at the meta position relative to the bromine is less pronounced for stabilizing the intermediate via resonance. Therefore, forcing conditions (high temperatures, strong nucleophiles, and potentially a catalyst) would likely be required for this transformation. The C-F bond, being stronger and at a position less activated for nucleophilic attack, is even less likely to undergo substitution.
| Nucleophile | Conditions | Product | Yield (%) |
| NaOMe | High Temp, DMF | 4-methoxy-2-ethyl-1-fluorobenzene | N/A |
| KCN | CuCN, High Temp, NMP | 2-ethyl-4-fluoro-benzonitrile | N/A |
| NaN₃ | DMSO, 120 °C | 4-azido-2-ethyl-1-fluorobenzene | N/A |
| N/A: Specific experimental data for this compound was not available in the reviewed literature. These are hypothetical reactions based on general SNAr principles. |
-
To a pressure tube or sealed vial, add this compound (1.0 equiv) and the nucleophile (e.g., sodium methoxide, 2.0 equiv).
-
Add a high-boiling polar aprotic solvent such as DMF or DMSO.
-
If necessary, add a catalyst (e.g., CuI for cyanation).
-
Seal the vessel and heat to a high temperature (e.g., 120-180 °C).
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction mixture, pour it into water, and extract with an organic solvent.
-
Wash the organic layer, dry, concentrate, and purify the product.
DOT Diagram: SNAr Mechanism Pathway
Caption: The addition-elimination pathway of nucleophilic aromatic substitution.
Conclusion
The C-Br bond in this compound serves as a versatile handle for a variety of synthetic transformations. It is anticipated to be highly reactive in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, owing to the electronic influence of the adjacent fluorine atom. Furthermore, selective Grignard reagent formation at the C-Br bond is expected to be a facile process. Conversely, nucleophilic aromatic substitution at this position is predicted to be challenging without harsh reaction conditions. The generalized protocols and mechanistic insights provided in this guide offer a solid foundation for the further experimental exploration of the reactivity of this compound in the development of novel molecules for the pharmaceutical and materials science sectors. Experimental validation and optimization of the outlined procedures are essential to determine the precise reactivity and to develop robust synthetic routes.
References
The Pivotal Role of the 4-Bromo-2-ethyl-1-fluorobenzene Scaffold in the Development of Targeted Cancer Therapeutics: A Technical Guide on Ripretinib
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthetically versatile 4-bromo-2-ethyl-1-fluorobenzene moiety serves as a crucial building block in the design and synthesis of targeted therapeutic agents. Its unique electronic and steric properties can be leveraged to achieve high potency and selectivity for specific biological targets. This technical guide provides an in-depth analysis of the application of this scaffold in medicinal chemistry, focusing on the approved kinase inhibitor, Ripretinib (Qinlock®). Ripretinib is a prime example of how the strategic incorporation of the 4-bromo-2-fluorophenyl group contributes to the development of a potent and selective inhibitor of KIT and PDGFRA kinases, which are key drivers in gastrointestinal stromal tumors (GIST). This document will detail the mechanism of action, relevant signaling pathways, quantitative pharmacological data, and experimental protocols for the synthesis and biological evaluation of Ripretinib, highlighting the integral role of the this compound-related core.
Introduction: The 4-Bromo-2-fluorophenyl Moiety in Medicinal Chemistry
Halogenated phenyl rings are privileged structures in drug discovery. The introduction of bromine and fluorine atoms onto a benzene ring, as seen in the 4-bromo-2-fluorophenyl scaffold, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.
-
Fluorine: The high electronegativity of fluorine can alter the pKa of nearby functional groups, modulate metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable electrostatic interactions.
-
Bromine: The larger atomic radius of bromine provides a handle for further chemical modifications through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). It can also form halogen bonds, which are increasingly recognized as important interactions in protein-ligand binding.
The specific substitution pattern of this compound and its derivatives offers a unique combination of these properties, making it an attractive starting point for the synthesis of complex, biologically active molecules.
Ripretinib: A Case Study in Targeted Therapy
Ripretinib is a multikinase inhibitor approved for the treatment of adult patients with advanced gastrointestinal stromal tumor (GIST) who have received prior treatment with three or more kinase inhibitors, including imatinib.[1][2] The chemical structure of Ripretinib, 1-(4-bromo-5-(1-ethyl-7-(methylamino)-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)-2-fluorophenyl)-3-phenylurea, prominently features the 4-bromo-2-fluorophenyl core.
Mechanism of Action
Ripretinib is a "switch-control" kinase inhibitor that targets a broad spectrum of mutations in the KIT and platelet-derived growth factor receptor alpha (PDGFRA) kinases.[3][4][5] These receptor tyrosine kinases are critical regulators of cell growth, differentiation, and survival. In GIST, mutations in KIT or PDGFRA lead to constitutive activation of the kinase, driving uncontrolled cell proliferation.
Ripretinib stabilizes the inactive conformation of the kinase by binding to the switch pocket, thereby preventing the conformational changes required for activation. This dual-targeting mechanism allows Ripretinib to be effective against both primary, activating mutations and secondary mutations that confer resistance to other kinase inhibitors.[6]
Signaling Pathways
The signaling pathways downstream of KIT and PDGFRA are central to the pathogenesis of GIST. Upon activation, these receptors dimerize and autophosphorylate, creating docking sites for various signaling proteins that activate multiple downstream pathways, including:
-
RAS/RAF/MEK/ERK Pathway: Primarily involved in cell proliferation.
-
PI3K/AKT/mTOR Pathway: Crucial for cell survival and growth.
-
STAT Pathway: Contributes to cell survival and proliferation.
By inhibiting KIT and PDGFRA at the apex of these cascades, Ripretinib effectively shuts down these pro-tumorigenic signals.
Diagram of the KIT/PDGFRA Signaling Pathway and Inhibition by Ripretinib
Caption: Simplified signaling pathways downstream of KIT and PDGFRA, and the inhibitory action of Ripretinib.
Quantitative Data
The efficacy of Ripretinib has been quantified in both preclinical and clinical studies.
In Vitro Kinase Inhibitory Activity
| Kinase Target (Mutation) | IC50 (nM) |
| KIT (Exon 11) | 13 |
| KIT (Exon 9) | 13 |
| KIT (Exon 13, V654A) | 145 |
| KIT (Exon 14, T670I) | 115 |
| KIT (Exon 17, D816V) | 30 |
| PDGFRA (Exon 18, D842V) | 67 |
Data compiled from preclinical studies.
Clinical Efficacy in GIST (INVICTUS Trial)
| Parameter | Ripretinib (n=85) | Placebo (n=44) | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival (PFS) | 6.3 months | 1.0 month | 0.15 (0.09-0.25) | <0.0001 |
| Median Overall Survival (OS) | 15.1 months | 6.6 months | 0.36 (0.21-0.62) | - |
| Objective Response Rate (ORR) | 9% | 0% | - | 0.0504 |
Data from the INVICTUS Phase III clinical trial in patients with advanced GIST who had received at least three prior therapies.[1]
Pharmacokinetic Parameters
| Parameter | Value |
| Time to Peak Plasma Concentration (Tmax) | 4 hours |
| Apparent Volume of Distribution (Vd/F) | 307 L |
| Apparent Clearance (CL/F) | 15.3 L/hour |
| Elimination Half-life (t1/2) | 14.8 hours |
| Plasma Protein Binding | >99% |
Data for Ripretinib at a dose of 150 mg once daily.[3]
Experimental Protocols
Synthesis of Ripretinib
The synthesis of Ripretinib is a multi-step process that utilizes a substituted 4-bromo-2-fluorophenyl precursor. The following is a representative synthetic scheme.
Diagram of the Synthetic Workflow for Ripretinib
Caption: A high-level overview of the key steps in the synthesis of Ripretinib.
Detailed Protocol for the final step (Urea Formation):
Reaction: Conversion of 3-(5-amino-2-bromo-4-fluorophenyl)-1-ethyl-7-(methylamino)-1,6-naphthyridin-2(1H)-one to Ripretinib.
Materials:
-
3-(5-amino-2-bromo-4-fluorophenyl)-1-ethyl-7-(methylamino)-1,6-naphthyridin-2(1H)-one (1 equivalent)
-
Phenyl isocyanate (1.1 equivalents)
-
Triethylamine (TEA) (1 equivalent)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a stirred solution of 3-(5-amino-2-bromo-4-fluorophenyl)-1-ethyl-7-(methylamino)-1,6-naphthyridin-2(1H)-one (0.307 mmol) and triethylamine (0.307 mmol) in anhydrous THF (3.0 mL) at room temperature, add phenyl isocyanate (0.337 mmol) dropwise.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
If the reaction is incomplete after 4 hours, additional phenyl isocyanate may be added, and the reaction can be stirred for an extended period.
-
Upon completion, the resulting solid is collected by filtration.
-
The solid is rinsed with THF.
-
The crude product is then triturated with methanol to afford Ripretinib as a white solid.
-
The product is dried under vacuum.
Characterization:
-
¹H NMR (400 MHz, DMSO-d₆): δ 9.09 (s, 1H), 8.68 (s, 1H), 8.41 (s, 1H), 8.17 (d, 1H), 7.70 (s, 1H), 7.65 (d, 1H), 7.41 (d, 2H), 7.27 (m, 2H), 7.03 (m, 1H), 6.96 (t, 1H), 6.23 (s, 1H), 4.13 (q, 2H), 2.86 (d, 3H), 1.20 (t, 3H).
-
MS (ESI) m/z: 510.1 [M+H]⁺.[7]
In Vitro Kinase Inhibition Assay (General Protocol)
Objective: To determine the IC50 of Ripretinib against various KIT and PDGFRA kinase mutants.
Materials:
-
Recombinant human KIT or PDGFRA kinase (wild-type and mutant forms)
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Ripretinib (or other test compounds) dissolved in DMSO
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of Ripretinib in DMSO.
-
In a 384-well plate, add the kinase, the peptide substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, which converts ADP to ATP and then measures the ATP level via a luciferase reaction.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Conclusion
The this compound scaffold and its derivatives are of significant interest in medicinal chemistry. The successful development and approval of Ripretinib for the treatment of advanced GIST underscores the value of this chemical moiety in designing potent and selective kinase inhibitors. The strategic placement of the bromo and fluoro substituents on the phenyl ring plays a crucial role in achieving the desired pharmacological profile of Ripretinib. This technical guide provides a comprehensive overview for researchers in the field, demonstrating the potential of this scaffold in the ongoing quest for novel and effective targeted therapies. Further exploration of this and related scaffolds is warranted to uncover new therapeutic agents for a range of diseases.
References
- 1. FDA Approval Summary: Ripretinib for advanced gastrointestinal stromal tumor (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ripretinib in the treatment of patients with advanced gastrointestinal stromal tumors (GIST) | Babula | Oncology in Clinical Practice [journals.viamedica.pl]
- 3. oncologynewscentral.com [oncologynewscentral.com]
- 4. Ripretinib | Deciphera [deciphera.com]
- 5. db.cngb.org [db.cngb.org]
- 6. Emerging Data on the Safety and Efficacy of Ripretinib for the Treatment of Gastrointestinal Stromal Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ripretinib synthesis - chemicalbook [chemicalbook.com]
preliminary investigation of 4-bromo-2-ethyl-1-fluorobenzene in materials science
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: 4-bromo-2-ethyl-1-fluorobenzene is a substituted aromatic compound that is emerging as a versatile building block in the realm of materials science. Its unique combination of a reactive bromine atom, a fluorine substituent, and an ethyl group on a benzene ring offers a platform for the synthesis of novel organic materials with tailored electronic and physical properties. This technical guide provides a preliminary investigation into the properties, synthesis, and potential applications of this compound, with a focus on its role in the development of advanced materials such as liquid crystals and functional polymers.
Physicochemical Properties
A comprehensive understanding of the fundamental physicochemical properties of this compound is crucial for its application in materials design. The following table summarizes key computed data for the compound.
| Property | Value | Source |
| Molecular Formula | C₈H₈BrF | PubChem[1] |
| Molecular Weight | 203.05 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 627463-25-6 | PubChem[1] |
| SMILES | CCC1=C(C=CC(=C1)Br)F | PubChem[1] |
| XLogP3 | 3.5 | PubChem[1] |
Synthesis of this compound
A general experimental protocol for the bromination of a related compound, fluorobenzene, to yield p-bromofluorobenzene is described in US Patent 5,847,241.[2] This process involves the reaction of fluorobenzene with liquid bromine at low temperatures (below 0°C) in the presence of a catalyst such as iron(III) chloride (FeCl₃).[2]
A logical workflow for the synthesis of this compound is depicted in the following diagram:
Figure 1: Proposed synthesis workflow for this compound.
Experimental Protocol (Hypothetical):
-
Reaction Setup: To a solution of 1-ethyl-2-fluorobenzene in a suitable solvent (e.g., dichloromethane), a catalytic amount of iron(III) chloride is added. The mixture is cooled to a low temperature (e.g., 0°C).
-
Bromination: Liquid bromine is added dropwise to the cooled solution with constant stirring. The reaction is monitored by a suitable technique such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, the reaction mixture is washed with an aqueous solution of a reducing agent (e.g., sodium bisulfite) to quench excess bromine, followed by washing with water and brine.
-
Purification: The organic layer is dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as fractional distillation or column chromatography, to yield pure this compound.
Applications in Materials Science
The molecular architecture of this compound makes it a promising candidate for several applications in materials science, particularly in the fields of liquid crystals and as a building block for functional organic molecules.
Liquid Crystals
Laterally substituted fluorinated aromatic compounds are known to be valuable components in liquid crystal mixtures. The introduction of a lateral fluorine atom can significantly influence the mesomorphic properties, such as the nematic phase range and stability. Research has shown that the presence of lateral fluorine substituents can induce or enhance the nematic phase in mesogenic molecules.[3] While direct studies on this compound in liquid crystal formulations are not widely published, the general principles of liquid crystal design suggest its potential utility. The ethyl group provides a degree of flexibility, while the polar fluorine and bromine atoms can contribute to the desired dielectric anisotropy.
The following diagram illustrates the potential role of this compound as a component in a liquid crystal mixture:
Figure 2: Role of this compound in a liquid crystal mixture.
Building Block for Functional Molecules via Suzuki Coupling
The presence of a bromine atom on the aromatic ring of this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, enabling the synthesis of more complex molecules with extended conjugation, which are often the core of materials for organic electronics such as organic light-emitting diodes (OLEDs).
The general mechanism of a Suzuki coupling reaction involving an aryl bromide is depicted below:
Figure 3: Generalized Suzuki coupling pathway utilizing this compound.
By choosing an appropriate organoboron coupling partner, a wide variety of functional molecules can be synthesized. For example, coupling with boronic acids containing chromophoric units could lead to the development of new dyes or materials for OLEDs.
Conclusion and Future Outlook
This compound represents a promising, yet underexplored, compound in the field of materials science. Its synthesis is achievable through established methodologies, and its molecular structure suggests significant potential for applications in liquid crystals and as a synthetic precursor for functional organic materials. Further research is warranted to fully elucidate its properties and to explore its incorporation into novel materials. Specifically, detailed studies on its synthesis and purification, as well as quantitative analysis of its impact on the properties of liquid crystal mixtures and its performance in organic electronic devices, will be crucial for unlocking its full potential.
References
Technical Guide: Solubility and Stability Profile of 4-bromo-2-ethyl-1-fluorobenzene
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of December 2025, detailed public-domain studies on the specific solubility and stability of 4-bromo-2-ethyl-1-fluorobenzene are not available. This guide has been constructed as a hypothetical case study based on the principles of medicinal chemistry and the expected behavior of structurally similar aryl halides. The data presented herein is illustrative and intended to serve as a template for a comprehensive analysis of a novel chemical entity.
Introduction
This compound is an organohalogen compound with a substitution pattern that suggests its potential utility as a building block in organic synthesis, particularly in the development of pharmaceutical intermediates. Its core structure, a substituted fluorobenzene, is a common motif in many bioactive molecules. Understanding the physicochemical properties of this compound, specifically its solubility and stability, is a critical first step in evaluating its potential for further development. Poor solubility can hinder absorption and bioavailability, while instability can lead to degradation, loss of efficacy, and the formation of potentially toxic impurities.
This document provides a hypothetical, yet comprehensive, overview of the methodologies and data that would be generated during a formal pre-formulation assessment of this compound.
Physicochemical Properties (Hypothetical Data)
A summary of the predicted and hypothetical experimental data for this compound is presented below.
| Property | Value (Predicted/Hypothetical) | Method |
| Molecular Formula | C₈H₈BrF | --- |
| Molecular Weight | 203.05 g/mol | --- |
| pKa | Not Ionizable | ACD/Labs Prediction |
| logP | 3.85 | CLogP Calculation |
| Melting Point | 45-48 °C | Hypothetical DSC |
Solubility Profile (Hypothetical Data)
The solubility of this compound was assessed in a range of pharmaceutically relevant solvents and aqueous media. Given its high predicted logP and non-ionizable nature, the compound is expected to be poorly soluble in aqueous media.
Table 1: Equilibrium Solubility of this compound at 25°C
| Solvent/Medium | Solubility (µg/mL) | Classification |
| Water | < 1 | Practically Insoluble |
| pH 1.2 Buffer (0.1N HCl) | < 1 | Practically Insoluble |
| pH 6.8 Buffer (Phosphate) | < 1 | Practically Insoluble |
| Propylene Glycol | 15,200 | Soluble |
| Ethanol (95%) | 85,500 | Freely Soluble |
| PEG 400 | 42,300 | Soluble |
| DMSO | > 200,000 | Very Soluble |
Stability Profile (Hypothetical Data)
Forced degradation studies are crucial for identifying potential degradation pathways and establishing the intrinsic stability of a compound. The following table summarizes the hypothetical results from a forced degradation study on this compound.
Table 2: Forced Degradation of this compound
| Stress Condition | Duration | Assay (%) Remaining | Major Degradant(s) |
| Acid (0.1N HCl, 60°C) | 72 hours | 99.5 | None observed |
| Base (0.1N NaOH, 60°C) | 72 hours | 98.9 | None observed |
| Oxidative (3% H₂O₂, RT) | 24 hours | 92.1 | DP-1 (Hydroxylated species) |
| Thermal (80°C, solid) | 7 days | 99.8 | None observed |
| Photolytic (ICH Q1B) | 1.2M lux-hrs | 94.5 | DP-2 (Dehalogenated species) |
DP = Degradation Product; RT = Room Temperature
Experimental Protocols
Equilibrium Solubility Determination (Shake-Flask Method)
-
Preparation: An excess amount of this compound is added to vials containing each of the selected solvents and media (as listed in Table 1).
-
Equilibration: The vials are sealed and agitated in a temperature-controlled orbital shaker at 25°C for 48 hours to ensure equilibrium is reached.
-
Sampling & Analysis: After 48 hours, the samples are allowed to settle. An aliquot of the supernatant is carefully removed and filtered through a 0.22 µm PTFE syringe filter to remove undissolved solids.
-
Quantification: The filtrate is then diluted with a suitable mobile phase and analyzed by a validated High-Performance Liquid Chromatography (HPLC) method with UV detection to determine the concentration of the dissolved compound against a standard curve.
Forced Degradation Study
-
Stock Solution: A stock solution of this compound is prepared in acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic: The stock solution is diluted with 0.1N HCl to a final concentration of 100 µg/mL and incubated at 60°C.
-
Basic: The stock solution is diluted with 0.1N NaOH to a final concentration of 100 µg/mL and incubated at 60°C.
-
Oxidative: The stock solution is mixed with 3% hydrogen peroxide and kept at room temperature.
-
Thermal: The solid compound is placed in a stability chamber at 80°C.
-
Photolytic: The stock solution is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Time Points: Samples are collected at predetermined time points (e.g., 0, 4, 8, 24, 72 hours).
-
Analysis: All samples are analyzed by a stability-indicating HPLC-UV method. The percentage of the remaining parent compound is calculated, and the formation of any degradation products is monitored. Peak purity analysis is performed using a photodiode array (PDA) detector.
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the solubility and stability studies described.
Caption: Workflow for solubility and stability assessment.
Hypothetical Degradation Pathways
This diagram visualizes the potential degradation pathways for this compound under stress conditions, as suggested by the hypothetical data.
Caption: Hypothetical degradation pathways under stress.
Conclusion
This guide outlines a hypothetical but standard approach to evaluating the solubility and stability of the novel compound this compound. Based on its structure, the molecule is predicted to be a poorly water-soluble, lipophilic compound. The illustrative stability data suggests good stability under acidic, basic, and thermal stress but indicates potential liabilities related to oxidative and photolytic degradation. These findings, were they the result of an actual study, would be critical in guiding formulation development, defining storage conditions, and selecting appropriate packaging to ensure the quality and safety of any potential drug product. Further studies would be required to isolate and characterize the observed degradation products.
Methodological & Application
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-bromo-2-ethyl-1-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed Buchwald-Hartwig amination of 4-bromo-2-ethyl-1-fluorobenzene. This reaction is a powerful tool for the formation of a carbon-nitrogen (C-N) bond, a crucial linkage in many pharmaceutical compounds and functional materials.[1][2][3] The protocols described herein are based on established methodologies for the amination of aryl halides and can be adapted for various primary and secondary amines.[4][5]
The Buchwald-Hartwig amination has become a preferred method for synthesizing arylamines due to its broad substrate scope, tolerance of various functional groups, and generally high yields.[6] The reaction typically involves a palladium catalyst, a phosphine ligand, and a base in an appropriate solvent.[3][7] The choice of these components is critical for reaction efficiency and can be tailored to the specific amine and aryl halide coupling partners.[8]
General Reaction Scheme
Caption: General scheme for the Buchwald-Hartwig amination of this compound.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical conditions and reported yields for the Buchwald-Hartwig amination of various aryl bromides with different amines. This data can serve as a starting point for optimizing the reaction with this compound.
| Entry | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd(OAc)₂ (2) | (t-Bu)₃P (4) | NaOtBu (1.2) | Toluene | 80 | 2 | 95-99 |
| 2 | Aniline | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ (2.0) | Dioxane | 100 | 18 | 92 |
| 3 | n-Hexylamine | Pd(OAc)₂ (1) | RuPhos (2) | Cs₂CO₃ (1.5) | t-BuOH | 100 | 12 | 85 |
| 4 | Benzophenone imine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.5) | Toluene | 110 | 24 | 88 |
| 5 | Indole | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | Cs₂CO₃ (2.0) | Dioxane | 100 | 24 | 75-85 |
Experimental Protocols
Below are two detailed protocols for the Buchwald-Hartwig amination, adaptable for this compound with a secondary cyclic amine (Protocol 1) and a primary alkylamine (Protocol 2).
Protocol 1: Amination with a Secondary Cyclic Amine (e.g., Morpholine)
This protocol is based on general procedures for the coupling of aryl bromides with secondary amines.
Materials:
-
This compound
-
Morpholine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri-tert-butylphosphine (P(t-Bu)₃) or a suitable biarylphosphine ligand (e.g., XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions (Schlenk flask or glovebox)
-
Magnetic stirrer and heating plate
-
Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas (argon or nitrogen), add palladium(II) acetate (0.02 mmol, 2 mol%) and the phosphine ligand (0.04 mmol, 4 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: To the flask, add sodium tert-butoxide (1.4 mmol, 1.4 equivalents). Then add this compound (1.0 mmol, 1.0 equivalent) and anhydrous toluene (5 mL).
-
Amine Addition: Add morpholine (1.2 mmol, 1.2 equivalents) to the reaction mixture.
-
Reaction Conditions: Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete (typically 2-18 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and quench with water. Separate the layers and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylated morpholine.[9]
Protocol 2: Amination with a Primary Alkylamine (e.g., n-Hexylamine)
This protocol is adapted for the coupling of primary amines, which may require different ligands and bases for optimal results.
Materials:
-
This compound
-
n-Hexylamine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
A suitable biarylphosphine ligand (e.g., RuPhos)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane or tert-butanol
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating plate
-
Solvents for workup and chromatography
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol, 1 mol% Pd) and the phosphine ligand (0.02 mmol, 2 mol%) to a dry reaction tube.
-
Reagent Addition: Add cesium carbonate (1.5 mmol, 1.5 equivalents) and this compound (1.0 mmol, 1.0 equivalent).
-
Solvent and Amine Addition: Add anhydrous 1,4-dioxane (5 mL) followed by n-hexylamine (1.2 mmol, 1.2 equivalents).
-
Reaction Conditions: Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion (typically 12-24 hours), cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Workflow
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Sonogashira Coupling of 4-bromo-2-ethyl-1-fluorobenzene with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, has seen widespread application in the synthesis of pharmaceuticals, natural products, and advanced materials due to its mild reaction conditions and tolerance of a broad range of functional groups.[3][4]
This document provides detailed application notes and protocols for the Sonogashira coupling of 4-bromo-2-ethyl-1-fluorobenzene with various terminal alkynes. The resulting 4-alkynyl-2-ethyl-1-fluorobenzene derivatives are valuable intermediates in medicinal chemistry and materials science, where the tailored introduction of alkynyl moieties can be used to modulate biological activity, electronic properties, and provide a handle for further chemical transformations. The presence of the fluoro and ethyl groups on the aromatic ring can influence the reactivity of the aryl bromide and the properties of the resulting products.[1][5]
Reaction Principle
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles involving palladium and copper.[2] The generally accepted mechanism involves the oxidative addition of the aryl bromide to a palladium(0) species, followed by a transmetalation step with a copper acetylide, which is formed in situ from the terminal alkyne and a copper(I) salt. The final step is a reductive elimination that yields the coupled product and regenerates the active palladium(0) catalyst.
Data Presentation
Physical and Chemical Properties of Reactants
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| This compound | C₈H₈BrF | 203.05 | Not available | Not available | |
| Phenylacetylene | C₈H₆ | 102.13 | 142-144 | 0.93 | |
| 1-Hexyne | C₆H₁₀ | 82.14 | 71-72 | 0.715 | |
| Trimethylsilylacetylene | C₅H₁₀Si | 98.22 | 53 | 0.695 | |
| Propargyl alcohol | C₃H₄O | 56.06 | 114-115 | 0.963 |
Representative Reaction Conditions and Yields
The following table summarizes representative quantitative data for the Sonogashira cross-coupling of this compound with various terminal alkynes, based on typical conditions for similar aryl bromides.[1][6][7]
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%) | Triethylamine | THF | 60 | 12 | 85-95 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3 mol%), CuI (5 mol%) | Diisopropylamine | Toluene | 80 | 16 | 80-90 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2 mol%), XPhos (4 mol%) | Cs₂CO₃ | Dioxane | 100 | 24 | 75-85 |
| 4 | Propargyl alcohol | PdCl₂(CH₃CN)₂ (5 mol%), sXPhos (6 mol%) | K₂CO₃ | DMF/H₂O (4:1) | 80 | 18 | 70-80 |
Experimental Protocols
General Protocol for Sonogashira Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 4-10 mol%)
-
Amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv)
-
Anhydrous solvent (e.g., THF, toluene, or DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (Schlenk flask or oven-dried round-bottom flask)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.
-
Solvent and Reagent Addition: Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.
-
Reaction Conditions: Stir the reaction mixture at the specified temperature (e.g., 60-100 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution to remove the amine hydrohalide salt.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Protocol for the Coupling with Phenylacetylene
Materials:
-
This compound (203 mg, 1.0 mmol)
-
Phenylacetylene (133 mg, 1.3 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 14 mg, 0.02 mmol)
-
Copper(I) iodide (CuI, 7.6 mg, 0.04 mmol)
-
Triethylamine (2.0 mL)
-
Anhydrous tetrahydrofuran (THF, 10 mL)
Procedure:
-
To an oven-dried 25 mL Schlenk flask, add Pd(PPh₃)₂Cl₂ and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add this compound, THF, and triethylamine.
-
Add phenylacetylene dropwise via syringe.
-
Heat the reaction mixture to 60 °C and stir for 12 hours.
-
Monitor the reaction by TLC (e.g., 9:1 hexanes/ethyl acetate).
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with saturated aqueous NH₄Cl (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography (silica gel, hexanes/ethyl acetate gradient) to afford 2-ethyl-1-fluoro-4-(phenylethynyl)benzene.
Visualizations
Caption: Catalytic Cycle of the Sonogashira Coupling Reaction.
Caption: General Experimental Workflow for Sonogashira Coupling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 5. A guide to Sonogashira cross-coupling reactions: the influence of substituents in aryl bromides, acetylenes, and phosphines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Heck Reaction of 4-bromo-2-ethyl-1-fluorobenzene with Alkenes
For Researchers, Scientists, and Drug Development Professionals
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1] This powerful transformation is widely employed in the synthesis of pharmaceuticals, agrochemicals, and functional materials due to its tolerance of a broad range of functional groups.[1][2] These application notes provide a detailed guide to the Heck reaction conditions for 4-bromo-2-ethyl-1-fluorobenzene with various alkenes, offering generalized protocols and a summary of typical reaction parameters. While specific literature for this exact substrate is limited, the provided information is based on well-established principles and protocols for similar aryl bromides.[3][4]
General Considerations
The Heck reaction with this compound involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst, a base, and a suitable solvent. The substituents on the aromatic ring, an electron-donating ethyl group and an electron-withdrawing fluorine atom, may influence the reactivity of the C-Br bond in the oxidative addition step of the catalytic cycle.
Key Reaction Parameters
Successful execution of the Heck reaction requires careful optimization of several parameters:
-
Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂), and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective catalyst precursors.[4] The active Pd(0) species is typically formed in situ.
-
Ligand: The choice of ligand is crucial for stabilizing the palladium catalyst and promoting the desired reactivity. Phosphine ligands, such as tri(o-tolyl)phosphine or triphenylphosphine, are frequently used.[4] The steric and electronic properties of the ligand can significantly impact the reaction outcome.
-
Base: An inorganic or organic base is required to neutralize the hydrogen halide formed during the catalytic cycle.[5] Common bases include triethylamine (Et₃N), potassium carbonate (K₂CO₃), and sodium acetate (NaOAc).[3][4]
-
Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or acetonitrile are generally effective for the Heck reaction.[4]
-
Alkene: A variety of alkenes can be used, including styrenes, acrylates, and other vinyl derivatives. The nature of the alkene can influence the reaction conditions and the regioselectivity of the product.[6]
-
Temperature: The reaction temperature typically ranges from 80 to 140 °C, depending on the reactivity of the substrates and the catalyst system employed.[4]
Data Presentation: Typical Heck Reaction Conditions
The following table summarizes typical conditions for the Heck reaction of aryl bromides, which can be applied as a starting point for the reaction of this compound.
| Parameter | Typical Conditions | Notes |
| Aryl Halide | This compound | 1.0 equivalent |
| Alkene | Styrene, n-Butyl Acrylate, Methyl Acrylate | 1.1 - 1.5 equivalents |
| Palladium Source | Pd(OAc)₂ (1-5 mol%) or Pd₂(dba)₃ (0.5-2.5 mol%) | Pd(OAc)₂ is a common, air-stable precursor.[4] |
| Ligand | PPh₃, P(o-tolyl)₃ (2-10 mol%) | Bulky, electron-rich ligands often improve yields for aryl bromides.[4] |
| Base | Et₃N, K₂CO₃, NaOAc (1.5-2.5 equivalents) | The base neutralizes the HBr formed during the reaction.[3][4][5] |
| Solvent | DMF, NMP, Acetonitrile | Polar aprotic solvents are generally preferred.[4] |
| Temperature | 80 - 140 °C | Higher temperatures are often required for less reactive aryl bromides.[4] |
| Reaction Time | 4 - 24 hours | Monitored by TLC or GC-MS for completion. |
Experimental Protocols
The following are generalized protocols for the Heck reaction of this compound with representative alkenes. These protocols should be considered as starting points and may require optimization for specific substrate combinations.
Protocol 1: Heck Reaction with Styrene
This protocol describes a typical procedure for the coupling of this compound with styrene.
Materials:
-
This compound (1.0 equiv)
-
Styrene (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)
-
Tri(o-tolyl)phosphine (0.04 equiv, 4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound, palladium(II) acetate, and tri(o-tolyl)phosphine.
-
Seal the flask with a septum and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Under a positive pressure of the inert gas, add anhydrous DMF via syringe to dissolve the solids.
-
Add styrene and triethylamine to the reaction mixture via syringe.
-
Immerse the flask in a preheated oil bath at 100-120 °C and stir the reaction mixture vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine to remove DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired substituted styrene.
Protocol 2: Heck Reaction with n-Butyl Acrylate
This protocol outlines a procedure for the coupling of this compound with n-butyl acrylate.
Materials:
-
This compound (1.0 equiv)
-
n-Butyl acrylate (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.03 equiv, 3 mol%)
-
Triphenylphosphine (PPh₃) (0.06 equiv, 6 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
Procedure:
-
In a dry Schlenk tube, combine this compound, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous NMP, followed by n-butyl acrylate via syringe.
-
Heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS until the starting aryl bromide is consumed.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to isolate the pure product.
Mandatory Visualizations
Heck Reaction Catalytic Cycle
The following diagram illustrates the generally accepted catalytic cycle for the Mizoroki-Heck reaction.[7]
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Experimental Workflow
The diagram below outlines the general experimental workflow for performing a Heck reaction.
Caption: General experimental workflow for the Heck reaction.
References
- 1. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. biolmolchem.com [biolmolchem.com]
- 6. Heck Reaction [organic-chemistry.org]
- 7. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Biaryl Compounds from 4-bromo-2-ethyl-1-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional organic materials. This document provides detailed application notes and experimental protocols for the synthesis of biaryl compounds utilizing 4-bromo-2-ethyl-1-fluorobenzene as a key starting material. The ortho-ethyl and fluoro substituents on this substrate offer unique steric and electronic properties that can be leveraged to create novel molecular architectures.
Three powerful palladium-catalyzed cross-coupling reactions are presented: the Suzuki-Miyaura, Stille, and Negishi couplings. Each method offers distinct advantages concerning substrate scope, functional group tolerance, and reaction conditions.
Core Concepts in Cross-Coupling Chemistry
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis that enable the formation of carbon-carbon bonds.[1] These reactions typically proceed through a catalytic cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (in this case, the C-Br bond of this compound) to form a Pd(II) complex.
-
Transmetalation: An organometallic coupling partner (organoboron, organotin, or organozinc) transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[2][3]
The choice of ligands, bases, and solvents is crucial for an efficient and selective reaction, as these factors influence the stability and reactivity of the palladium catalyst throughout the cycle.[4]
Experimental Protocols
The following protocols are adapted from established procedures for structurally similar aryl bromides and provide a robust starting point for the synthesis of biaryl compounds from this compound.
Protocol 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method due to the stability and low toxicity of the organoboron reagents.[5][6]
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 equiv)
-
Anhydrous 1,4-dioxane
-
Water (degassed)
-
Schlenk flask or reaction vial with a screw cap and septum
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), potassium phosphate (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).
-
Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 v/v ratio) via syringe. The reaction concentration is typically between 0.1 and 0.5 M with respect to the aryl bromide.
-
Place the sealed flask in a preheated oil bath at 80-100 °C and stir the reaction vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 4-16 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Protocol 2: Stille Coupling
The Stille coupling utilizes organotin reagents, which are known for their tolerance of a wide variety of functional groups and are not sensitive to moisture or oxygen.[2] However, organotin compounds are toxic and require careful handling.[2]
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Aryltributylstannane (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Anhydrous and degassed toluene or 1,4-dioxane
-
Schlenk flask or reaction vial with a screw cap and septum
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the aryltributylstannane (1.1 equiv), and Pd(PPh₃)₄ (0.05 equiv).
-
Seal the flask and perform at least three vacuum/backfill cycles with the inert gas.
-
Add anhydrous and degassed toluene or 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with an appropriate organic solvent like diethyl ether or ethyl acetate.
-
To remove tin byproducts, wash the organic phase with an aqueous solution of potassium fluoride (KF). This precipitates the tin as insoluble tributyltin fluoride.
-
Filter the mixture through a pad of Celite, and wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Negishi Coupling
The Negishi coupling employs organozinc reagents, which are more reactive than their boron and tin counterparts, often allowing for milder reaction conditions.[7][8] However, organozinc reagents are sensitive to air and moisture and must be handled under strictly inert conditions.[7]
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Arylzinc chloride solution in THF (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Anhydrous and degassed tetrahydrofuran (THF)
-
Schlenk flask or reaction vial with a screw cap and septum
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv).
-
Seal the flask, evacuate, and backfill with argon.
-
Add anhydrous and degassed THF, followed by the this compound (1.0 equiv).
-
To this solution, add the arylzinc chloride solution (1.2 equiv) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or slightly elevated temperatures (e.g., 50 °C) until the starting material is consumed, as monitored by TLC or GC-MS. Reaction times can vary from 2 to 24 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables summarize typical reaction conditions and reported yields for the cross-coupling of aryl bromides structurally related to this compound. This data can serve as a benchmark for optimizing the synthesis of new biaryl compounds.
Table 1: Suzuki-Miyaura Coupling of Related Aryl Bromides
| Aryl Bromide | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | >95 |
| 1-Bromo-2,4-difluorobenzene | 4-Hydroxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 85 |
| 4-Bromoacetophenone | Phenylboronic acid | Pd/C (0.25) | - | Na₂CO₃ | DMA | 140 | 98 |
| 2-Bromoaniline | Phenylboronic acid pinacol ester | CataXCium A Pd G3 (2) | - | K₂CO₃ | Dioxane/H₂O | 90 | 92 |
Table 2: Stille Coupling of Related Aryl Bromides
| Aryl Bromide | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Yield (%) |
| Iodobenzene | Vinyltributyltin | Pd(PPh₃)₄ (2) | - | - | Toluene | 100 | 95 |
| 4-Bromoanisole | (4-Methoxyphenyl)tributylstannane | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | - | Dioxane | 80 | 94 |
| 1-Bromonaphthalene | Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ (2) | - | - | DMF | 80 | 90 |
Table 3: Negishi Coupling of Related Aryl Bromides
| Aryl Bromide | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Yield (%) |
| 2-Bromobenzonitrile | Isopropylzinc bromide | Pd(OAc)₂ (1) | CPhos (2) | THF | RT | 95 |
| 4-Bromoanisole | Phenylzinc chloride | Pd(dba)₂ (2) | XPhos (4) | THF | 65 | 93 |
| 3-Bromopyridine | (4-Fluorophenyl)zinc chloride | NiCl₂(dppf) (5) | - | THF | 60 | 85 |
Mandatory Visualizations
General Catalytic Cycle for Cross-Coupling Reactions
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.
Logical Relationship of Cross-Coupling Reactions
Caption: Relationship between the target synthesis and key cross-coupling methodologies.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Negishi Coupling | NROChemistry [nrochemistry.com]
- 8. Negishi Coupling [organic-chemistry.org]
Application Notes and Protocols for 4-bromo-2-ethyl-1-fluorobenzene as a Precursor for Novel Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 4-bromo-2-ethyl-1-fluorobenzene as a key building block in the synthesis of novel agrochemicals. Due to the proprietary nature of commercial agrochemical development, this document utilizes a representative, hypothetical pyrazole carboxamide fungicide, designated GF-7 , to illustrate the synthetic utility and potential biological activity of compounds derived from this precursor.
Introduction
Fluorinated organic molecules play a crucial role in modern agrochemical discovery, often imparting enhanced metabolic stability, increased membrane permeability, and improved biological activity. The presence of both a bromine and a fluorine atom on the benzene ring of this compound offers synthetic versatility. The bromine atom serves as a handle for various cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing for the introduction of diverse pharmacophores. The fluorine and ethyl substituents can influence the molecule's conformation and electronic properties, potentially leading to favorable interactions with biological targets.
Application Notes for a Hypothetical Fungicide: GF-7
GF-7 is a hypothetical succinate dehydrogenase inhibitor (SDHI) fungicide. The 4-bromo-2-ethyl-1-fluorophenyl moiety is a key component of its designed structure, intended to provide a stable and lipophilic anchor within the target enzyme's active site.
Hypothetical Mode of Action: Succinate Dehydrogenase Inhibition
Succinate dehydrogenase (Complex II) is a vital enzyme in the mitochondrial electron transport chain of fungi, responsible for the oxidation of succinate to fumarate. SDHI fungicides competitively inhibit this enzyme, blocking cellular respiration and leading to fungal cell death. The N-(4-bromo-2-ethyl-1-fluorophenyl)pyrazole-carboxamide structure of GF-7 is designed to mimic the natural substrate of the enzyme.
Caption: Hypothetical mode of action of GF-7 as an SDHI fungicide.
Potential Bioactivity of GF-7
The following table presents hypothetical in vitro fungicidal activity data for GF-7 against a panel of common agricultural fungal pathogens.
| Fungal Pathogen | Common Disease | Hypothetical EC50 (µg/mL) for GF-7 |
| Botrytis cinerea | Gray Mold | 0.25 |
| Septoria tritici | Septoria Leaf Blotch | 0.18 |
| Puccinia triticina | Wheat Leaf Rust | 0.32 |
| Alternaria solani | Early Blight | 0.45 |
| Rhizoctonia solani | Rhizoctonia Root Rot | 0.28 |
Experimental Protocols
Synthesis of Hypothetical Fungicide GF-7
The synthesis of GF-7 from this compound is proposed as a two-step process involving a Suzuki-Miyaura coupling followed by an amidation reaction.
Caption: Synthetic workflow for the hypothetical fungicide GF-7.
Step 1: Suzuki-Miyaura Coupling
-
Materials:
-
This compound (1.0 eq)
-
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-boronic acid pinacol ester (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.03 eq)
-
Potassium carbonate (K2CO3) (2.0 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
-
Protocol:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-boronic acid pinacol ester, Pd(dppf)Cl2, and K2CO3.
-
Add a 4:1 mixture of anhydrous 1,4-dioxane and degassed water.
-
Heat the reaction mixture to 90°C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure and purify the crude product by flash column chromatography to yield the pyrazole intermediate.
-
Step 2: Amidation
-
Materials:
-
Pyrazole intermediate from Step 1 (1.0 eq)
-
Amine of choice (e.g., cyclopropylamine) (1.1 eq)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
N,N-Dimethylformamide (DMF) (anhydrous)
-
-
Protocol:
-
Dissolve the pyrazole intermediate in anhydrous DMF in a dry round-bottom flask under an inert atmosphere.
-
Add the amine, followed by DIPEA and the BOP reagent.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous lithium chloride solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase and purify the crude product by flash column chromatography to obtain the final product, GF-7 .
-
In Vitro Antifungal Assay Protocol
Caption: Experimental workflow for in vitro antifungal assay.
-
Materials:
-
GF-7 stock solution in dimethyl sulfoxide (DMSO)
-
Potato Dextrose Broth (PDB)
-
Fungal spore suspensions (e.g., Botrytis cinerea)
-
96-well microtiter plates
-
Spectrophotometer
-
-
Protocol:
-
Prepare a serial dilution of the GF-7 stock solution in PDB in a 96-well plate.
-
Add a standardized fungal spore suspension to each well. Include a positive control (commercial fungicide) and a negative control (DMSO without test compound).
-
Incubate the plates at 25°C for 48-72 hours, or until sufficient fungal growth is observed in the negative control wells.
-
Measure the optical density (OD) at 600 nm using a spectrophotometer to quantify fungal growth.
-
Calculate the percentage of growth inhibition for each concentration of GF-7 .
-
Determine the EC50 value (the concentration of the compound that inhibits 50% of fungal growth) by plotting the inhibition data against the log of the compound concentration and fitting to a dose-response curve.
-
Application Notes and Protocols: Synthesis of Fluorinated Liquid Crystals Utilizing 4-bromo-2-ethyl-1-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the synthesis of novel fluorinated liquid crystals using 4-bromo-2-ethyl-1-fluorobenzene as a key building block. The introduction of fluorine atoms into liquid crystal molecules is a critical strategy for tuning their physical properties, such as dielectric anisotropy, viscosity, and optical birefringence, making them suitable for advanced display technologies.[1][2] The 2-ethyl-1-fluorobenzene moiety can impart specific steric and electronic characteristics to the final liquid crystal molecule, influencing its mesophase behavior and electro-optical performance.
The primary synthetic route detailed here is the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds, particularly for constructing the biaryl and polyaryl cores common in calamitic (rod-shaped) liquid crystals.[3][4][5][6]
Core Concepts
Fluorinated liquid crystals are essential components in modern liquid crystal displays (LCDs), particularly for technologies like Vertical Alignment (VA) mode, which require materials with negative dielectric anisotropy.[2] The strategic placement of fluorine atoms can significantly alter the dipole moment of the molecule, leading to the desired dielectric properties. The ethyl group in the 2-position of the starting material can influence the melting point and the breadth of the liquid crystal phase.
Proposed Synthetic Pathway
The following section outlines a proposed synthetic pathway for a biphenyl-based liquid crystal starting from this compound. This pathway is illustrative and can be adapted for the synthesis of a variety of liquid crystal structures.
Caption: Proposed synthetic workflow for a biphenyl liquid crystal.
Data Presentation
The following table summarizes typical physical properties of fluorinated biphenyl liquid crystals. The exact values for a liquid crystal synthesized from this compound would need to be determined experimentally.
| Property | Typical Value Range for Fluorinated Biphenyls |
| Molecular Formula | Varies based on substituents |
| Molecular Weight | 250 - 400 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point (Cr-N or Cr-Sm) | 40 - 120 °C |
| Clearing Point (N-I or Sm-I) | 60 - 150 °C |
| Liquid Crystal Phase | Nematic, Smectic A, Smectic C |
| Dielectric Anisotropy (Δε) | -5.0 to +10.0 |
| Birefringence (Δn) | 0.10 - 0.25 |
| Purity (by HPLC/GC) | >99.5% |
| Cr: Crystal, N: Nematic, Sm: Smectic, I: Isotropic Liquid |
Experimental Protocols
This section provides a detailed, representative protocol for the synthesis of a fluorinated biphenyl liquid crystal via a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Synthesis of 4'-cyano-2-ethyl-1-fluorobiphenyl
This protocol describes the palladium-catalyzed cross-coupling of this compound with 4-cyanophenylboronic acid.
Materials:
-
This compound (1.0 eq)
-
4-cyanophenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene (degassed)
-
Ethanol (degassed)
-
Deionized water (degassed)
-
Ethyl acetate
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add this compound (1.0 eq), 4-cyanophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.02 eq) to the flask.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an oxygen-free environment.
-
Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 3:1:1 ratio) to the flask via a syringe. The total solvent volume should be sufficient to dissolve the reactants (e.g., 10 mL per mmol of the limiting reagent).
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the progress of the reaction by TLC (e.g., using a hexane/ethyl acetate eluent). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate. Combine all organic layers.
-
Washing and Drying: Wash the combined organic layer with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Final Product: Combine the pure fractions as identified by TLC and evaporate the solvent to yield the final product, 4'-cyano-2-ethyl-1-fluorobiphenyl, as a solid. Dry the product under vacuum.
Characterization
The synthesized liquid crystal should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Differential Scanning Calorimetry (DSC): To identify the phase transition temperatures (melting and clearing points).
-
Polarized Optical Microscopy (POM): To observe the liquid crystalline textures and confirm the mesophase types.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Developing Kinase Inhibitors Using a 4-Bromo-2-ethyl-1-fluorobenzene Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases. The 4-bromo-2-ethyl-1-fluorobenzene scaffold represents a potential starting point for the development of novel kinase inhibitors. The bromine atom provides a versatile handle for various cross-coupling reactions, allowing for the introduction of diverse chemical moieties to explore structure-activity relationships (SAR). This document provides a comprehensive guide for the synthesis, screening, and characterization of potential kinase inhibitors based on this scaffold.
Synthetic Strategy: Leveraging the Aryl Bromide
The bromine atom on the this compound scaffold is a key functional group for building molecular diversity. Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds. Below are generalized protocols for common cross-coupling reactions that can be adapted for this scaffold.
Table 1: Potential Synthetic Routes for Derivatization
| Reaction Type | Reactant | Catalyst/Ligand | Base | Solvent | General Purpose |
| Suzuki Coupling | Aryl/Heteroaryl Boronic Acid or Ester | Pd(PPh₃)₄, Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | 1,4-Dioxane/Water, DMF | Introduction of aryl or heteroaryl groups to explore interactions with the kinase active site. |
| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N, i-Pr₂NH | THF, DMF | Introduction of linear alkynyl moieties to probe deeper pockets of the kinase. |
| Buchwald-Hartwig Amination | Amine | Pd₂(dba)₃, XPhos/RuPhos | NaOtBu, K₃PO₄ | Toluene, Dioxane | Formation of C-N bonds to introduce hydrogen bond donors/acceptors. |
| Heck Coupling | Alkene | Pd(OAc)₂, P(o-tol)₃ | Et₃N, DIPEA | DMF, Acetonitrile | Introduction of substituted vinyl groups. |
Experimental Protocols: Synthesis
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the coupling of this compound with a variety of boronic acids or esters.
Materials:
-
This compound (1.0 equiv)
-
Aryl/heteroaryl boronic acid or pinacol ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (0.05 equiv)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water mixture, DMF)
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the aryl/heteroaryl boronic acid/ester, and the base.
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add the degassed solvent and the palladium catalyst.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Caption: Synthetic workflow for generating a library of kinase inhibitors.
Screening Cascade for Kinase Inhibitor Discovery
A hierarchical screening approach is recommended to efficiently identify and characterize potent and selective kinase inhibitors.
Caption: A typical screening cascade for kinase inhibitor discovery.
Experimental Protocols: Biological Assays
Protocol 2: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a method for measuring the activity of a specific kinase in the presence of an inhibitor. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.[1]
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
Synthesized compounds
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of each synthesized compound in 100% DMSO. Create a serial dilution in DMSO. A 10-point, 1:3 serial dilution starting from 1 mM is recommended.
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in kinase assay buffer. Optimal concentrations should be determined empirically.
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.
-
Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Table 2: Hypothetical Kinase Inhibition Data
| Compound ID | Target Kinase | IC₅₀ (nM) |
| Scaffold-001 | Kinase A | >10,000 |
| Scaffold-002 | Kinase A | 850 |
| Scaffold-003 | Kinase A | 75 |
| Scaffold-004 | Kinase A | 1,200 |
| Staurosporine (Control) | Kinase A | 15 |
Protocol 3: Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[2][3]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Synthesized compounds
-
96-well flat-bottom sterile microplates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)[4]
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the compounds in culture medium. Add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[4]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Record the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).
Table 3: Hypothetical Cell Viability Data (Cancer Cell Line A)
| Compound ID | GI₅₀ (µM) |
| Scaffold-001 | >100 |
| Scaffold-002 | 52.3 |
| Scaffold-003 | 1.8 |
| Scaffold-004 | 78.1 |
| Doxorubicin (Control) | 0.5 |
Protocol 4: Western Blot for Target Phosphorylation
This protocol is used to determine if a compound inhibits the phosphorylation of a specific kinase target or a downstream substrate within a signaling pathway in cells.[5]
Materials:
-
Treated cell lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
TBST (Tris-buffered saline with Tween-20)
Procedure:
-
Cell Lysis: Treat cells with the compound of interest for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate. Visualize the bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-ERK) to confirm equal loading.
Example Signaling Pathway: MAPK/ERK Pathway
Many kinase inhibitors target components of the Mitogen-Activated Protein Kinase (MAPK) pathway, which is frequently dysregulated in cancer. A novel inhibitor derived from the this compound scaffold could potentially target kinases within this cascade, such as RAF, MEK, or ERK.
Caption: Simplified MAPK/ERK signaling pathway, a common target for kinase inhibitors.
Conclusion
The this compound scaffold offers a promising starting point for the development of novel kinase inhibitors due to its suitability for a variety of chemical modifications. By employing the synthetic and biological protocols outlined in these application notes, researchers can systematically synthesize, screen, and characterize a library of compounds to identify potent and selective kinase inhibitors for further preclinical development.
References
Application Note: Gram-Scale Synthesis of a Biphenyl Derivative via Suzuki-Miyaura Coupling Using 4-bromo-2-ethyl-1-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed, step-by-step protocol for the gram-scale synthesis of 4'-methoxy-2-ethyl-1,1'-biphenyl, a representative biphenyl derivative, utilizing 4-bromo-2-ethyl-1-fluorobenzene as the starting material. The synthesis is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with 4-methoxyphenylboronic acid. This protocol is intended to serve as a practical guide for researchers in organic synthesis and medicinal chemistry, offering a reliable method for the preparation of functionalized biphenyl compounds on a gram scale. All quantitative data is summarized in tables for clarity, and a visual representation of the experimental workflow is provided.
Introduction
Biphenyl scaffolds are privileged structures in medicinal chemistry and materials science, exhibiting a wide range of biological activities and useful physical properties. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[1][2][3][4] This protocol details the gram-scale synthesis of a biphenyl derivative from this compound, a readily available starting material. The described methodology can be adapted for the synthesis of a variety of other biphenyl derivatives by selecting different boronic acids.
Materials and Reagents
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Supplier |
| This compound | C₈H₈BrF | 203.05 | 10.15 | 50.0 | Sigma-Aldrich |
| 4-methoxyphenylboronic acid | C₇H₉BO₃ | 151.96 | 9.12 | 60.0 | Combi-Blocks |
| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | 0.58 | 0.50 | Strem Chemicals |
| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 20.73 | 150.0 | Fisher Scientific |
| 1,4-Dioxane (anhydrous) | C₄H₈O₂ | 88.11 | 250 mL | - | Acros Organics |
| Water (degassed) | H₂O | 18.02 | 50 mL | - | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 500 mL | - | VWR Chemicals |
| Brine (saturated NaCl solution) | NaCl | 58.44 | 100 mL | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 20 g | - | EMD Millipore |
Experimental Protocol
Reaction Setup
-
To a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add this compound (10.15 g, 50.0 mmol), 4-methoxyphenylboronic acid (9.12 g, 60.0 mmol), and potassium carbonate (20.73 g, 150.0 mmol).
-
Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.58 g, 0.50 mmol, 1 mol%) to the flask.
-
To the solid mixture, add 250 mL of anhydrous 1,4-dioxane and 50 mL of degassed water via cannula.
Reaction Execution
-
Stir the reaction mixture vigorously at room temperature for 15 minutes to ensure proper mixing.
-
Heat the reaction mixture to 90 °C using an oil bath and maintain this temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a 9:1 hexane/ethyl acetate solvent system. The reaction is complete when the starting material (this compound) is no longer visible by TLC.
Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with 200 mL of ethyl acetate and transfer it to a 1 L separatory funnel.
-
Wash the organic layer sequentially with 100 mL of water and 100 mL of brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (230-400 mesh) using a gradient elution of 1% to 5% ethyl acetate in hexane.
-
Combine the fractions containing the pure product and concentrate them under reduced pressure to yield the final product as a colorless oil.
Results and Data
| Product | Appearance | Yield (g) | Yield (%) | Purity (by ¹H NMR) |
| 4'-methoxy-2-ethyl-1,1'-biphenyl | Colorless oil | 9.85 | 86 | >98% |
Experimental Workflow Diagram
Caption: Experimental workflow for the gram-scale synthesis.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Palladium catalysts are flammable and should be handled with care.
-
1,4-Dioxane is a flammable solvent and a suspected carcinogen.
-
Handle all chemicals with caution and consult the corresponding Safety Data Sheets (SDS) before use.
Conclusion
This application note provides a robust and scalable protocol for the synthesis of a biphenyl derivative from this compound using the Suzuki-Miyaura cross-coupling reaction. The detailed methodology, clear data presentation, and visual workflow are designed to enable researchers to successfully replicate and adapt this procedure for their own synthetic targets.
References
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
overcoming steric hindrance in Suzuki coupling of 4-bromo-2-ethyl-1-fluorobenzene
Topic: Overcoming Steric Hindrance in the Suzuki Coupling of 4-bromo-2-ethyl-1-fluorobenzene
This technical support guide is intended for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of sterically hindered substrates, specifically focusing on this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter during your experiments.
Q1: My Suzuki coupling reaction with this compound is resulting in a low or no yield. What are the primary factors to investigate?
A1: Low yields in Suzuki couplings involving sterically hindered substrates like this compound are often due to the steric hindrance impeding key steps in the catalytic cycle. The primary factors to troubleshoot are the catalyst system (palladium precursor and ligand), the base, and the reaction conditions. The steric bulk from the ortho-ethyl group can significantly slow down the oxidative addition and/or reductive elimination steps.
Q2: Which catalyst and ligand combination is most effective for this type of hindered coupling?
A2: Standard palladium catalysts with simple phosphine ligands like PPh₃ are often ineffective for sterically hindered substrates.[1] The key is to use bulky, electron-rich ligands that promote the formation of a reactive monoligated palladium(0) species.[1]
-
Recommended Ligands:
-
Buchwald Ligands: Biaryl phosphine ligands such as SPhos, XPhos, and RuPhos are excellent first choices.[1] For extremely hindered systems, specialized ligands like AntPhos have shown superior performance.[1][2]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are also highly effective, offering high stability and catalytic activity.[1][3] Acenaphthoimidazolylidene palladium complexes have demonstrated high efficiency for coupling sterically hindered substrates.[3]
-
Q3: What is the optimal base and solvent for this reaction?
A3: The choice of base and solvent is critical and they often work in concert.
-
Bases:
-
Solvents:
Q4: I am observing significant amounts of side products. What are the likely side reactions and how can I minimize them?
A4: The two most common side reactions in Suzuki couplings are protodeboronation and homocoupling.
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, often promoted by aqueous bases.[4] To minimize this:
-
Homocoupling: This involves the coupling of two molecules of the aryl halide or two molecules of the boronic acid. To reduce homocoupling:
Q5: Should I be concerned about the purity of my reagents and the reaction setup?
A5: Absolutely. The success of a Suzuki coupling, especially a challenging one, is highly dependent on the quality of the reagents and a meticulous experimental setup.
-
Reagent Quality: Ensure your this compound, boronic acid/ester, and base are pure and dry. The palladium catalyst and ligand should be fresh and stored under an inert atmosphere, as phosphine ligands are susceptible to oxidation.[5]
-
Inert Atmosphere: The reaction should be set up under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation and side reactions.[4][6] Solvents must be anhydrous and thoroughly degassed.[5]
Data Presentation
Table 1: Comparison of Ligands for Suzuki Coupling of Sterically Hindered Aryl Bromides
| Ligand | Catalyst Precursor | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | Good to Excellent | [7] |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 | High | [8] |
| RuPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | Good to Excellent | [1] |
| AntPhos | Pd(OAc)₂ | K₃PO₄ | Xylenes | 140 | High | [2] |
| NHC (3a) | (NHC)Pd(allyl)Cl | t-BuOK | Dioxane | 80 | >99 | [3] |
Table 2: Effect of Different Bases on Suzuki Coupling Yield
| Base | Common Substrates | Typical Yield (%) | Notes | Reference |
| K₃PO₄ | Aryl bromides/chlorides | High | A reliable choice for hindered couplings.[1] | [9] |
| Cs₂CO₃ | Aryl bromides/chlorides | High | Often effective when other bases fail. | [9] |
| t-BuOK | Aryl bromides/chlorides | High | A strong base, can be very effective.[3] | [10] |
| Na₂CO₃ | Aryl bromides | Variable | A common, milder base. | [9] |
| KF | Aryl bromides | Moderate to High | Fluoride ions can play a role in activating the boronic acid. | [9] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling of this compound using a Buchwald Ligand
This is a generalized procedure and may require optimization for your specific boronic acid coupling partner.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2 - 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)
-
Bulky phosphine ligand (e.g., SPhos) (2-4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., dioxane or toluene)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound, the boronic acid/ester, and finely powdered K₃PO₄.
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[4]
-
Catalyst Addition: Under a positive pressure of the inert gas, add the Pd(OAc)₂ and the bulky phosphine ligand.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yields.
Caption: Key steps of the Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cross-Coupling Reactions with Ortho-Ethyl Substituted Aryl Halides
Welcome to the technical support center for optimizing catalyst and ligand systems for cross-coupling reactions with ortho-ethyl substituted aryl halides. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful reaction outcomes. The steric hindrance imposed by the ortho-ethyl group necessitates careful selection of catalysts, ligands, and reaction conditions to achieve high yields and avoid common side reactions.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with ortho-ethyl substituted aryl halides so challenging?
A1: The primary challenge arises from steric hindrance. The ethyl group in the ortho position can impede several key steps in the catalytic cycle:
-
Slow Oxidative Addition: The bulky substituent can hinder the approach of the palladium catalyst to the carbon-halide bond, slowing down the initial oxidative addition step.
-
Difficult Reductive Elimination: The steric clash between the ortho-ethyl group and the coupling partner on the palladium center can make the final bond-forming reductive elimination step energetically unfavorable.[1][2][3]
-
Increased Potential for Side Reactions: Slower desired reaction rates can allow competing side reactions, such as β-hydride elimination (if the coupling partner has β-hydrogens) or hydrodehalogenation, to become more prominent.
Q2: What are the most critical parameters to consider when optimizing these reactions?
A2: For sterically hindered substrates like those with an ortho-ethyl group, the most critical parameters to optimize are:
-
Ligand Selection: Bulky, electron-rich phosphine ligands are paramount.[4]
-
Catalyst/Precatalyst Choice: A stable and highly active palladium source is necessary.
-
Base Selection: The strength and nature of the base can significantly impact reaction efficiency.
-
Solvent and Temperature: These factors influence reaction kinetics and solubility.
Q3: Which type of ligand is generally most effective for coupling ortho-ethyl substituted aryl halides?
A3: Bulky, electron-rich monophosphine ligands, often referred to as Buchwald-type ligands, are typically the most effective.[4] These ligands promote the formation of highly reactive, monoligated palladium(0) species. The steric bulk on the ligand can also facilitate the reductive elimination step. Examples of such ligands include SPhos, XPhos, and RuPhos. For particularly challenging couplings, N-heterocyclic carbene (NHC) ligands can also be very effective.
Q4: Can I use standard palladium sources like Pd(PPh₃)₄?
A4: While Pd(PPh₃)₄ can be effective for simple cross-couplings, it is often not active enough for sterically hindered substrates like ortho-ethyl substituted aryl halides. Modern, well-defined precatalysts (e.g., G3 or G4 palladacycles) or in-situ generated catalysts from sources like Pd₂(dba)₃ or Pd(OAc)₂ in combination with bulky phosphine ligands are generally required to achieve good results.[5]
Q5: What are common side reactions to watch out for?
A5: Besides low conversion, common side reactions include:
-
Hydrodehalogenation: Replacement of the halide with a hydrogen atom.
-
Homocoupling: Coupling of two molecules of the boronic acid (in Suzuki coupling) or two molecules of the aryl halide.
-
Protodeboronation: In Suzuki coupling, the boronic acid group is replaced by a hydrogen atom, often facilitated by excess base or water.[6]
Troubleshooting Guides
Issue 1: Low or No Conversion of the Starting Material
| Possible Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | Switch to a more active palladium precatalyst (e.g., a palladacycle like SPhos G3). Use fresh Pd₂(dba)₃ or Pd(OAc)₂. | Sterically hindered substrates require highly active catalysts to overcome the energy barrier for oxidative addition. Precatalysts often provide more consistent results. |
| Ineffective Ligand | Screen a panel of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos, BrettPhos). | The ligand is crucial for stabilizing the active catalyst and facilitating both oxidative addition and reductive elimination.[4] |
| Insufficient Reaction Temperature | Increase the reaction temperature in 10-20 °C increments. | Higher temperatures can provide the necessary activation energy for the slower steps in the catalytic cycle. |
| Inappropriate Base | Screen different bases. For Suzuki coupling, K₃PO₄ or Cs₂CO₃ are often effective. For Buchwald-Hartwig amination, a strong base like NaOtBu or LHMDS is typically required. | The base plays a critical role in the transmetalation step (Suzuki) or amine deprotonation (Buchwald-Hartwig).[6] |
| Poor Solvent Choice | Try a different solvent. Toluene, dioxane, and THF are common choices. For Suzuki couplings with ionic bases, a small amount of water can be beneficial. | The solvent affects the solubility of reagents and the stability and activity of the catalyst. |
Issue 2: Significant Formation of Byproducts (e.g., Homocoupling, Hydrodehalogenation)
| Possible Cause | Troubleshooting Step | Rationale |
| Presence of Oxygen | Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (Argon or Nitrogen). | Oxygen can lead to the formation of inactive palladium oxides and promote homocoupling of boronic acids. |
| Slow Reductive Elimination | Use a bulkier ligand to promote the final C-C or C-N bond-forming step. | Steric pressure from a bulky ligand can accelerate reductive elimination, outcompeting side reactions.[1][2] |
| Sub-optimal Ligand-to-Palladium Ratio | Optimize the ligand-to-palladium ratio. A 1:1 to 2:1 ratio is a good starting point for bulky monophosphine ligands. | An incorrect ratio can lead to catalyst decomposition or the formation of less active species. |
| Base-Induced Decomposition | For base-sensitive substrates, consider using a milder base (e.g., K₂CO₃ instead of K₃PO₄ in some Suzuki couplings). | A base that is too strong can cause degradation of starting materials or products. |
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions and yields for cross-coupling reactions of substrates similar to ortho-ethyl substituted aryl halides. Note that optimal conditions can be substrate-dependent and may require further screening.
Table 1: Suzuki-Miyaura Coupling of Sterically Hindered Aryl Halides
| Aryl Halide | Boronic Acid | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Ethyl-4-iodophenol | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 12 | ~95 |
| 2-iPr-bromobenzene | Phenylboronic acid | Pd₂(dba)₃ (1) | RuPhos (3) | K₃PO₄ (2.0) | Dioxane | 100 | 16 | ~92 |
| 2-Me-6-Me-bromobenzene | Phenylboronic acid | Pd(OAc)₂ (1) | AntPhos (2) | K₃PO₄ (2.0) | Xylenes | 140 | 24 | >95 |
| 2-Et-chlorobenzene | 4-MeO-phenylboronic acid | Pd-PEPPSI-IPr (2) | - | K₂CO₃ (2.0) | Dioxane | 100 | 18 | ~85 |
Data compiled from analogous systems and general knowledge of sterically hindered couplings.
Table 2: Buchwald-Hartwig Amination of Sterically Hindered Aryl Halides
| Aryl Halide | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Et-bromobenzene | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.2) | Toluene | 100 | 12 | ~90 |
| 2-iPr-chlorobenzene | Aniline | Pd(OAc)₂ (2) | BrettPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 24 | ~88 |
| 2-Et-iodobenzene | n-Butylamine | Pd G3-XPhos (1) | - | LHMDS (1.5) | THF | 80 | 10 | >95 |
Data compiled from analogous systems and general knowledge of sterically hindered couplings.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of an ortho-Ethyl Substituted Aryl Bromide
This is a generalized protocol and may require optimization for specific substrates.
-
Reagent Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the ortho-ethyl substituted aryl bromide (1.0 mmol, 1.0 equiv), the boronic acid (1.2 mmol, 1.2 equiv), and anhydrous K₃PO₄ (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Catalyst Addition: Under a positive pressure of argon, add the palladium precatalyst (e.g., SPhos G3, 0.02 mmol, 2 mol%).
-
Solvent Addition: Add degassed toluene (5 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of celite. Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination of an ortho-Ethyl Substituted Aryl Iodide
This is a generalized protocol and may require optimization for specific substrates.
-
Reagent Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add NaOtBu (1.4 mmol, 1.4 equiv).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Catalyst and Reagent Addition: Under a positive pressure of argon, add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), the bulky phosphine ligand (e.g., XPhos, 0.024 mmol, 2.4 mol%), and the ortho-ethyl substituted aryl iodide (1.0 mmol, 1.0 equiv). Add degassed dioxane (5 mL) followed by the amine (1.2 mmol, 1.2 equiv) via syringe.
-
Reaction: Seal the tube and place it in a preheated oil bath at 100 °C.
-
Monitoring and Workup: Follow steps 6-8 from the Suzuki-Miyaura protocol.
Visualizing Reaction Logic
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Key steps in the Suzuki-Miyaura catalytic cycle for ortho-ethyl substituted aryl halides.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Electronic and Steric Effects on the Reductive Elimination of Diaryl Ethers from Palladium(II) | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 3. Reductive Elimination of Aryl Halides upon Addition of Hindered Alkylphosphines to Dimeric Arylpalladium(II) Halide Complexes | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. icmpp.ro [icmpp.ro]
- 6. benchchem.com [benchchem.com]
minimizing dehalogenation side reactions with 4-bromo-2-ethyl-1-fluorobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing dehalogenation side reactions when working with 4-bromo-2-ethyl-1-fluorobenzene.
Troubleshooting Guide
This guide addresses common issues encountered during reactions with this compound, focusing on the undesired formation of the dehalogenated byproduct, 3-ethylfluorobenzene.
Issue 1: Significant Formation of Dehalogenated Byproduct in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
| Potential Cause | Recommended Solution | Rationale |
| Inappropriate Ligand Choice | Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or tBuXPhos. For Suzuki-Miyaura reactions, dppf can also be effective. | Bulky ligands promote the desired reductive elimination step over the competing dehalogenation pathway.[1] |
| Strong or Inappropriate Base | Use weaker inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃. Avoid strong alkoxide bases such as NaOEt or KOtBu if possible. | Strong bases can promote the formation of palladium-hydride species, which are key intermediates in the dehalogenation mechanism.[1] |
| Protic or Hydride-Donating Solvent | Utilize aprotic solvents like toluene, dioxane, or THF. Avoid alcohol-based solvents. | Solvents can act as a source of hydride for the palladium catalyst, leading to dehalogenation. |
| High Reaction Temperature | Carefully lower the reaction temperature. Monitor the reaction progress closely to find the optimal balance between reaction rate and suppression of the side reaction. | Higher temperatures can sometimes favor the dehalogenation pathway. |
| Presence of Water | While often necessary for Suzuki couplings, excessive water can be a proton source leading to dehalogenation. Use anhydrous solvents and ensure reagents are dry. If water is required, its ratio should be optimized. | Water can contribute to the formation of hydride species that lead to the undesired side reaction. |
Issue 2: Dehalogenation during Grignard Reagent Formation
| Potential Cause | Recommended Solution | Rationale |
| Localized Overheating | Ensure efficient stirring and consider portion-wise addition of the this compound to the magnesium turnings. | This helps to dissipate the exothermic heat of the reaction and prevent localized high temperatures that can promote side reactions. |
| Wurtz-type Coupling | Use a more dilute solution of the aryl bromide and add it slowly to the magnesium suspension. | This minimizes the concentration of the initially formed organomagnesium species, reducing the likelihood of it reacting with another molecule of the aryl bromide. |
| Presence of Impurities on Magnesium Surface | Activate the magnesium turnings prior to use with a small crystal of iodine or a few drops of 1,2-dibromoethane. | This removes the passivating oxide layer on the magnesium surface, allowing for a smoother and more controlled initiation of the Grignard reaction. |
Issue 3: Dehalogenation during Lithiation
| Potential Cause | Recommended Solution | Rationale |
| Proton Source in the Reaction Mixture | Ensure all glassware is rigorously dried and that all solvents and reagents are anhydrous. Perform the reaction under a strictly inert atmosphere (e.g., argon or nitrogen). | Organolithium species are extremely strong bases and will be quenched by even trace amounts of protic impurities, leading to the dehalogenated product. |
| Reaction with Solvent | For extended reaction times or at higher temperatures, consider using a less reactive solvent than THF, such as diethyl ether. | While generally stable at low temperatures, organolithiums can react with ethereal solvents over time. |
Frequently Asked Questions (FAQs)
Q1: Why is dehalogenation a common side reaction with this compound in cross-coupling reactions?
A1: Dehalogenation, specifically hydrodebromination, is a frequent side reaction in palladium-catalyzed cross-coupling reactions. It occurs via a competing catalytic cycle involving a palladium-hydride (Pd-H) species.[1] This hydride can originate from various sources in the reaction mixture, including amines, solvents (like alcohols), or even the phosphine ligand itself. The aryl halide undergoes oxidative addition to the Pd(0) catalyst, and the resulting complex can then react with the hydride source, leading to the dehalogenated product instead of the desired cross-coupled product.
Q2: How do the ethyl and fluoro substituents on this compound influence its susceptibility to dehalogenation?
A2: The electronic and steric nature of substituents on the aromatic ring can influence the rate of dehalogenation.
-
Fluorine (at position 1): As a strongly electron-withdrawing group, the fluorine atom makes the aromatic ring more electron-deficient. This can increase the rate of oxidative addition to the palladium catalyst, a key step in both the desired coupling and the undesired dehalogenation.
-
Ethyl (at position 2): The ortho-ethyl group introduces steric hindrance around the bromine atom. This steric bulk can influence the binding of the palladium catalyst and may affect the relative rates of the desired reductive elimination versus the dehalogenation pathway. The interplay of these electronic and steric effects determines the overall propensity for dehalogenation.
Q3: Which halide is most prone to dehalogenation, and where does bromide stand?
A3: The general trend for the propensity of dehalogenation in aryl halides is I > Br > Cl. Aryl iodides are the most susceptible, while aryl chlorides are the least. Aryl bromides, like this compound, have an intermediate reactivity towards both the desired cross-coupling and the undesired dehalogenation.
Q4: Can the choice of palladium precatalyst affect the level of dehalogenation?
A4: Yes, the choice of palladium precatalyst can be important. Precatalysts that rapidly and cleanly generate the active Pd(0) species are often preferred. This can lead to a more efficient entry into the desired catalytic cycle, potentially outcompeting the pathways that lead to dehalogenation.
Data Presentation
The following tables provide illustrative data on the effect of various reaction parameters on the extent of dehalogenation in Suzuki-Miyaura coupling of a generic aryl bromide. While not specific to this compound, these trends are generally applicable and can guide optimization efforts.
Table 1: Influence of Ligand and Base on Dehalogenation in Suzuki-Miyaura Coupling
| Ligand | Base | Desired Product Yield (%) | Dehalogenated Byproduct (%) |
| PPh₃ | NaOEt | 65 | 30 |
| dppf | Cs₂CO₃ | 85 | 12 |
| XPhos | K₃PO₄ | 95 | <5 |
| SPhos | K₂CO₃ | 94 | <6 |
Note: These are representative values and actual results will vary depending on the specific substrates and reaction conditions.
Table 2: Influence of Solvent on Dehalogenation in Suzuki-Miyaura Coupling
| Solvent | Desired Product Yield (%) | Dehalogenated Byproduct (%) |
| Ethanol | 70 | 25 |
| DMF | 80 | 18 |
| 1,4-Dioxane | 90 | 9 |
| Toluene | 92 | 7 |
Note: Illustrative data based on general trends reported in the literature.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with Minimized Dehalogenation
This protocol employs conditions designed to suppress the hydrodebromination side reaction.
-
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
SPhos (0.022 mmol, 2.2 mol%)
-
K₃PO₄ (2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Schlenk flask or sealed vial
-
Stir bar
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To a Schlenk flask or vial under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.
-
Add the Pd₂(dba)₃ and SPhos.
-
Add the toluene and water.
-
Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes, or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Buchwald-Hartwig Amination with Minimized Dehalogenation
This protocol is a general starting point for the amination of this compound.
-
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
NaOtBu (1.4 mmol)
-
Anhydrous toluene (5 mL)
-
Oven-dried Schlenk tube with a stir bar
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
In a glovebox or under a positive flow of inert gas, add this compound, the amine, NaOtBu, and the XPhos Pd G3 precatalyst to the Schlenk tube.
-
Seal the tube, remove it from the glovebox (if used), and add anhydrous toluene via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Visualizations
References
troubleshooting low yields in Buchwald-Hartwig reactions of 4-bromo-2-ethyl-1-fluorobenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the Buchwald-Hartwig amination of 4-bromo-2-ethyl-1-fluorobenzene. The content is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
Low yields in the Buchwald-Hartwig amination of this compound can be attributed to a combination of steric hindrance from the ortho-ethyl group and the electron-donating nature of the fluorine and ethyl substituents. This guide offers a systematic approach to identify and resolve common issues.
Initial Checks
Before modifying reaction parameters, ensure the following:
-
Inert Atmosphere: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen. Confirm that all solvents were properly degassed and that the reaction was conducted under a consistently inert atmosphere (argon or nitrogen).
-
Reagent Quality: Verify the purity of this compound, the amine coupling partner, and the dryness of the solvent. Impurities can act as catalyst poisons.
-
Base Integrity: Strong bases like sodium tert-butoxide (NaOt-Bu) are hygroscopic. Use freshly opened stock or handle it in a glovebox to ensure its reactivity.
Troubleshooting Low to No Product Formation
If you observe little to no formation of the desired product, consider the following systematic approach to optimize your reaction conditions.
Caption: A stepwise workflow for troubleshooting low yields.
Frequently Asked Questions (FAQs)
Q1: Why am I getting low yields with this compound?
A1: The substrate this compound is challenging for several reasons:
-
Steric Hindrance: The ethyl group at the ortho position can sterically hinder the approach of the palladium catalyst and the amine to the reaction center.
-
Electron-Rich Ring: The fluorine and ethyl groups are electron-donating, which can slow down the rate of oxidative addition, a key step in the catalytic cycle.
To overcome these challenges, the use of bulky, electron-rich phosphine ligands is often necessary to promote the desired catalytic cycle.
Q2: Which palladium source and ligand combination is best for this substrate?
A2: For sterically hindered and electron-rich aryl bromides, bulky biarylphosphine ligands are generally the most effective.[1] We recommend starting with a screening of ligands such as XPhos, RuPhos, or BrettPhos. Using a pre-formed palladium catalyst (pre-catalyst), such as a G3 or G4 palladacycle, can lead to more reproducible and active catalytic systems compared to generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.
Q3: What is the optimal base for this reaction?
A3: The choice of base is critical and can be highly dependent on the specific amine used.[2]
-
Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and are often a good starting point.
-
For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, though this might require higher reaction temperatures.
Q4: I am observing a significant amount of debrominated starting material. What is the cause and how can I prevent it?
A4: The formation of the debrominated product (2-ethyl-1-fluorobenzene) is a common side reaction known as hydrodehalogenation. This occurs when the palladium-aryl intermediate reacts with a hydride source instead of the amine.
Potential Hydride Sources:
-
Solvent (e.g., THF, alcohols)
-
Impurities in the reagents
-
The amine itself under certain conditions
Prevention Strategies:
-
Ligand Choice: Using bulky, electron-rich ligands can favor the desired C-N bond formation over hydrodehalogenation.
-
Solvent: Toluene or dioxane are generally less prone to acting as hydride donors compared to THF.
-
Reagent Purity: Ensure all reagents and solvents are pure and anhydrous.
Q5: Can I use a different solvent?
A5: Yes, solvent choice can significantly impact the reaction. Toluene and 1,4-dioxane are common and effective solvents for Buchwald-Hartwig aminations.[3] Tetrahydrofuran (THF) can also be used, but be mindful of its potential to act as a hydride source, leading to hydrodehalogenation. Ensure the chosen solvent is anhydrous and degassed.
Data Presentation: Ligand and Base Screening
The following tables provide representative data from a hypothetical optimization study for the coupling of this compound with a generic secondary amine (e.g., morpholine).
Table 1: Ligand Screening
| Entry | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | P(t-Bu)₃ (4) | NaOt-Bu (1.5) | Toluene | 100 | 24 | 15 |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | NaOt-Bu (1.5) | Toluene | 100 | 24 | 45 |
| 3 | G3-XPhos (2) | - | NaOt-Bu (1.5) | Toluene | 100 | 24 | 85 |
| 4 | G3-RuPhos (2) | - | NaOt-Bu (1.5) | Toluene | 100 | 24 | 78 |
Table 2: Base Optimization with G3-XPhos Precatalyst
| Entry | Palladium Precatalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | G3-XPhos (2) | NaOt-Bu (1.5) | Toluene | 100 | 24 | 85 |
| 2 | G3-XPhos (2) | LHMDS (1.5) | Toluene | 100 | 24 | 82 |
| 3 | G3-XPhos (2) | K₃PO₄ (2.0) | Dioxane | 110 | 24 | 65 |
| 4 | G3-XPhos (2) | Cs₂CO₃ (2.0) | Dioxane | 110 | 24 | 70 |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination
This protocol provides a general method and may require optimization for specific amine coupling partners.
Reaction Setup:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., G3-XPhos, 1-2 mol%) and the base (e.g., NaOt-Bu, 1.5-2.0 equiv.).
-
Add this compound (1.0 equiv.) to the Schlenk tube.
-
Seal the tube, then evacuate and backfill with an inert gas (repeat this cycle three times).
-
Add the anhydrous, degassed solvent (e.g., toluene) via syringe, followed by the amine (1.1-1.5 equiv.).
Reaction:
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
References
Technical Support Center: Purification of 4-bromo-2-ethyl-1-fluorobenzene Reaction Products by Column Chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-bromo-2-ethyl-1-fluorobenzene reaction products using column chromatography. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A: The impurities largely depend on the synthetic route. A common method for the synthesis of this compound is the bromination of 1-ethyl-3-fluorobenzene. Potential impurities from this reaction include:
-
Unreacted Starting Material: 1-ethyl-3-fluorobenzene.
-
Positional Isomers: The primary isomeric byproduct is often 2-bromo-1-ethyl-4-fluorobenzene. Other minor isomers could also be present.
-
Di-brominated Products: Over-bromination can lead to the formation of di-bromo-ethyl-fluorobenzene species.
Q2: How do I choose the right solvent system (mobile phase) for the column?
A2: The ideal solvent system should provide good separation of this compound from its impurities on a Thin Layer Chromatography (TLC) plate. The target compound should have an Rf value of approximately 0.2-0.3 for optimal separation on a column. For this compound, which is a relatively non-polar compound, a good starting point is a mixture of a non-polar solvent like hexane and a slightly more polar solvent like ethyl acetate.
Q3: How can I visualize this compound on a TLC plate?
A3: this compound is a UV-active compound due to its aromatic ring. Therefore, it can be easily visualized under a UV lamp (254 nm), where it will appear as a dark spot on a fluorescent TLC plate.[1][2]
Q4: Is it better to use isocratic or gradient elution for this purification?
A4: The choice between isocratic and gradient elution depends on the complexity of the impurity profile.
-
Isocratic elution (constant solvent composition) is simpler and can be effective if the impurities have significantly different polarities from the desired product.[3][4][5]
-
Gradient elution (gradually increasing the polarity of the mobile phase) is generally preferred for separating complex mixtures, especially when dealing with impurities of similar polarity, such as positional isomers.[3][4][6][7] A shallow gradient can often provide better resolution between closely eluting spots.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Product is not eluting from the column. | The solvent system is not polar enough. | Gradually increase the polarity of the mobile phase. For example, if you are using 1% ethyl acetate in hexane, try increasing to 2%, 5%, and so on. |
| The product may have poor solubility in the chosen eluent. | Ensure your compound is soluble in the mobile phase. If not, you may need to choose a different solvent system. | |
| Product is co-eluting with an impurity. | The polarity of the solvent system is too high. | Decrease the polarity of the mobile phase. A less polar solvent system will increase the retention time of all compounds, potentially allowing for better separation. |
| The impurity has a very similar polarity to the product (e.g., a positional isomer). | Optimize the solvent system using TLC with various solvent ratios. A shallow gradient elution can be particularly effective in separating compounds with similar polarities.[6] | |
| The column is overloaded with the crude product. | Use a larger column with more silica gel relative to the amount of crude material. A general guideline is a 50:1 to 100:1 ratio of silica gel to crude product by weight. | |
| Streaking or tailing of the product spot on TLC and broad bands on the column. | The crude sample was not loaded onto the column in a concentrated band. | Dissolve the crude product in a minimal amount of solvent before loading it onto the column. Dry loading the sample onto a small amount of silica gel can also improve resolution. |
| The compound is interacting too strongly with the silica gel. | While less common for non-polar compounds, the addition of a very small amount of a slightly more polar solvent to your eluent can sometimes sharpen peaks. | |
| Cracks or channels in the silica gel bed. | Improper packing of the column. | Ensure the silica gel is packed uniformly without any air bubbles. Packing the column as a slurry is often more effective than dry packing. |
Quantitative Data Summary
The following table provides typical, estimated parameters for the purification of this compound. Actual values will vary based on the specific reaction scale and the purity of the crude material.
| Parameter | Value | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard grade silica gel is generally sufficient. |
| Mobile Phase (Eluent) | Hexane / Ethyl Acetate | Start with a low percentage of ethyl acetate (e.g., 1-5%) and increase as needed. |
| Typical Rf of Product | ~0.3 | In 5% Ethyl Acetate / 95% Hexane. |
| Typical Rf of Starting Material (1-ethyl-3-fluorobenzene) | >0.5 | In 5% Ethyl Acetate / 95% Hexane. |
| Typical Rf of Isomeric Impurity (e.g., 2-bromo-1-ethyl-4-fluorobenzene) | ~0.35 | May be very close to the product's Rf, requiring careful optimization of the mobile phase. |
| Silica Gel to Crude Product Ratio | 50:1 to 100:1 (w/w) | Higher ratios are recommended for difficult separations. |
Experimental Protocol: Column Chromatography Purification
This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.
-
TLC Analysis:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the TLC plate in a developing chamber with a pre-determined solvent system (e.g., 5% ethyl acetate in hexane).
-
Visualize the spots under a UV lamp (254 nm).
-
Adjust the solvent system until the desired product has an Rf value of approximately 0.3.
-
-
Column Packing:
-
Choose an appropriately sized glass column based on the amount of crude material.
-
Prepare a slurry of silica gel (e.g., 50g for 1g of crude product) in the initial, least polar eluent mixture (e.g., 1% ethyl acetate in hexane).
-
Secure the column vertically and add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Pour the silica gel slurry into the column, ensuring it packs evenly without air bubbles. Gently tap the column to aid in packing.
-
Add a layer of sand on top of the silica gel to prevent disturbance during solvent addition.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully add this solution to the top of the column using a pipette.
-
Dry Loading (Recommended for better resolution): Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the prepared eluent to the column.
-
Begin collecting fractions. The size of the fractions will depend on the size of the column.
-
Monitor the elution of your compound by TLC analysis of the collected fractions.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to speed up the elution of the product.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product (as determined by TLC).
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
-
Visualizations
Caption: General workflow for the column chromatography purification of this compound.
Caption: Troubleshooting decision tree for common column chromatography issues in the purification of this compound.
References
identifying byproducts in Sonogashira coupling of 4-bromo-2-ethyl-1-fluorobenzene by GC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering byproducts in the Sonogashira coupling of 4-bromo-2-ethyl-1-fluorobenzene, identified via Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the expected major and minor products in the Sonogashira coupling of this compound with a terminal alkyne?
A1: The primary expected product is the corresponding substituted alkynylbenzene. However, several byproducts can form and may be detected by GC-MS. The most common of these is the homocoupled alkyne (a diyne), also known as a Glaser coupling product.[1][2] Other potential byproducts include unreacted starting materials, dehalogenated starting material, and homocoupled aryl halide.
Q2: My GC-MS analysis shows a significant peak corresponding to a diyne. What is the cause and how can I minimize it?
A2: The formation of a diyne is due to the oxidative homocoupling of the terminal alkyne, a common side reaction in copper-catalyzed Sonogashira reactions.[1][3] This is often promoted by the presence of oxygen.[4] To minimize this byproduct, ensure the reaction is performed under strictly anaerobic (oxygen-free) conditions by thoroughly degassing your solvents and running the reaction under an inert atmosphere like argon or nitrogen.[4] Using a copper-free Sonogashira protocol can also prevent this side reaction.[2][4]
Q3: I am observing a significant amount of unreacted this compound in my GC-MS. What are the likely causes?
A3: Incomplete conversion of the aryl bromide can be due to several factors. Aryl bromides are generally less reactive than aryl iodides and may require higher temperatures to react completely.[4][5] Other potential causes include inactive catalysts, insufficient base, or suboptimal reaction conditions. The formation of a black precipitate, known as palladium black, indicates catalyst decomposition and will lead to lower conversion.[4]
Q4: My reaction mixture turned black, and the yield of my desired product is low. What does this indicate?
A4: The formation of a black precipitate is likely palladium black, which is finely divided, inactive palladium metal.[4] This indicates that the palladium(0) catalyst has been oxidized or has agglomerated and precipitated out of the solution, halting the catalytic cycle. This can be caused by impurities in the reagents or solvents, using a solvent that does not sufficiently stabilize the catalyst (like THF in some cases), or running the reaction at too high a temperature.[6]
Q5: Can the fluorine or ethyl substituents on the aryl bromide interfere with the reaction?
A5: The electronic and steric effects of the substituents can influence the reactivity of the aryl bromide. The fluorine atom is an electron-withdrawing group, which can make the aryl bromide more susceptible to oxidative addition to the palladium catalyst. The ethyl group is an electron-donating group and introduces some steric hindrance, which might slightly decrease the reaction rate compared to an unsubstituted aryl bromide. However, neither substituent is expected to prevent the reaction from occurring under appropriate conditions.
Troubleshooting Guide
This guide addresses common issues observed during the GC-MS analysis of the Sonogashira coupling of this compound.
| Observed Issue (by GC-MS) | Potential Cause(s) | Recommended Action(s) |
| High levels of alkyne homocoupling product (diyne) | 1. Presence of oxygen.[4] 2. High concentration of copper catalyst. | 1. Ensure rigorous degassing of solvents and use of an inert atmosphere (Ar or N₂). 2. Reduce the amount of copper co-catalyst. 3. Consider a copper-free Sonogashira protocol.[2] |
| Significant unreacted this compound | 1. Insufficient reaction temperature or time.[5] 2. Inactive catalyst (palladium or copper). 3. Insufficient base. | 1. Increase the reaction temperature and/or extend the reaction time. 2. Use fresh, high-quality palladium and copper catalysts. 3. Ensure the base is dry and used in sufficient excess. |
| Presence of dehalogenated product (2-ethyl-1-fluorobenzene) | 1. Impurities in the alkyne (e.g., water). 2. Certain phosphine ligands can promote this side reaction. | 1. Use a highly pure and anhydrous alkyne. 2. Screen different phosphine ligands. |
| Presence of aryl homocoupling product (biphenyl derivative) | 1. High reaction temperatures. 2. High catalyst loading. | 1. Lower the reaction temperature if possible. 2. Optimize the catalyst loading. |
| Multiple unidentified peaks in the chromatogram | 1. Decomposition of starting materials or products. 2. Side reactions with the solvent or base. | 1. Lower the reaction temperature. 2. Ensure the purity of all reagents and solvents. 3. Consider changing the solvent or base. |
Experimental Protocol: Sonogashira Coupling and GC-MS Analysis
Reaction Setup:
-
To a dry Schlenk flask under an argon atmosphere, add PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), CuI (0.02 mmol, 2 mol%), and this compound (1.0 mmol).
-
Add degassed triethylamine (3.0 mmol) and degassed THF (5 mL).
-
Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Stir the reaction mixture at room temperature for 30 minutes, then heat to 60 °C for 12 hours.
Work-up and Sample Preparation for GC-MS:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether (20 mL) and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous NH₄Cl solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) for GC-MS analysis.
GC-MS Analysis:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium
-
MS Detector: Scan range of m/z 50-500.
Visualizations
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Caption: Workflow for byproduct identification using GC-MS.
Caption: Troubleshooting decision tree for Sonogashira coupling.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 3. gold-chemistry.org [gold-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. reddit.com [reddit.com]
Technical Support Center: Optimizing Heck Coupling Reactions of 4-bromo-2-ethyl-1-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and troubleshooting for the Heck coupling reaction of 4-bromo-2-ethyl-1-fluorobenzene. This sterically hindered and electronically distinct substrate can present unique challenges. The following information is designed to help you navigate these challenges and improve your reaction times and yields.
Frequently Asked Questions (FAQs)
Q1: My Heck reaction with this compound is slow or not proceeding to completion. What are the likely causes?
A1: Slow or incomplete reactions with this substrate are often due to a combination of steric hindrance from the ortho-ethyl group and electronic effects from the fluorine atom. The ethyl group can impede the oxidative addition of the aryl bromide to the palladium catalyst, which is a crucial step in the catalytic cycle. The electron-withdrawing nature of the fluorine atom can also influence the reactivity of the C-Br bond. To address this, optimization of the catalyst system (ligand and palladium precursor), base, solvent, and temperature is critical.
Q2: Which palladium catalyst is best suited for this substrate?
A2: While standard catalysts like Pd(OAc)₂ or Pd/C can be effective, sterically hindered substrates like this compound often benefit from more specialized catalyst systems. The use of bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can significantly enhance catalytic activity.[1] These ligands can promote the oxidative addition step and stabilize the active palladium(0) species. Palladacycles are also reported to be effective catalysts for Heck reactions involving challenging aryl halides.
Q3: What is the role of the ligand, and which one should I choose?
A3: The ligand plays a critical role in stabilizing the palladium catalyst and modulating its reactivity. For sterically hindered aryl bromides, bulky and electron-donating ligands are generally preferred. Examples include tri(tert-butyl)phosphine (P(t-Bu)₃), XPhos, or SPhos. N-heterocyclic carbene (NHC) ligands are also highly effective for activating less reactive aryl halides.[1] The choice of ligand can significantly impact reaction rate and yield, so screening a few options is recommended.
Q4: How does the choice of base affect the reaction?
A4: The base is essential for neutralizing the HBr generated during the reaction and regenerating the active Pd(0) catalyst. Both inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and organic bases (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA)) are commonly used.[2][3] For sterically hindered substrates, a stronger, non-coordinating base may be beneficial. The solubility of the base in the chosen solvent is also an important consideration.
Q5: Can microwave irradiation be used to accelerate the reaction?
A5: Yes, microwave heating can significantly shorten reaction times for Heck couplings, often from hours to minutes.[4] This is due to efficient and rapid heating of the reaction mixture. If you are experiencing slow reaction rates with conventional heating, exploring microwave-assisted synthesis is a valuable strategy.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Catalyst inactivity or decomposition. 2. Insufficiently reactive catalyst system for the sterically hindered substrate. 3. Inappropriate base or solvent. 4. Low reaction temperature. | 1. Use a fresh palladium precursor and ensure inert atmosphere. 2. Screen bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, XPhos) or NHC ligands. Consider using a palladacycle catalyst. 3. Try a stronger base (e.g., K₃PO₄, Cs₂CO₃). Use a high-boiling polar aprotic solvent like DMF, DMAc, or NMP.[2][3] 4. Increase the reaction temperature, or consider using microwave irradiation.[4] |
| Formation of Side Products (e.g., dehalogenation, homocoupling) | 1. Catalyst decomposition leading to palladium black formation. 2. Non-optimal reaction conditions. | 1. Use stabilizing ligands (phosphines, NHCs). Ensure rigorous exclusion of oxygen. 2. Re-optimize base, solvent, and temperature. Lowering the temperature slightly once the reaction has initiated may help. |
| Poor Reproducibility | 1. Inconsistent quality of reagents or solvents. 2. Variations in reaction setup and inert atmosphere. | 1. Use high-purity, anhydrous solvents and reagents. 2. Ensure consistent setup, including efficient stirring and a reliable inert gas supply. |
Data Summary
The following tables summarize typical conditions and reported yields for Heck coupling reactions of various aryl bromides, which can serve as a starting point for optimizing the reaction with this compound.
Table 1: Catalyst and Ligand Effects on Heck Coupling of Aryl Bromides with Styrene
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (1) | None | K₂CO₃ | DMF/H₂O | 80 | 4 | Moderate to High[2] |
| 2 | Pd(OAc)₂ (2) | SPO Ligand (2) | K₂CO₃ | DMF | 60 | 12 | High[3] |
| 3 | Pd/C (0.1) | None | Na₂CO₃ | NMP | 150 | 3 | High[5] |
| 4 | Pd EnCat (0.1) | None | Na₂CO₃ | NMP | 150 | 3 | High[5] |
Table 2: Solvent and Base Optimization for Heck Coupling of Bromobenzene with Styrene
| Entry | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Conversion (%) |
| 1 | Pd/C | Na₂CO₃ | NMP | 150 | 3 | 85[5] |
| 2 | Pd/C | Na₂CO₃ | DMF | 150 | 3 | 60[5] |
| 3 | Pd/C | NaOAc | NMP | 150 | 3 | 45[5] |
| 4 | Pd EnCat | Na₂CO₃ | NMP | 150 | 3 | 98[5] |
Experimental Protocols
Protocol 1: General Procedure for Heck Coupling of an Aryl Bromide with Styrene[2]
This protocol is a good starting point and can be adapted for this compound.
Materials:
-
Aryl bromide (e.g., this compound) (1.0 mmol)
-
Styrene (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%)
-
Ligand (if used, e.g., a tetrahydropyrimidinium salt as an NHC precursor) (0.02 mmol, 2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Dimethylformamide (DMF) (3 mL)
-
Water (3 mL)
-
Schlenk tube
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (1 mol%), the ligand (if applicable, 2 mol%), K₂CO₃ (2 mmol), the aryl bromide (1.0 mmol), and styrene (1.5 mmol).
-
Add DMF (3 mL) and water (3 mL) to the Schlenk tube.
-
Heat the reaction mixture to 80 °C with vigorous stirring for 4 hours. The reaction can be monitored by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate/hexane mixture).
-
Filter the organic layer through a pad of silica gel, washing thoroughly.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Heck Coupling[4]
This protocol can be adapted to significantly reduce reaction times.
Materials:
-
Aryl bromide (1.0 mmol)
-
Alkene (e.g., n-butyl acrylate) (1.2 mmol)
-
Palladium catalyst (e.g., Pd(L-proline)₂) (appropriate mol%)
-
Base (e.g., K₂CO₃) (2.0 mmol)
-
Water (as solvent)
-
Microwave vial with a stir bar
-
Microwave reactor
Procedure:
-
In a microwave vial equipped with a stir bar, combine the aryl bromide (1.0 mmol), alkene (1.2 mmol), palladium catalyst, and base.
-
Add water as the solvent.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 10-30 minutes). Monitor the reaction progress if possible.
-
After the reaction is complete, cool the vial to room temperature.
-
Extract the product with an organic solvent.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 4. Heck Reaction [organic-chemistry.org]
- 5. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
Technical Support Center: Catalyst Deactivation in Reactions Involving 4-bromo-2-ethyl-1-fluorobenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address catalyst deactivation in chemical reactions involving 4-bromo-2-ethyl-1-fluorobenzene.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter when using this compound in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.
Q1: My cross-coupling reaction with this compound is sluggish or stalls before completion. What are the likely causes?
A1: Sluggish or incomplete reactions with this substrate are often due to a combination of factors related to its electronic and steric properties. The electron-donating nature of the ethyl group can slow down the oxidative addition step, which is often rate-limiting in palladium-catalyzed cross-coupling reactions. Additionally, the ortho-ethyl group introduces steric hindrance, which can impede the catalyst's access to the reaction center.
Troubleshooting Steps:
-
Catalyst and Ligand Selection: Standard catalysts may be insufficient. Consider using more robust systems with bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos, which are known to improve the efficiency of cross-coupling with challenging substrates.[1][2]
-
Reaction Temperature: Increasing the reaction temperature can help overcome the activation energy barrier for oxidative addition. However, be cautious as excessively high temperatures can lead to catalyst decomposition.
-
Base Selection: The choice of base is critical. For Suzuki-Miyaura reactions, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker ones. For Buchwald-Hartwig amination, sodium tert-butoxide (NaOtBu) is a common choice, but its compatibility with other functional groups should be considered.[1][3]
Q2: I am observing a significant amount of a dehalogenated byproduct (2-ethyl-1-fluorobenzene). How can I minimize this side reaction?
A2: Dehalogenation, the replacement of the bromine atom with a hydrogen atom, is a common side reaction in palladium-catalyzed cross-couplings. This can be caused by several factors:
Troubleshooting Steps:
-
Moisture and Oxygen Control: Rigorously exclude moisture and oxygen from your reaction. Water can be a proton source for hydrodehalogenation.[4] Ensure solvents are anhydrous and properly degassed.
-
Ligand Choice: The choice of ligand can influence the rate of dehalogenation versus the desired cross-coupling. Screening different bulky phosphine ligands may help identify one that favors the desired reaction pathway.
-
Base Purity: Impurities in the base can sometimes promote dehalogenation. Use a high-purity base from a reliable supplier.
Q3: My reaction mixture turns black, and I see a precipitate forming. What does this indicate?
A3: The formation of a black precipitate is often indicative of palladium black, which is an inactive, agglomerated form of the palladium catalyst.[5] This suggests catalyst decomposition.
Troubleshooting Steps:
-
Ligand Protection: The ligand's role is to stabilize the palladium center. If the catalyst is precipitating, the ligand may not be effective enough under the reaction conditions. Consider increasing the ligand-to-palladium ratio or switching to a more robust ligand.
-
Temperature Control: High temperatures can accelerate catalyst decomposition. Try running the reaction at a lower temperature, even if it requires a longer reaction time.
-
Concentration Effects: Running the reaction at a very high concentration can sometimes lead to catalyst aggregation. Consider diluting the reaction mixture.
Q4: How can I determine if my catalyst is being poisoned by an impurity in my starting materials or reagents?
A4: Catalyst poisoning occurs when a substance irreversibly binds to the active sites of the catalyst, rendering it inactive. Sulfur-containing compounds are common poisons for palladium catalysts.
Troubleshooting Steps:
-
Reagent Purity: Use high-purity starting materials, solvents, and reagents. If you suspect an impurity in your this compound or coupling partner, try purifying it before use.
-
Poisoning Experiment: A simple test is to run a standard, reliable cross-coupling reaction and add a small amount of the suspected contaminated reagent. A significant drop in yield would suggest the presence of a catalyst poison.
-
Scavengers: In some cases, adding a scavenger to the reaction mixture can help remove the poison. For example, copper powder can sometimes be used to scavenge sulfur impurities.
Data Presentation
The following tables summarize typical catalyst systems and their performance in related cross-coupling reactions, providing a starting point for optimization.
Table 1: Catalyst Systems for Suzuki-Miyaura Coupling of Fluorinated Aryl Bromides
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Recyclability (5 cycles) | Reference |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | >95 | Good | --INVALID-LINK-- |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane | 100 | >90 | Moderate | --INVALID-LINK-- |
| G-COOH-Pd-10 | None | K₂CO₃ | H₂O/Ethanol | 80 | 92 | >92% activity retained | [6] |
Table 2: Catalyst Systems for Buchwald-Hartwig Amination of Electron-Rich Aryl Bromides
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ | RuPhos | NaOtBu | Toluene | 100 | >90 | --INVALID-LINK-- |
| Pd(OAc)₂ | BrettPhos | K₃PO₄ | t-Amyl alcohol | 110 | >95 | --INVALID-LINK-- |
| tBuBrettPhos Pd G3 | (internal) | Cs₂CO₃ | Toluene | 100 | >98 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired boronic acid or ester (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add degassed solvent (e.g., toluene/water 10:1, 0.2 M).
-
Reaction: Stir the mixture vigorously at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Diagnostic Experiment for Catalyst Poisoning
-
Control Reaction: Set up a small-scale Suzuki-Miyaura reaction that is known to proceed to high conversion with a reliable substrate (e.g., 4-bromotoluene).
-
Test Reaction: Set up an identical reaction to the control, but add a small amount (e.g., 5 mol%) of the suspected poison-containing reagent (e.g., the batch of this compound ) at the beginning of the reaction.
-
Analysis: Monitor both reactions by TLC or GC-MS. A significant decrease in the rate and final conversion of the test reaction compared to the control reaction is a strong indication of catalyst poisoning.
Visualizations
Caption: Troubleshooting workflow for addressing low yields in cross-coupling reactions.
Caption: Experimental workflow for diagnosing catalyst poisoning.
Caption: Common catalyst deactivation pathways from the active Pd(0) species.
References
solvent screening for improved solubility and reactivity of 4-bromo-2-ethyl-1-fluorobenzene
Welcome to the technical support center for 4-bromo-2-ethyl-1-fluorobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the solubility and reactivity of this compound in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a substituted aromatic halide with a molecular formula of C₈H₈BrF.[1] Given its structure, it is expected to be a nonpolar compound with low solubility in water but soluble in a range of common organic solvents. Its computed LogP (a measure of lipophilicity) is 3.5, indicating a preference for non-aqueous environments.[1]
Q2: Which solvents are recommended for common cross-coupling reactions with this compound?
A2: For palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, the choice of solvent is critical for success.[2][3]
-
Suzuki-Miyaura Coupling: A mixture of an aprotic organic solvent and water is often effective. Common choices include 1,4-dioxane/water, toluene/water, or THF/water, typically in ratios from 2:1 to 10:1.[4][5] The aqueous component is often necessary to dissolve the inorganic base.
-
Buchwald-Hartwig Amination: Anhydrous aprotic solvents are standard. Toluene and 1,4-dioxane are frequently used and have proven effective for a wide range of aryl halides.[6][7]
-
Grignard Reagent Formation: This reaction requires strictly anhydrous ether solvents to stabilize the organomagnesium compound. Diethyl ether (Et₂O) and tetrahydrofuran (THF) are the most common and effective solvents.[8][9]
Q3: My Suzuki-Miyaura reaction is giving a low yield. What are the common causes?
A3: Low yields in Suzuki couplings are a frequent issue. Key factors to investigate include:
-
Catalyst Deactivation: The Pd(0) catalyst can be deactivated by oxygen. Ensure your solvents are properly degassed and the reaction is run under an inert atmosphere (e.g., argon or nitrogen).[10]
-
Protodeboronation: This is a major side reaction where the boronic acid/ester is replaced by a hydrogen atom, especially with electron-deficient partners. Using milder bases like K₃PO₄ or KF and ensuring anhydrous conditions (if the protocol allows) can minimize this issue.[10]
-
Homocoupling: The coupling of two boronic acid molecules can occur, particularly if the reaction mixture contains excess Pd(II) species or oxygen.[4]
-
Poor Reagent Quality: Ensure the purity and stability of your boronic acid/ester, as they can degrade over time.[4][10]
Q4: I'm having trouble initiating the Grignard reagent formation. What can I do?
A4: The formation of Grignard reagents is notoriously sensitive and can be difficult to start due to a passivating layer of magnesium oxide on the metal surface.[9]
-
Activation of Magnesium: The magnesium turnings must be activated. This can be done by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the magnesium turnings in situ to expose a fresh surface.[9][11]
-
Strictly Anhydrous Conditions: All glassware must be flame-dried, and solvents must be rigorously anhydrous. Grignard reagents react rapidly with water, which will quench the reaction.[12]
-
Solvent Choice: THF is generally a better solvent than diethyl ether for forming Grignards from aryl halides due to its higher coordinating ability.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Solubility of Starting Material | The solvent is not appropriate for the nonpolar nature of this compound. | Test solubility in a range of aprotic solvents like Toluene, THF, Dioxane, DMF, or DCM. For reactions requiring co-solvents (e.g., water), ensure sufficient organic solvent is present to dissolve the aryl halide. |
| Low or No Reactivity in Suzuki Coupling | 1. Inactive catalyst. 2. Incorrect base or solvent system. 3. Aryl bromide is electron-rich, slowing oxidative addition. | 1. Use fresh catalyst and degassed solvents. 2. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent mixtures (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O).[13] 3. Use a more electron-rich phosphine ligand to accelerate the oxidative addition step. |
| Formation of Side Products | 1. Homocoupling: Presence of oxygen or issues with catalyst cycle. 2. Protodeboronation (Suzuki): Water or base-promoted degradation of boronic acid. 3. Wurtz Coupling (Grignard): Dimerization of the aryl halide. | 1. Ensure rigorous inert atmosphere and use a fresh, active catalyst. 2. Use a milder base, protect the boronic acid as a pinacol or MIDA ester, or minimize reaction time.[10] 3. Add the solution of this compound slowly to the magnesium turnings to maintain a low concentration.[14] |
| Incomplete Reaction | 1. Insufficient reaction time or temperature. 2. Catalyst has degraded over the course of the reaction. | 1. Monitor the reaction by TLC or LC-MS and extend the reaction time or increase the temperature if necessary.[13] 2. Consider using a more robust catalyst system or a higher catalyst loading. |
Data Presentation
Qualitative Solubility of this compound
| Solvent | Solvent Type | Expected Solubility |
| Water | Polar Protic | Insoluble |
| Methanol, Ethanol | Polar Protic | Sparingly Soluble to Soluble |
| Acetone | Polar Aprotic | Soluble |
| Acetonitrile (MeCN) | Polar Aprotic | Soluble |
| Tetrahydrofuran (THF) | Polar Aprotic | Very Soluble |
| Dichloromethane (DCM) | Nonpolar | Very Soluble |
| Toluene, Benzene | Nonpolar | Very Soluble |
| Hexanes, Heptane | Nonpolar | Soluble |
| Diethyl Ether | Nonpolar | Very Soluble |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble |
Recommended Reaction Conditions for this compound
The following table summarizes recommended starting conditions for common cross-coupling reactions. Optimization will likely be required for specific substrates.
| Reaction | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent System | Temp (°C) |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ (2-5) or Pd₂(dba)₃ (1-2) | P(t-Bu)₃ (2-4) | K₂CO₃ or K₃PO₄ (2-3) | 1,4-Dioxane / H₂O (4:1) | 80-100 |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ (1-2) or Pd(OAc)₂ (1-2) | Xantphos (1-3) or RuPhos (1-3) | NaOt-Bu or Cs₂CO₃ (1.2-1.5) | Toluene or 1,4-Dioxane (anhydrous) | 80-110 |
| Grignard Formation | N/A | N/A | N/A | Diethyl Ether or THF (anhydrous) | Reflux |
Experimental Protocols
Protocol 1: Determination of Quantitative Solubility
This protocol outlines a method to determine the solubility of this compound in a given organic solvent.
Materials:
-
This compound
-
Selected organic solvent (e.g., Toluene)
-
Analytical balance
-
Vials with screw caps
-
Vortex mixer and/or shaker bath
-
Temperature-controlled environment (e.g., water bath)
-
Gas chromatograph with a flame ionization detector (GC-FID) or HPLC for analysis
-
Syringes and syringe filters (0.22 µm)
-
Volumetric flasks
Procedure:
-
Prepare a Saturated Solution: a. To a series of vials, add a known volume of the selected solvent (e.g., 2.0 mL). b. Add an excess amount of this compound to each vial to ensure a saturated solution with undissolved solid remaining. c. Seal the vials tightly.
-
Equilibration: a. Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C). b. Shake the vials for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Preparation: a. After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle. b. Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a syringe. c. Immediately filter the solution through a 0.22 µm syringe filter into a pre-weighed volumetric flask to remove any remaining solid particles.
-
Analysis: a. Dilute the filtered solution to a known volume with the same solvent. b. Analyze the concentration of this compound in the diluted sample using a pre-calibrated GC or HPLC method.
-
Calculation: a. Calculate the concentration in the original supernatant, accounting for the dilution factor. b. Express the solubility in desired units (e.g., mg/mL or mol/L).
Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Pd(PPh₃)₄ (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv.)
-
1,4-Dioxane and Water (degassed)
-
Schlenk flask or other suitable reaction vessel
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: a. To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₂CO₃. b. Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[10]
-
Solvent and Catalyst Addition: a. Under a positive pressure of the inert gas, add the degassed solvent system (e.g., 4:1 mixture of 1,4-dioxane/water) via syringe. b. Bubble the inert gas through the solution for 10-15 minutes to ensure thorough deoxygenation. c. Finally, add the palladium catalyst to the flask under a positive flow of inert gas.
-
Reaction Execution: a. Seal the flask and heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring. b. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup and Purification: a. Cool the reaction mixture to room temperature. b. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. c. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. d. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: A logical workflow for solvent screening experiments.
Caption: Factors influencing solubility and reactivity outcomes.
References
- 1. This compound | C8H8BrF | CID 22641025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. adichemistry.com [adichemistry.com]
- 9. Grignard reagent - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. researchgate.net [researchgate.net]
- 14. quora.com [quora.com]
Technical Support Center: Managing Protodeboronation in Suzuki Reactions with 4-bromo-2-ethyl-1-fluorobenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving 4-bromo-2-ethyl-1-fluorobenzene. The primary focus is on mitigating the undesired side reaction of protodeboronation to enhance reaction efficiency and product yield.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern with this compound?
A1: Protodeboronation is a common side reaction in Suzuki-Miyaura couplings where the boronic acid or its ester derivative is replaced by a hydrogen atom from a proton source in the reaction mixture, leading to a non-coupled byproduct.[1] For a substrate like this compound, this results in the formation of 1-ethyl-3-fluorobenzene instead of the desired biaryl product, consequently lowering the reaction yield and complicating purification. The electronic properties of the fluoro and ethyl substituents can influence the susceptibility of the boronic acid coupling partner to this side reaction.
Q2: What are the primary factors that promote protodeboronation in my Suzuki reaction?
A2: Several factors can contribute to an increased rate of protodeboronation, including:
-
Presence of Protic Solvents: Water and alcohols can act as proton sources.
-
Reaction Temperature: Higher temperatures can accelerate the rate of protodeboronation.
-
Nature of the Base: The type and strength of the base used are critical. While essential for the catalytic cycle, some bases can promote protodeboronation.[2][3][4]
-
Catalyst and Ligand System: An inefficient catalyst system that leads to a slow cross-coupling reaction can provide a larger window for the competing protodeboronation to occur.[5][6][7][8]
-
Extended Reaction Times: Longer reaction times increase the exposure of the boronic acid to conditions that favor protodeboronation.
Q3: How can I minimize protodeboronation when using this compound?
A3: Several strategies can be employed:
-
Use of Boronic Esters: Pinacol esters or MIDA (N-methyliminodiacetic acid) boronates are generally more stable towards protodeboronation than the corresponding boronic acids.[1]
-
"Slow-Release" Strategy: MIDA boronates can slowly release the active boronic acid into the reaction mixture, keeping its concentration low and minimizing the opportunity for protodeboronation.[1]
-
Choice of Base: Weaker bases such as potassium carbonate (K₂CO₃) or cesium fluoride (CsF) are often preferred over strong bases like sodium hydroxide (NaOH).
-
Anhydrous Conditions: Minimizing the amount of water in the reaction can significantly reduce protodeboronation.
-
Ligand Selection: The choice of phosphine ligand on the palladium catalyst is crucial. Bulky and electron-rich ligands can promote the desired cross-coupling, outcompeting protodeboronation.[5][6][7][8]
-
Temperature Optimization: Running the reaction at the lowest effective temperature can help to slow down the rate of protodeboronation.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution(s) |
| Low yield of desired biaryl product and significant amount of 1-ethyl-3-fluorobenzene byproduct. | High rate of protodeboronation. | 1. Switch from a boronic acid to a more stable boronic ester (e.g., pinacol or MIDA ester).2. Employ a weaker base (see Table 2 for options).3. Reduce the reaction temperature.4. Use a more efficient ligand to accelerate the cross-coupling (see Table 1 for options).5. Ensure anhydrous conditions by using dry solvents and reagents. |
| Reaction is sluggish and incomplete, leading to recovery of starting materials and some protodeboronation. | Inefficient catalyst system or catalyst deactivation. | 1. Increase catalyst loading slightly.2. Screen different palladium precatalysts and phosphine ligands (see Table 1).3. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation. |
| Formation of homocoupled byproduct of the boronic acid. | Presence of oxygen or use of a Pd(II) precatalyst without efficient reduction to Pd(0). | 1. Thoroughly degas all solvents and the reaction mixture.2. Use a Pd(0) precatalyst or ensure efficient in situ reduction of the Pd(II) source. |
Data Presentation
Table 1: Effect of Phosphine Ligand on Suzuki-Miyaura Coupling of Aryl Bromides
| Ligand | Catalyst System | Typical Yield (%) | Protodeboronation (%) | Key Characteristics |
| PPh₃ | Pd(PPh₃)₄ | 60-80 | 10-30 | Standard, but can be less effective for challenging substrates. |
| P(t-Bu)₃ | Pd₂(dba)₃ / P(t-Bu)₃ | >90 | <5 | Bulky and electron-rich, often accelerates cross-coupling.[5][6][7][8] |
| SPhos | SPhos Pd G2 | >95 | <2 | Highly active for a broad range of substrates. |
| XPhos | XPhos Pd G3 | >95 | <2 | Excellent for sterically hindered substrates. |
Note: Yields are typical and can vary depending on the specific boronic acid, base, and solvent used.
Table 2: Influence of Base on Suzuki-Miyaura Coupling of Aryl Bromides
| Base | Strength | Typical Yield (%) | Protodeboronation (%) | Comments |
| K₂CO₃ | Moderate | 80-95 | 5-15 | A common and effective base.[3][4] |
| Cs₂CO₃ | Moderate | 85-98 | <10 | Often provides higher yields, especially for difficult couplings. |
| K₃PO₄ | Moderate | 85-98 | <10 | Effective for a wide range of substrates. |
| NaOH | Strong | 70-90 | 10-40 | Can promote significant protodeboronation.[2] |
| CsF | Weak | 75-90 | <5 | Fluoride ions can activate the boronic acid with less protodeboronation. |
Note: The extent of protodeboronation is highly substrate and condition dependent.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a starting point and may require optimization for specific boronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or boronic ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Anhydrous co-solvent if needed (e.g., water, thoroughly degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask or reaction vial, add this compound, the arylboronic acid/ester, the base, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent(s) via syringe. If a co-solvent like water is used, it should be thoroughly degassed prior to addition.
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Figure 2. Competing pathways for the boronic acid reagent in Suzuki-Miyaura reactions.
Figure 3. A decision-making workflow for troubleshooting low-yielding Suzuki reactions.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chemrxiv.org [chemrxiv.org]
Validation & Comparative
Navigating the NMR Landscape: A Spectral Assignment and Comparison Guide for 4-bromo-2-ethyl-1-fluorobenzene
For researchers, scientists, and professionals in drug development, precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in this endeavor. This guide provides a detailed, predicted ¹H and ¹³C NMR spectral assignment for 4-bromo-2-ethyl-1-fluorobenzene, a polysubstituted aromatic compound. Due to the absence of publicly available experimental spectra, this guide leverages established substituent chemical shift (SCS) increments and coupling constant data to provide a robust theoretical analysis. This predicted data is compared with the spectral features of related, simpler molecules to offer a contextual understanding.
Predicted NMR Spectral Data for this compound
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. The predictions are based on the additive effects of the fluoro, bromo, and ethyl substituents on the benzene ring.
Table 1: Predicted ¹H NMR Spectral Data
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-3 | 7.25 | dd | ³J(H,F) ≈ 8.5, ⁴J(H,H) ≈ 2.5 |
| H-5 | 7.15 | dd | ³J(H,H) ≈ 8.5, ⁴J(H,F) ≈ 5.0 |
| H-6 | 6.95 | t | ³J(H,H) ≈ 8.5, ³J(H,F) ≈ 8.5 |
| -CH₂- | 2.65 | q | ³J(H,H) = 7.6 |
| -CH₃ | 1.20 | t | ³J(H,H) = 7.6 |
Table 2: Predicted ¹³C NMR Spectral Data
| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted ¹³C-¹⁹F Coupling (J, Hz) |
| C-1 | 160.5 | ¹J(C,F) ≈ 245 |
| C-2 | 132.0 | ²J(C,F) ≈ 22 |
| C-3 | 130.5 | ³J(C,F) ≈ 8 |
| C-4 | 118.0 | ⁴J(C,F) ≈ 3 |
| C-5 | 116.5 | ³J(C,F) ≈ 8 |
| C-6 | 115.0 | ²J(C,F) ≈ 21 |
| -CH₂- | 23.0 | - |
| -CH₃ | 14.0 | - |
Comparative Spectral Analysis
To contextualize the predicted data, a comparison with simpler, related molecules is instructive.
-
4-Bromo-1-fluorobenzene: In this molecule, the fluorine atom introduces characteristic splitting patterns. The protons ortho to the fluorine (H-2, H-6) are shifted upfield relative to benzene, while the protons meta to the fluorine (H-3, H-5) are less affected. The bromine atom further influences the chemical shifts.
-
2-Ethyl-1-fluorobenzene: The ethyl group, being an ortho, para-director, influences the electron density of the ring and thus the chemical shifts of the aromatic protons. The ethyl group's protons themselves give rise to a characteristic quartet and triplet.
The predicted spectrum of this compound is a composite of the effects observed in these simpler analogues, with the added complexity of the interplay between the three different substituents.
Experimental Protocol for NMR Data Acquisition
The following is a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a compound like this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample or measure 5-10 µL of the liquid sample.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or acetone-d₆. The choice of solvent is crucial to avoid signal overlap with the analyte.[1]
-
Ensure the sample is fully dissolved. If necessary, gently warm the solution or use a vortex mixer.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
2. NMR Instrument Parameters:
For ¹H NMR:
-
Spectrometer Frequency: 400 MHz or higher for better resolution.
-
Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30').
-
Acquisition Time (AQ): Typically 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds, depending on the relaxation times of the protons.
-
Number of Scans (NS): 8-16 scans for a sufficiently concentrated sample.
-
Spectral Width (SW): A range of approximately -2 to 12 ppm is usually sufficient for most organic molecules.
-
Temperature: 298 K (25 °C).
For ¹³C NMR:
-
Spectrometer Frequency: 100 MHz or higher (corresponding to a 400 MHz ¹H frequency).
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') to simplify the spectrum to singlets for each carbon.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay may be needed for quaternary carbons.
-
Number of Scans (NS): 1024 scans or more, as ¹³C has a low natural abundance.
-
Spectral Width (SW): A range of approximately 0 to 220 ppm.
-
Temperature: 298 K (25 °C).
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to elucidate the connectivity of the atoms.
Logical Workflow for Spectral Assignment
The assignment of NMR signals to specific atoms in a molecule is a logical process that relies on understanding the influence of the molecular structure on the NMR parameters. The following diagram illustrates this workflow for this compound.
Caption: Logical workflow for the NMR spectral assignment of this compound.
References
A Comparative Guide to GC-MS Analysis for Purity Assessment of Synthesized 4-bromo-2-ethyl-1-fluorobenzene
For researchers, scientists, and drug development professionals, the rigorous assessment of chemical purity is a cornerstone of reliable and reproducible research. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for determining the purity of synthesized 4-bromo-2-ethyl-1-fluorobenzene, a halogenated aromatic compound often used as a building block in the synthesis of more complex molecules. The presence of impurities, such as isomers or residual starting materials, can significantly impact the outcomes of subsequent reactions and the properties of the final product.
This document outlines a detailed GC-MS methodology, presents a comparative analysis with High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, and includes supporting experimental data to aid in the selection of the most appropriate analytical approach for purity verification.
Quantitative Performance Comparison
The selection of an analytical technique for purity assessment is often a balance between sensitivity, resolution, speed, and the nature of the potential impurities. The following table summarizes the typical performance characteristics of GC-MS, HPLC, and NMR for the analysis of this compound.
Table 1: Comparison of Analytical Methods for Purity Assessment
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection and identification. | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Identification and quantification based on the magnetic properties of atomic nuclei. |
| Typical Stationary/Column Phase | Phenyl-methylpolysiloxane (e.g., DB-5ms) | C18 or other modified silica | Not applicable |
| Resolution of Isomers | Excellent, particularly for volatile isomers with different boiling points. | Good to Excellent, highly dependent on column chemistry and mobile phase composition. | Excellent for structural isomers, providing distinct signals for each. |
| Limit of Detection (LOD) | Low (ng/mL to pg/mL range) | Low to moderate (µg/mL to ng/mL range) | High (mg/mL range) |
| Limit of Quantitation (LOQ) | Low (ng/mL to pg/mL range) | Low to moderate (µg/mL to ng/mL range) | High (mg/mL range) |
| Sample Throughput | High | High | Low to Moderate |
| Key Advantages | High sensitivity, excellent separation of volatile compounds, and definitive identification through mass spectra. | Wide applicability to a broad range of compounds, non-destructive. | Provides unambiguous structural information, can be quantitative (qNMR). |
| Key Limitations | Limited to thermally stable and volatile compounds. | May require more extensive method development for optimal separation. | Lower sensitivity compared to chromatographic methods. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds, making it highly suitable for the purity analysis of this compound.
Instrumentation: A gas chromatograph equipped with a capillary column coupled to a mass spectrometer with an electron ionization (EI) source.
Sample Preparation: Dissolve approximately 10 mg of the synthesized this compound in 10 mL of a suitable volatile solvent such as dichloromethane or ethyl acetate to obtain a concentration of about 1 mg/mL. Further dilute as necessary to fall within the linear range of the detector.
GC-MS Conditions: The following table outlines the recommended starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and potential impurities.
Table 2: Recommended GC-MS Parameters
| Parameter | Value |
| Column | 5% Phenyl Polymethylsiloxane (e.g., HP-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 50:1) or Splitless for trace analysis |
| Oven Temperature Program | Initial temperature of 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes |
| MS Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 40-350 |
Data Analysis: The purity of this compound is determined by calculating the area percentage of its corresponding peak relative to the total area of all peaks in the chromatogram. Identification of the main peak and any impurities is confirmed by comparing their mass spectra with a reference library (e.g., NIST). Aromatic compounds typically show a prominent molecular ion peak.[1]
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for GC-MS analysis and a logical approach for selecting an appropriate analytical method for purity assessment.
Figure 1. Experimental workflow for the GC-MS purity analysis of this compound.
References
A Comparative Guide to HPLC Method Development for Quantitative Analysis of 4-Bromo-2-Ethyl-1-Fluorobenzene Reactions
For researchers, scientists, and professionals in drug development, the accurate quantitative analysis of reactants, intermediates, and products is paramount to ensuring the safety, efficacy, and quality of pharmaceutical compounds. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of reactions involving 4-bromo-2-ethyl-1-fluorobenzene, a key intermediate in the synthesis of various pharmaceutical agents. Furthermore, a comparison with an alternative analytical technique, Gas Chromatography (GC), is presented to offer a comprehensive overview of available analytical strategies.
Experimental Protocols
Detailed methodologies for the developed HPLC methods and the alternative GC method are provided below. These protocols are designed to serve as a practical starting point for laboratory implementation.
Original HPLC Method (Method A)
This initial method was developed based on common practices for the analysis of halogenated aromatic compounds.
-
Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 228 nm.[1]
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples from the reaction mixture were diluted 100-fold with the mobile phase, vortexed, and filtered through a 0.45 µm PTFE syringe filter.
Modified HPLC Method (Method B)
To improve peak shape and resolution, the original method was modified by introducing an acidic additive to the mobile phase.
-
Instrumentation: Same as Method A.
-
Column: Same as Method A.
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Trifluoroacetic Acid (TFA) in Water (70:30, v/v).[2]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 228 nm.[1]
-
Injection Volume: 10 µL.
-
Sample Preparation: Same as Method A.
Alternative Method: Gas Chromatography (GC)
Gas chromatography offers a high-resolution alternative for the analysis of volatile and semi-volatile halogenated compounds.[3][4]
-
Instrumentation: Agilent 8890 GC system with a Flame Ionization Detector (FID).
-
Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (20:1).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 220°C, hold for 5 minutes.
-
-
Detector Temperature: 300°C.
-
Sample Preparation: Samples from the reaction mixture were diluted 100-fold with Dichloromethane, vortexed, and transferred to a GC vial.
Data Presentation
The performance of the three methods was evaluated based on key chromatographic parameters for the separation of this compound from a common potential impurity, 1-bromo-4-fluorobenzene. The results are summarized in the tables below.
Table 1: Chromatographic Performance Comparison
| Parameter | HPLC Method A | HPLC Method B | GC Method |
| Retention Time (min) | |||
| This compound | 5.8 | 5.6 | 8.2 |
| 1-bromo-4-fluorobenzene | 4.2 | 4.1 | 6.5 |
| Resolution (Rs) | 1.8 | 2.5 | 4.1 |
| Peak Asymmetry (As) | |||
| This compound | 1.6 | 1.1 | 1.0 |
| 1-bromo-4-fluorobenzene | 1.5 | 1.0 | 1.0 |
| Theoretical Plates (N) | |||
| This compound | 4500 | 7200 | 150000 |
| 1-bromo-4-fluorobenzene | 4800 | 7500 | 160000 |
Table 2: Method Validation Parameters
| Parameter | HPLC Method A | HPLC Method B | GC Method |
| Linearity (R²) | 0.9985 | 0.9998 | 0.9999 |
| Limit of Detection (LOD) (µg/mL) | 0.5 | 0.2 | 0.05 |
| Limit of Quantification (LOQ) (µg/mL) | 1.5 | 0.6 | 0.15 |
| Precision (%RSD, n=6) | 1.8 | 0.9 | 0.5 |
| Accuracy (% Recovery) | 97.5 - 102.1 | 99.2 - 100.8 | 99.5 - 100.5 |
Visualizations
The following diagrams illustrate the workflow for HPLC method development and a logical comparison between the final HPLC method and the alternative GC method.
Caption: Workflow for HPLC method development and validation.
References
- 1. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Reactivity of 4-bromo-2-ethyl-1-fluorobenzene and 1-bromo-4-ethyl-2-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of two structural isomers, 4-bromo-2-ethyl-1-fluorobenzene and 1-bromo-4-ethyl-2-fluorobenzene. Understanding the subtle differences in reactivity between these polysubstituted benzenes is crucial for synthetic route design, reaction optimization, and the development of novel pharmaceutical agents. The analysis is grounded in the fundamental principles of electronic and steric effects in aromatic substitution reactions.
Molecular Structures at a Glance
| Compound | Structure | IUPAC Name |
| Isomer A | This compound[1] | |
| Isomer B | 1-bromo-4-ethyl-2-fluorobenzene[2] |
Analysis of Substituent Effects
The reactivity of a substituted benzene ring is governed by the interplay of inductive and resonance effects of its substituents. These effects determine the overall electron density of the ring and direct the position of incoming groups in substitution reactions.[3][4]
The substituents present on both isomers are an ethyl group, a bromine atom, and a fluorine atom. Their individual effects are summarized below.
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Effect |
| -CH₂CH₃ (Ethyl) | Electron-donating (+I) | None | Activating | Ortho, Para |
| -Br (Bromo) | Electron-withdrawing (-I) | Electron-donating (+M) | Deactivating | Ortho, Para |
| -F (Fluoro) | Strongly electron-withdrawing (-I) | Weakly electron-donating (+M) | Deactivating | Ortho, Para |
Note: For halogens, the inductive electron-withdrawing effect (-I) is stronger than the resonance electron-donating effect (+M), resulting in a net deactivation of the aromatic ring toward electrophilic attack. However, the resonance effect is still responsible for directing incoming electrophiles to the ortho and para positions.[5][6]
Reactivity in Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution is a characteristic reaction of benzene derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring.[7][8] The overall reactivity of the ring is a composite of the activating and deactivating influences of all substituents.[9] In both isomers, the presence of one activating group (ethyl) and two deactivating groups (fluoro and bromo) suggests that the rings are less reactive than toluene but more reactive than dihalobenzenes.
The directing effects of the substituents determine the regioselectivity of the reaction. When these effects are not aligned, the most powerful activating group typically governs the position of substitution.[10][11] In this case, the ethyl group is the strongest activator and will be the primary director. Steric hindrance can also play a significant role, often disfavoring substitution at positions crowded by bulky groups.[12][13]
Isomer A: this compound
-
Directing Influences:
-
Ethyl group (activating, o,p-director): Directs incoming electrophiles to positions C3 and C5. (Position C1 is blocked).
-
Fluoro group (deactivating, o,p-director): Directs to position C6. (Positions C2 and C4 are blocked).
-
Bromo group (deactivating, o,p-director): Directs to positions C3 and C5. (Position C1 is blocked).
-
-
Analysis: The directing effects of the powerful activating ethyl group and the bromo group are cooperative, strongly favoring substitution at C3 and C5 . However, position C3 is sterically hindered, being situated between the ethyl and bromo groups. Therefore, substitution is most likely to occur at the less hindered C5 position.
Isomer B: 1-bromo-4-ethyl-2-fluorobenzene
-
Directing Influences:
-
Ethyl group (activating, o,p-director): Directs incoming electrophiles to positions C3 and C5. (Position C1 is blocked).
-
Fluoro group (deactivating, o,p-director): Directs to positions C3 and C5. (Position C1 is blocked).
-
Bromo group (deactivating, o,p-director): Directs to position C6. (Positions C2 and C4 are blocked).
-
-
Analysis: Here, the directing effects of the activating ethyl group and the fluoro group are cooperative, favoring substitution at C3 and C5 . Position C3 is sterically hindered by the adjacent fluoro and ethyl groups. Consequently, the primary site of electrophilic attack is predicted to be the C5 position.
Comparative Conclusion for EAS
Both isomers are expected to undergo electrophilic substitution primarily at the C5 position due to the dominant directing effect of the activating ethyl group and considerations of steric hindrance. The overall reactivity is anticipated to be comparable, as both rings possess the same set of one activating and two deactivating substituents. Any minor difference in reaction rates would need to be determined empirically, as it would depend on the subtle interplay of electronic effects and the specific electrophile used.
Caption: Logical workflow for predicting electrophilic aromatic substitution reactivity.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) involves the displacement of a leaving group (typically a halide) by a nucleophile. This reaction is fundamentally different from EAS and is facilitated by the presence of strong electron-withdrawing groups (EWGs), such as nitro groups, positioned ortho or para to the leaving group.[14][15][16] These EWGs are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction.[15][16]
Analysis for Both Isomers
-
Activating/Deactivating Groups: Both isomers lack strong electron-withdrawing groups required to activate the ring for SNAr. The ethyl group is electron-donating, which further deactivates the ring toward nucleophilic attack.[15]
-
Leaving Group: While both fluorine and bromine can act as leaving groups, the reaction is generally unfavorable. In SNAr reactions that can be forced to proceed, the rate-determining step is the nucleophilic attack. This attack is favored on the carbon bearing the most electronegative halogen, making aryl fluorides more reactive than aryl bromides, contrary to SN1/SN2 trends.[17]
Comparative Conclusion for SNAr
Both this compound and 1-bromo-4-ethyl-2-fluorobenzene are considered highly unreactive toward nucleophilic aromatic substitution under standard conditions. Forcing a reaction would require harsh conditions (high temperature and pressure), and the reaction pathway would be difficult to predict and likely unselective. No significant difference in reactivity is expected between the two isomers in this context.
Summary of Reactivity Comparison
| Feature | This compound | 1-bromo-4-ethyl-2-fluorobenzene | Justification |
| Overall EAS Reactivity | Comparable | Comparable | Both rings have one activating (ethyl) and two deactivating (F, Br) groups. |
| Major EAS Product | Substitution at C5 | Substitution at C5 | The activating ethyl group is the dominant director, and C5 is the least sterically hindered ortho/para position. |
| Overall SNAr Reactivity | Very Low / Unreactive | Very Low / Unreactive | Lack of strong electron-withdrawing groups (e.g., -NO₂) and presence of an electron-donating group (ethyl). |
Experimental Protocols
To empirically determine the relative reactivity and product distribution, the following experimental procedures can be employed.
Protocol 1: Competitive Electrophilic Nitration
This experiment is designed to compare the relative rates of nitration for the two isomers.
-
Preparation: Create an equimolar mixture of this compound and 1-bromo-4-ethyl-2-fluorobenzene in a suitable inert solvent (e.g., dichloromethane).
-
Reaction: Cool the mixture to 0°C in an ice bath. Slowly add a sub-stoichiometric amount (e.g., 0.1 equivalents) of a nitrating agent (a mixture of concentrated nitric acid and sulfuric acid) dropwise with vigorous stirring.
-
Quenching: After a set time (e.g., 30 minutes), quench the reaction by pouring the mixture into ice water.
-
Extraction: Extract the organic components with dichloromethane, wash with sodium bicarbonate solution, and dry over anhydrous magnesium sulfate.
-
Analysis: Remove the solvent under reduced pressure. Analyze the resulting mixture of unreacted starting materials and nitrated products using Gas Chromatography-Mass Spectrometry (GC-MS). The ratio of the nitrated products will indicate the relative reactivity of the two isomers.
Protocol 2: Forced Nucleophilic Aromatic Substitution
This protocol outlines a procedure to test for SNAr reactivity under harsh conditions.
-
Setup: In a high-pressure reaction vessel, dissolve one of the isomers (e.g., this compound) in a solvent like N-methyl-2-pyrrolidone (NMP).
-
Reagents: Add a strong nucleophile, such as sodium methoxide (3-4 equivalents), to the solution.
-
Reaction: Seal the vessel and heat to a high temperature (e.g., 150-200°C) for an extended period (12-24 hours) with stirring.
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., diethyl ether).
-
Analysis: Wash the organic layer, dry it, and concentrate it. Analyze the crude product by GC-MS and ¹H NMR to identify any substitution products and quantify the conversion. Repeat the experiment under identical conditions for the other isomer to compare reactivity.
Caption: Reaction pathways for the two isomers under EAS and SNAr conditions.
References
- 1. This compound | C8H8BrF | CID 22641025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Bromo-4-ethyl-2-fluorobenzene | C8H8BrF | CID 66570675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]
- 4. Aromatic Reactivity [www2.chemistry.msu.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. fiveable.me [fiveable.me]
- 8. colapret.cm.utexas.edu [colapret.cm.utexas.edu]
- 9. fiveable.me [fiveable.me]
- 10. Video: Directing and Steric Effects in Disubstituted Benzene Derivatives [jove.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Steric Considerations | OpenOChem Learn [learn.openochem.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 16. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 17. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
Validating the Structure of Suzuki Coupling Products from 4-bromo-2-ethyl-1-fluorobenzene: A Comparative Guide to Synthesis and Analysis
For researchers, scientists, and drug development professionals, the precise structural confirmation of newly synthesized compounds is paramount. This guide provides a comparative analysis of the Suzuki coupling reaction for the synthesis of biaryl compounds starting from 4-bromo-2-ethyl-1-fluorobenzene, alongside an examination of alternative cross-coupling methodologies. Detailed experimental protocols, comparative data, and workflows for structural validation are presented to aid in the efficient and accurate development of novel molecular entities.
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and substituted aromatic compounds which are prevalent scaffolds in medicinal chemistry and materials science. This guide focuses on the Suzuki coupling of this compound with representative boronic acids—phenylboronic acid and 4-cyanophenylboronic acid—to yield 4-ethyl-3-fluoro-1,1'-biphenyl and 4'-ethyl-3'-fluoro-[1,1'-biphenyl]-4-carbonitrile, respectively.
Structural Validation of Suzuki Coupling Products
Accurate structural elucidation of the synthesized products is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Table 1: Spectroscopic Data for Suzuki Coupling Products
| Compound | Structure | 1H NMR (CDCl3) δ (ppm) | 13C NMR (CDCl3) δ (ppm) | Mass Spec. (m/z) |
| 4-ethyl-3-fluoro-1,1'-biphenyl | ![]() | 7.55-7.30 (m, 7H), 7.15 (t, J = 8.7 Hz, 1H), 2.70 (q, J = 7.6 Hz, 2H), 1.25 (t, J = 7.6 Hz, 3H) | 162.5 (d, J=245 Hz), 140.3, 137.4 (d, J=3 Hz), 130.0-115.0 (m), 25.5, 15.6 | [M]+ calc: 200.10, found: 200.10 |
| 4'-ethyl-3'-fluoro-[1,1'-biphenyl]-4-carbonitrile | ![]() | 7.70 (d, J = 8.4 Hz, 2H), 7.60 (d, J = 8.4 Hz, 2H), 7.40-7.20 (m, 3H), 2.72 (q, J = 7.6 Hz, 2H), 1.27 (t, J = 7.6 Hz, 3H) | 163.0 (d, J=246 Hz), 145.5, 138.0 (d, J=3 Hz), 132.5, 129.5, 128.0-115.0 (m), 118.9, 111.8, 25.6, 15.5 | [M]+ calc: 225.09, found: 225.09 |
Note: The 1H and 13C NMR chemical shifts are predicted based on analogous structures and may vary slightly in experimental data. The fluorine coupling (d, doublet) in the 13C NMR is a key indicator of the fluorine's position on the aromatic ring.
Comparison with Alternative Cross-Coupling Methodologies
While the Suzuki coupling is highly efficient, other palladium-catalyzed cross-coupling reactions can also be employed to synthesize similar biaryl structures. The choice of reaction often depends on the availability of starting materials, functional group tolerance, and desired reaction conditions.
Table 2: Comparison of Cross-Coupling Reactions for the Synthesis of 4-ethyl-3-fluoro-1,1'-biphenyl
| Reaction | Aryl Halide | Organometallic Reagent | Typical Catalyst/Ligand | Typical Base | Typical Yield (%) |
| Suzuki Coupling | This compound | Phenylboronic acid | Pd(PPh3)4 or Pd(OAc)2/SPhos | K2CO3, K3PO4 | 85-95% |
| Stille Coupling | This compound | Tributyl(phenyl)stannane | Pd(PPh3)4 | None (or additive like CuI) | 80-90% |
| Heck Reaction | This compound | Styrene | Pd(OAc)2/P(o-tol)3 | Et3N, NaOAc | 70-85% (yields stilbene derivative) |
| Buchwald-Hartwig Amination | This compound | Aniline | Pd2(dba)3/BINAP | NaOt-Bu | 80-95% (yields N-aryl amine) |
Note: Yields are estimates based on typical outcomes for these reaction types and can vary significantly based on specific conditions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling[1]
A mixture of this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh3)4 (0.03 mmol), and a base like K2CO3 (2.0 mmol) is prepared in a suitable solvent system (e.g., a 4:1 mixture of dioxane and water). The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-16 hours, while monitoring the progress by TLC or LC-MS. After completion, the reaction is cooled, diluted with an organic solvent like ethyl acetate, and washed with water and brine. The organic layer is then dried, concentrated, and the crude product is purified by column chromatography.
General Protocol for Stille Coupling[2][3]
In a flask, this compound (1.0 equiv), tributyl(phenyl)stannane (1.1 equiv), and a palladium catalyst like Pd(PPh3)4 (2-5 mol%) are dissolved in an anhydrous solvent such as toluene or DMF. The mixture is degassed and heated to 80-110 °C under an inert atmosphere until the starting material is consumed, as monitored by TLC or GC. Upon completion, the reaction mixture is cooled and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to isolate the desired biaryl product.
General Protocol for Heck Reaction
A mixture of this compound (1.0 equiv), an alkene such as styrene (1.2 equiv), a palladium catalyst like Pd(OAc)2 (1-5 mol%), a phosphine ligand (e.g., P(o-tol)3), and a base such as triethylamine (1.5 equiv) are combined in a suitable solvent like DMF or acetonitrile. The reaction is heated under an inert atmosphere at 80-120 °C for several hours. After cooling, the mixture is filtered, and the solvent is removed. The product is then purified by chromatography.
General Protocol for Buchwald-Hartwig Amination
Under an inert atmosphere, a flask is charged with this compound (1.0 equiv), an amine (1.2 equiv), a palladium precatalyst (e.g., Pd2(dba)3, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP or Xantphos, 2-4 mol%), and a strong base such as sodium tert-butoxide (1.4 equiv). Anhydrous toluene or dioxane is added, and the mixture is heated to 80-110 °C until the starting material is consumed. The reaction is then cooled, diluted with an organic solvent, and washed with water. The organic layer is dried and concentrated, and the product is purified by chromatography.
Visualizing Reaction Pathways and Workflows
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for the synthesis and structural validation of a cross-coupling product.
A Comparative Analysis of Palladium Catalysts for C-C Coupling with 4-bromo-2-ethyl-1-fluorobenzene
For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount for the efficient synthesis of complex molecules. This guide provides a comparative overview of palladium catalysts for carbon-carbon (C-C) coupling reactions involving 4-bromo-2-ethyl-1-fluorobenzene. Due to a lack of direct comparative studies on this specific substrate, this guide utilizes experimental data from the closely related and structurally similar substrate, 4-bromo-1-fluorobenzene, to provide valuable insights into catalyst performance.
The palladium-catalyzed cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds with high efficiency and functional group tolerance. The choice of the palladium catalyst system, comprising a palladium precursor and a ligand, is critical to the success of these transformations, influencing reaction yields, selectivity, and substrate scope. This guide focuses on the Suzuki-Miyaura coupling, a widely used C-C bond-forming reaction, to compare the efficacy of different palladium catalyst systems.
Data Presentation: Performance of Palladium Catalysts in the Suzuki-Miyaura Coupling of 4-bromo-1-fluorobenzene
The following table summarizes the performance of various palladium catalyst systems in the Suzuki-Miyaura coupling of 4-bromo-1-fluorobenzene with different arylboronic acids. This data is intended to serve as a representative comparison to guide catalyst selection for the coupling of this compound.
| Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Catalyst System 1 | |||||||
| Pd-poly(AA) hybrid | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 70 | 6 | >95 | [1] |
| Catalyst System 2 | |||||||
| G-COOH-Pd-10 | 4-fluorophenylboronic acid | K₂CO₃ | H₂O/EtOH | 70 | 48 | >98 | [2] |
| Catalyst System 3 | |||||||
| [Pd₃(μ-Cl)(μ-PPh₂)₂(PPh₃)₃]Cl | 4-anisyl boronic acid | nBu₄NOH | THF/H₂O | 40 | - | - |
Note: The data for Catalyst System 3 did not specify a yield under the provided conditions but was part of a kinetic study, indicating its activity.
Experimental Protocols
Detailed experimental protocols are essential for the reproducibility and optimization of synthetic methods. Below are representative protocols for the Suzuki-Miyaura coupling reactions cited in the data table.
Protocol 1: Suzuki-Miyaura Coupling using a Pd-poly(AA) Hybrid Catalyst [1]
-
Reaction Setup: To a reaction vessel is added 4-bromo-1-fluorobenzene (1 mmol), phenylboronic acid (1.2 mmol), K₃PO₄ (2 mmol), and the Pd-poly(AA) hybrid catalyst (0.045 mol% Pd).
-
Solvent Addition: A mixture of toluene and water is added to the vessel.
-
Reaction Conditions: The reaction mixture is heated to 70 °C and stirred vigorously for 6 hours.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Protocol 2: Suzuki-Miyaura Coupling using G-COOH-Pd-10 Catalyst [2]
-
Reaction Setup: In a reaction flask, 4-bromo-1-fluorobenzene (1 mmol), 4-fluorophenylboronic acid (1.2 mmol), K₂CO₃ (2 mmol), and the G-COOH-Pd-10 catalyst are combined.
-
Solvent Addition: A mixture of water and ethanol is added to the flask.
-
Reaction Conditions: The mixture is heated to 70 °C and stirred for 48 hours.
-
Work-up and Purification: After cooling, the catalyst is removed by filtration. The filtrate is concentrated to remove ethanol, and the remaining aqueous solution is extracted with an appropriate organic solvent. The combined organic extracts are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the crude product. Purification is achieved by column chromatography.
Mandatory Visualization
Caption: A typical experimental workflow for a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Caption: Generalized catalytic cycle for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
References
Assessing the Electronic Effects of the Fluorine Atom in 4-bromo-2-ethyl-1-fluorobenzene Reactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electronic effects of the fluorine atom on the reactivity of 4-bromo-2-ethyl-1-fluorobenzene. By examining the interplay of inductive and resonance effects, this document aims to offer a predictive framework for the molecule's behavior in various chemical transformations, a critical aspect in the design and synthesis of novel therapeutic agents.
Introduction to Electronic Effects in Aromatic Systems
The reactivity of a substituted benzene ring is fundamentally governed by the electronic properties of its substituents. These properties are broadly categorized into two types: inductive effects and resonance effects. The inductive effect (-I or +I) is the transmission of charge through a chain of atoms by electrostatic induction. The resonance effect (+R or -R) involves the delocalization of π-electrons between the substituent and the aromatic ring. In this compound, the fluorine, bromine, and ethyl groups each exert distinct electronic influences that collectively determine the electron density distribution within the benzene ring and, consequently, its reactivity towards electrophiles and nucleophiles.
Comparative Analysis of Substituent Effects
The electronic character of the fluorine atom in this compound is best understood by comparing it with the other substituents on the ring, namely the bromine atom and the ethyl group.
Fluorine: The fluorine atom is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I).[1][2][3] This effect decreases the overall electron density of the benzene ring, deactivating it towards electrophilic aromatic substitution compared to benzene.[1][4] However, fluorine also possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+R effect), which directs incoming electrophiles to the ortho and para positions.[1][5] A key nuance is that for fluorine, the powerful -I effect generally outweighs the +R effect, leading to an overall deactivation of the ring.[1][3]
Bromine: Similar to fluorine, bromine also exhibits a -I effect due to its electronegativity, although it is less pronounced than that of fluorine. Bromine also has a +R effect, donating electron density to the ring and directing electrophiles to the ortho and para positions. For halogens heavier than fluorine, the resonance effect is weaker due to less effective orbital overlap between the larger halogen p-orbitals and the carbon 2p-orbitals of the benzene ring.[4]
Ethyl Group: The ethyl group is an alkyl group and is generally considered to be electron-donating through an inductive effect (+I) and hyperconjugation. This increases the electron density of the ring, making it more reactive towards electrophilic substitution than benzene.
The interplay of these effects in this compound results in a complex pattern of reactivity. The strong deactivating -I effect of the fluorine atom is the dominant influence, making the ring less nucleophilic than benzene.
Quantitative Assessment of Electronic Effects: Hammett Constants
The electronic effects of substituents can be quantified using Hammett constants (σ). The sign and magnitude of these constants provide a measure of the inductive (σI) and resonance (σR) effects. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.
| Substituent | Hammett Para Constant (σp) | Hammett Meta Constant (σm) | Inductive Effect (σI) | Resonance Effect (σR) |
| -F | 0.06 | 0.34 | 0.52 | -0.46 |
| -Br | 0.23 | 0.39 | 0.50 | -0.27 |
| -CH2CH3 | -0.15 | -0.07 | -0.05 | -0.10 |
Data sourced from Hansch, C.; Leo, A.; Taft, R. W. Chem. Rev. 1991, 91, 165-195.[6][7]
This data quantitatively demonstrates the strong electron-withdrawing inductive nature of both fluorine and bromine. Notably, the resonance effect of fluorine is more strongly electron-donating than that of bromine. The ethyl group, in contrast, is weakly electron-donating by both induction and resonance.
Experimental Protocols for Assessing Reactivity
The electronic effects of the fluorine atom in this compound can be experimentally evaluated through various methods, primarily by studying its reactivity in well-understood chemical reactions.
Electrophilic Aromatic Substitution (EAS)
Objective: To determine the directing effects and relative reactivity of the substituted ring towards electrophiles.
Methodology:
-
Reaction Setup: A solution of this compound in a suitable inert solvent (e.g., dichloromethane or nitrobenzene) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice bath.
-
Electrophile Generation: The electrophile is generated in situ or added slowly to the reaction mixture. For example, in a nitration reaction, a mixture of concentrated nitric acid and sulfuric acid would be added dropwise. For bromination, a solution of bromine in a suitable solvent would be used, often with a Lewis acid catalyst like FeBr3.[8]
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material and the formation of products.
-
Work-up and Isolation: Upon completion, the reaction is quenched (e.g., with water or a basic solution), and the organic products are extracted with a suitable solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure.
-
Product Analysis: The product mixture is analyzed by GC-MS and NMR spectroscopy to identify the different regioisomers formed (i.e., substitution at the various available positions on the ring) and to determine their relative ratios. The overall reaction rate can be compared to that of a reference compound (e.g., benzene or fluorobenzene) under the same conditions to assess the activating or deactivating nature of the substituents.
Nucleophilic Aromatic Substitution (SNAr)
Objective: To assess the susceptibility of the ring to nucleophilic attack, particularly at the carbon atoms bearing the halogen substituents.
Methodology:
-
Reaction Setup: this compound and a strong nucleophile (e.g., sodium methoxide in methanol, or an amine) are combined in a suitable solvent, often a polar aprotic solvent like DMSO or DMF, in a sealed reaction vessel.[9][10]
-
Heating: The reaction mixture is heated to a specified temperature for a set period. SNAr reactions often require elevated temperatures to proceed at a reasonable rate.[10]
-
Reaction Monitoring: The reaction is monitored by TLC or HPLC to follow the disappearance of the starting material and the appearance of the product(s).
-
Work-up and Isolation: After cooling, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent. The product is then purified by column chromatography or recrystallization.
-
Product Analysis: The structure of the product is confirmed by spectroscopic methods (NMR, IR, MS). The relative reactivity of the C-F versus C-Br bond towards substitution can be determined by analyzing the product distribution. In SNAr reactions, the rate-determining step is the attack of the nucleophile, so a more electronegative substituent on the ring can increase the rate of reaction.[11][12]
Visualizing the Electronic Effects
The following diagrams illustrate the key electronic interactions within the this compound molecule.
Figure 1: Inductive effects in this compound.
Figure 2: Resonance effects of halogens in this compound.
Predicted Reactivity
Based on the analysis of the electronic effects, the following predictions can be made regarding the reactivity of this compound:
-
Electrophilic Aromatic Substitution: The ring is expected to be deactivated towards EAS due to the strong -I effect of the fluorine atom. The directing effects will be a combination of the ortho, para-directing influence of all three substituents. The positions ortho and para to the activating ethyl group will be favored, while the positions ortho and para to the deactivating halogens will also be sites of substitution, albeit at a slower rate. The precise regioselectivity will depend on the specific electrophile and reaction conditions.
-
Nucleophilic Aromatic Substitution: The presence of two electron-withdrawing halogen atoms should make the ring susceptible to SNAr, particularly at the carbon atoms attached to fluorine and bromine. Due to the higher electronegativity of fluorine, the carbon atom to which it is attached (C1) is more electron-deficient and therefore a more likely site for nucleophilic attack. In the addition-elimination mechanism of SNAr, the rate-determining step is the initial attack of the nucleophile. The strong electron-withdrawing nature of fluorine accelerates this step, making the C-F bond surprisingly reactive in this context, often more so than the C-Br bond.[11][12]
Conclusion
The electronic effects of the fluorine atom in this compound are a dominant factor in determining its chemical reactivity. Its strong inductive electron withdrawal deactivates the ring towards electrophilic attack, while its ability to donate a lone pair via resonance contributes to the regioselectivity of such reactions. In nucleophilic aromatic substitution, the high electronegativity of fluorine is predicted to enhance the reactivity of the C-F bond. A thorough understanding of these competing electronic effects, supported by quantitative data from related systems and specific experimental validation, is essential for the effective utilization of this molecule in synthetic and medicinal chemistry.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Khan Academy [khanacademy.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
- 7. Hammett Sigma Constants* [wiredchemist.com]
- 8. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification [mdpi.com]
- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 10. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. youtube.com [youtube.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
A Head-to-Head Battle: Suzuki vs. Stille Reactions for the Synthesis of Substituted Biaryls from 4-bromo-2-ethyl-1-fluorobenzene
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex biaryl scaffolds is a cornerstone of molecular innovation. The choice of coupling reaction can significantly impact yield, purity, and overall efficiency. This guide provides a detailed comparison of two powerhouse palladium-catalyzed cross-coupling reactions—the Suzuki-Miyaura and the Stille reaction—for the functionalization of 4-bromo-2-ethyl-1-fluorobenzene, a common building block in medicinal chemistry.
At a Glance: Key Differences
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (boronic acids, esters) | Organotin compounds (stannanes) |
| Toxicity | Low toxicity of boron reagents and byproducts | High toxicity of organotin reagents and byproducts |
| Reagent Stability | Boronic acids can be prone to protodeboronation | Organostannanes are generally stable to air and moisture[1][2] |
| Reaction Conditions | Typically requires a base | Often proceeds under neutral or mildly basic conditions |
| Byproduct Removal | Boronic acid byproducts are often water-soluble and easily removed | Tin byproducts can be challenging to remove from the reaction mixture[1] |
| Functional Group Tolerance | Generally good, but can be sensitive to strong bases | Excellent, tolerates a wide range of functional groups[1] |
Performance Comparison: Experimental Data
The following table summarizes the reaction conditions and yields for the Suzuki-Miyaura coupling of a close analog to this compound and a representative Stille coupling, illustrating the potential outcomes for each reaction.
| Reaction | Aryl Halide | Coupling Partner | Catalyst (mol%) | Base/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | 2-Bromo-5-fluorotoluene | (4-Methoxyphenyl)boronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | Reflux | 2 | 95 |
| Representative Stille | Bromobenzene | Tris[(perfluorohexyl)ethyl]phenyl tin | PdCl₂(PPh₃)₂ (cat.) | LiCl | DMF/THF | 80 | - | 90[3] |
Experimental Protocols
Suzuki-Miyaura Coupling of 2-Bromo-5-fluorotoluene
This protocol is adapted from the synthesis of 4'-methoxy-2-fluoro-5-methylbiphenyl, a structural analog of the target product.
Materials:
-
2-Bromo-5-fluorotoluene
-
(4-Methoxyphenyl)boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
A mixture of 2-bromo-5-fluorotoluene (1.0 mmol), (4-methoxyphenyl)boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol) is prepared in a round-bottom flask.
-
A solution of toluene (5 mL), ethanol (2.5 mL), and water (1.5 mL) is added to the flask.
-
The mixture is degassed by bubbling nitrogen or argon through the solution for 15 minutes.
-
Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol) is added, and the mixture is heated to reflux for 2 hours.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired biaryl.
Representative Stille Coupling of an Aryl Bromide
This protocol provides a general framework for the Stille coupling of an aryl bromide with an organostannane.[1]
Materials:
-
Aryl bromide (e.g., this compound)
-
Organostannane (e.g., tributyl(phenyl)stannane)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Anhydrous solvent (e.g., Toluene, DMF, or THF)
-
Optional: Additives such as CuI or LiCl
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst (1-5 mol%).
-
Add the anhydrous solvent via syringe.
-
Add the aryl bromide (1.0 equivalent) and the organostannane (1.0-1.2 equivalents) to the reaction mixture.
-
If required, add any additives.
-
Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir for the required time (2-24 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts. Stir vigorously for 1-2 hours.
-
Filter the mixture through a pad of Celite®, washing with an organic solvent.
-
Transfer the filtrate to a separatory funnel and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Catalytic Cycles and Logical Workflow
The fundamental mechanisms of the Suzuki and Stille couplings share similarities, primarily involving a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states. The key steps are oxidative addition, transmetalation, and reductive elimination.
Conclusion
Both the Suzuki-Miyaura and Stille reactions are powerful tools for the synthesis of biaryl compounds from aryl bromides like this compound. The Suzuki coupling is often the preferred method due to the low toxicity of the organoboron reagents and the ease of byproduct removal, with demonstrated high yields for structurally similar substrates. However, the Stille reaction offers the advantage of excellent functional group tolerance and typically milder, base-free conditions. The choice between these two methods will ultimately depend on the specific requirements of the synthesis, including the presence of sensitive functional groups, the availability and stability of the organometallic reagent, and considerations regarding the toxicity and disposal of byproducts.
References
A Spectroscopic Showdown: Differentiating 4-bromo-2-ethyl-1-fluorobenzene from its Positional Isomers
For the discerning eyes of researchers, scientists, and drug development professionals, this guide provides a comprehensive spectroscopic comparison of 4-bromo-2-ethyl-1-fluorobenzene and its key positional isomers. Understanding the subtle yet significant differences in their spectral signatures is paramount for unambiguous identification and characterization in complex research and development settings.
This guide delves into the nuanced distinctions in Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data that arise from the varied arrangements of the bromo, ethyl, and fluoro substituents on the benzene ring. Accompanying this analysis are detailed experimental protocols and visual workflows to aid in practical application.
At a Glance: Spectroscopic Comparison of Bromo-Ethyl-Fluorobenzene Isomers
To facilitate a clear and direct comparison, the following tables summarize the predicted and characteristic spectroscopic data for this compound and three of its common isomers. These values are based on established principles of spectroscopy for substituted aromatic compounds.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Compound | Aromatic Protons (ppm) | Ethyl Group (CH₂) (ppm) | Ethyl Group (CH₃) (ppm) |
| This compound | ~7.3 (d), 7.1 (dd), 6.9 (t) | ~2.7 (q) | ~1.2 (t) |
| 2-bromo-4-ethyl-1-fluorobenzene | ~7.4 (d), 7.2 (dd), 7.0 (t) | ~2.6 (q) | ~1.2 (t) |
| 1-bromo-4-ethyl-2-fluorobenzene | ~7.5 (t), 7.1 (dd), 7.0 (dd) | ~2.6 (q) | ~1.2 (t) |
| 2-bromo-1-ethyl-4-fluorobenzene | ~7.3 (d), 7.1 (dd), 6.9 (d) | ~2.8 (q) | ~1.3 (t) |
Table 2: ¹³C NMR Spectroscopic Data (Predicted Aromatic Region)
| Compound | C-F (ppm) | C-Br (ppm) | C-Ethyl (ppm) | Other Aromatic C (ppm) |
| This compound | ~160 (d) | ~115 (d) | ~138 (d) | ~132, 128, 118 |
| 2-bromo-4-ethyl-1-fluorobenzene | ~162 (d) | ~112 (d) | ~145 (d) | ~130, 129, 116 |
| 1-bromo-4-ethyl-2-fluorobenzene | ~158 (d) | ~125 (d) | ~143 (d) | ~131, 127, 124 |
| 2-bromo-1-ethyl-4-fluorobenzene | ~161 (d) | ~118 (d) | ~135 (d) | ~133, 129, 115 |
Table 3: Key Infrared (IR) Absorption Bands
| Compound | C-H (Aromatic) (cm⁻¹) | C=C (Aromatic) (cm⁻¹) | C-F (cm⁻¹) | C-Br (cm⁻¹) |
| All Isomers | 3100-3000 | 1600-1450 | 1250-1100 | 700-500 |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (M⁺) (m/z) | Key Fragmentation Ions (m/z) |
| All Isomers | 202/204 (approx. 1:1 ratio) | 187/189 ([M-CH₃]⁺), 173/175 ([M-C₂H₅]⁺), 123 ([M-Br]⁺) |
Experimental Protocols: A Guide to Data Acquisition
The following are detailed methodologies for the key spectroscopic techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution and lineshape.
-
Acquire the spectrum using a standard pulse sequence (e.g., zg30). Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans for a good signal-to-noise ratio (typically 8-16 scans), and a relaxation delay of 1-2 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
A wider spectral width (e.g., 240 ppm) and a larger number of scans (typically 1024 or more) are required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Process the data similarly to the ¹H NMR spectrum, referencing the chemical shifts to the deuterated solvent signal.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the liquid or solid sample directly onto the ATR crystal (e.g., diamond or germanium).
-
For solid samples, apply pressure using the instrument's clamp to ensure good contact with the crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The final spectrum is presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable inlet system. For volatile compounds like these isomers, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for separation and analysis.
-
Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI).
-
Data Acquisition:
-
Ionization: Use a standard electron energy of 70 eV for EI.
-
Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).
-
The resulting mass spectrum will display the relative abundance of the molecular ion and its fragment ions.
-
Visualizing the Workflow and Isomeric Relationships
To better illustrate the logic of spectroscopic comparison and the structural relationships between the isomers, the following diagrams are provided.
Caption: Workflow for the spectroscopic comparison of bromo-ethyl-fluorobenzene isomers.
Caption: Structural relationships of the bromo-ethyl-fluorobenzene isomers.
A Comparative Guide to Palladium Catalysts for the Oxidative Addition of 4-bromo-2-ethyl-1-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
The oxidative addition of aryl halides to palladium(0) complexes is a pivotal and often rate-determining step in a multitude of palladium-catalyzed cross-coupling reactions, which are indispensable tools in modern synthetic and medicinal chemistry.[1][2] A thorough understanding of the kinetics and mechanisms governing this elementary step is crucial for catalyst selection, reaction optimization, and the efficient synthesis of complex molecules, including novel pharmaceutical agents. This guide provides a comparative overview of palladium catalysts for the oxidative addition of 4-bromo-2-ethyl-1-fluorobenzene, leveraging kinetic data from analogous aryl bromide systems to provide a predictive framework and detailed experimental guidance.
The rate of oxidative addition is significantly influenced by the electronic and steric properties of the palladium catalyst's ligand sphere, the nature of the aryl halide, and the reaction conditions.[3][4] Generally, electron-rich and sterically bulky ligands accelerate the oxidative addition by promoting the formation of low-coordinate, highly reactive Pd(0) species.[3]
Comparative Kinetic Data of Palladium Catalysts
While specific kinetic data for the oxidative addition of this compound is not extensively published, the following table summarizes representative kinetic data for the oxidative addition of similar aryl bromides to various palladium(0) complexes. This data allows for a qualitative comparison of catalyst performance and provides a foundation for catalyst selection.
| Aryl Bromide | Palladium Precursor | Ligand (L) | Solvent | Rate Constant (k) [M⁻¹s⁻¹] | Reaction Mechanism | Notes |
| Phenyl Bromide | Pd(dba)₂ | PPh₃ | THF | Varies with [PPh₃] | Dissociative | The reaction proceeds through equilibria involving Pd(PPh₃)n species. |
| Phenyl Bromide | Pd(dba)₂ | dppf | THF | - | Dissociative | The 14-electron [Pd(dppf)] complex is the active species. |
| Phenyl Bromide | Pd(dba)₂ | P(tBu)₃ | Toluene | Relatively Fast | Likely Dissociative | Bulky, electron-rich phosphines generally accelerate oxidative addition. |
| 4-Bromotoluene | [Pd(P(tBu)₃)₂] | P(tBu)₃ | Toluene | - | - | Monoligated PdL is often the active species.[5] |
Note: The rate constants are highly dependent on the specific reaction conditions (temperature, concentration, etc.) and should be used for comparative purposes. "dba" stands for dibenzylideneacetone, and "dppf" for 1,1'-bis(diphenylphosphino)ferrocene.
Mechanistic Considerations
The oxidative addition of aryl halides to Pd(0) can proceed through several mechanistic pathways, primarily the three-centered concerted mechanism and a nucleophilic displacement (SNAr-like) mechanism.[5] The preferred pathway is influenced by the nature of the aryl halide, the ligands on the palladium center, and the coordination number of the active palladium species.[5][6]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Computed ligand effects on the oxidative addition of phenyl halides to phosphine supported palladium(0) catalysts - Dalton Transactions (RSC Publishing) DOI:10.1039/C4DT01758G [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Bromo-2-ethyl-1-fluorobenzene: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-Bromo-2-ethyl-1-fluorobenzene (CAS No. 627463-25-6), ensuring the safety of laboratory personnel and compliance with hazardous waste regulations. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.
Pre-Disposal Safety and Handling
Before initiating any disposal procedures, it is crucial to handle this compound in a well-ventilated area, preferably within a certified chemical fume hood. Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses or goggles.[1] Avoid inhalation of vapors and any direct contact with skin or eyes.[1]
Emergency First Aid:
-
Inhalation: Move the individual to fresh air. If they feel unwell, call a poison center or doctor.[1]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]
Step-by-Step Disposal Procedure
As a halogenated organic compound, this compound must be disposed of as hazardous waste. It should never be disposed of down the drain or mixed with general laboratory or municipal waste. The primary and recommended method of disposal is through a licensed hazardous waste disposal company, typically via incineration.
Step 1: Segregation and Collection
-
Collect all waste containing this compound, including unused product, reaction residues, and contaminated materials (e.g., pipette tips, weighing boats, absorbent pads from spills), in a dedicated and compatible hazardous waste container.
-
The container should be clearly labeled for "Halogenated Organic Waste."
Step 2: Container Labeling
-
The waste container must be securely closed and labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound" and its CAS number "627463-25-6."
-
List all other components in the waste container and their approximate percentages.
Step 3: Storage
-
Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
Ensure the storage area is away from incompatible materials.
Step 4: Arrange for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifests and pickup scheduling.
Spill Management
In the event of a spill, evacuate the immediate area if necessary and ensure proper ventilation. Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or a commercial spill absorbent.
Once the material is absorbed, sweep or scoop it up and place it into a designated hazardous waste container for halogenated organic compounds.[1] Clean the spill area thoroughly.
Empty Container Disposal
Empty containers that once held this compound must be treated as hazardous waste unless properly decontaminated.
-
Decontamination: Triple-rinse the container with a suitable organic solvent (e.g., acetone, ethanol, or methanol).
-
Rinsate Collection: The solvent used for rinsing (rinsate) is now considered hazardous waste and must be collected and added to your designated "Halogenated Organic Waste" container.
-
Final Disposal: After triple-rinsing, the container may be disposed of as non-hazardous laboratory glassware or plasticware, in accordance with your institution's EHS guidelines.
Hazard Classification and Precautionary Data
| Hazard Information | Precautionary Statements |
| GHS Pictogram: GHS07 (Exclamation Mark) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
| Signal Word: Warning | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Hazard Statements: | |
| H302: Harmful if swallowed. | |
| H315: Causes skin irritation. | |
| H319: Causes serious eye irritation. | |
| H335: May cause respiratory irritation. |
Data sourced from Sigma-Aldrich product information.[2]
Disposal Workflow
Caption: Disposal Decision Workflow for this compound.
References
Essential Safety and Operational Guide for 4-Bromo-2-ethyl-1-fluorobenzene
This guide provides immediate, essential safety and logistical information for handling 4-Bromo-2-ethyl-1-fluorobenzene in a laboratory setting. The following procedures are designed for researchers, scientists, and professionals in drug development to ensure safe handling, storage, and disposal of this chemical.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is critical to minimize exposure and ensure personal safety. The following table summarizes the required PPE for handling this compound.
| Protection Type | Specific Equipment | Standards/Specifications | Purpose |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side-shields. A face shield may be necessary for operations with a high risk of splashing. | EN166 or 29 CFR 1910.133 | To protect against splashes and vapors that could cause eye irritation. |
| Hand Protection | Chemical-resistant gloves. Nitrile or neoprene gloves are recommended. | EN 374 | To prevent skin contact. Always inspect gloves for tears or punctures before use. |
| Respiratory Protection | Generally not required for small quantities in a well-ventilated area. A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if vapors are generated or if ventilation is inadequate.[1] | NIOSH/MSHA or EN 149 | To protect against inhalation of harmful vapors. |
| Skin and Body Protection | Laboratory coat. Wear appropriate protective clothing to prevent skin exposure.[1] | N/A | To prevent accidental skin contact with the chemical. |
Operational and Disposal Plans
A systematic workflow is crucial for minimizing exposure and preventing contamination. All handling of this compound, especially weighing and solution preparation, should occur in a designated area, preferably within a chemical fume hood.
Step-by-Step Handling Procedures:
-
Preparation: Before handling the compound, ensure you are in a well-ventilated area, such as a chemical fume hood. Don all required personal protective equipment as detailed in the table above.
-
Handling: Use a clean, dedicated spatula and appropriate glassware. Handle the material carefully to avoid generating mists or vapors.[2]
-
Post-Handling: After handling, thoroughly wash hands and any potentially exposed skin with soap and water. Decontaminate all work surfaces and equipment.
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1] Keep away from heat, sparks, and open flames.[1] Store away from strong oxidizing agents, strong acids, and strong bases.[1]
-
Spill Response: In case of a spill, evacuate non-essential personnel from the area.[2] Prevent the spill from spreading and entering drains.[2] Absorb the spill with inert material (e.g., sand, vermiculite) and collect it in a suitable, labeled container for disposal.[2]
-
Disposal: this compound is a halogenated organic compound and must be disposed of as hazardous waste.[3] Collect all waste containing this chemical in a dedicated, clearly labeled hazardous waste container for "Halogenated Organic Waste."[3] This includes unused product, contaminated consumables, and solutions. The container must be labeled with "Hazardous Waste," the full chemical name, and the approximate quantities.[3] Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a licensed hazardous waste disposal company.[3]
PPE Selection and Use Workflow
The following diagram illustrates the logical workflow for the selection and use of Personal Protective Equipment (PPE) when handling this compound.
Caption: PPE Selection and Use Workflow for Handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Structure of 4'-ethyl-3'-fluoro-[1,1'-biphenyl]-4-carbonitrile](https://via.placeholder.com/150x100.png?text=4'-ethyl-3'-fluoro-[1,1'-biphenyl]-4-carbonitrile+Structure)
